Boc-DL-o-tyrosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-α-Boc-DL-o-tyrosine: Properties, Synthesis, and Applications
Introduction: The Significance of ortho-Tyrosine in Modern Research
In the landscape of peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the creation of peptides and peptidomimetics with enhanced stability, novel conformations, and tailored biological activities. Among these, ortho-tyrosine (o-Tyr), an isomer of the proteinogenic para-tyrosine, presents a compelling case for exploration. Unlike its common counterpart, the hydroxyl group of o-tyrosine is situated at the 2-position of the phenyl ring. This seemingly subtle shift has profound implications for its chemical behavior and the properties of the peptides into which it is incorporated.
DL-o-Tyrosine is a product of phenylalanine hydroxylation and is often used as a biomarker for oxidative stress.[1][2][3] Its presence in biological systems can indicate cellular damage, but in the hands of a synthetic chemist, it becomes a tool to probe and manipulate biological systems. The strategic placement of the hydroxyl group can influence intramolecular hydrogen bonding, alter peptide backbone conformation, and present a different face for receptor interaction compared to p-tyrosine.
This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-DL-o-tyrosine (Boc-DL-o-tyrosine), the protected form essential for its use in Boc-strategy solid-phase peptide synthesis (SPPS). As direct commercial availability of this specific racemic ortho-isomer can be limited, we will focus on its synthesis from the parent amino acid, DL-o-tyrosine, and discuss its chemical properties and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Parent Amino Acid: DL-o-Tyrosine
A thorough understanding of the starting material is paramount. DL-o-Tyrosine serves as the precursor for this compound, and its properties are foundational.
| Property | Value | References |
| IUPAC Name | 2-amino-3-(2-hydroxyphenyl)propanoic acid | [4] |
| Synonyms | DL-2-Hydroxyphenylalanine, (±)-o-Tyrosine | [4][5] |
| CAS Number | 2370-61-8 | [1][4][5][6][7] |
| Molecular Formula | C₉H₁₁NO₃ | [1][4][5][6][8] |
| Molecular Weight | 181.19 g/mol | [1][6][8] |
| Appearance | White to faint brown powder | [6] |
| Melting Point | ~260 °C (decomposition) | [6] |
| Solubility | Soluble in water, slightly soluble in DMSO. | [1][4][5] |
| InChI Key | WRFPVMFCRNYQNR-UHFFFAOYSA-N | [1][4][6] |
| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)O | [4] |
Chemical Structure and Synthesis of this compound
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the alpha-amino moiety of DL-o-tyrosine is a critical step to enable its use in peptide synthesis. The Boc group prevents the amine from participating in unwanted side reactions during peptide bond formation and can be readily removed under acidic conditions.[9][][11]
The synthesis involves the reaction of DL-o-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The choice of base and solvent system is crucial for achieving high yield and ensuring chemoselectivity, specifically N-protection over O-protection of the phenolic hydroxyl. Standard protocols for N-Boc protection of amino acids are generally selective under aqueous basic conditions, as the amine is more nucleophilic than the phenoxide at a moderately basic pH.[12][13]
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-α-Boc-protection of DL-o-tyrosine
This protocol is adapted from established methods for the Boc protection of tyrosine and other amino acids.[12][13]
Materials:
-
DL-o-Tyrosine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)[13]
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous potassium bisulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[13]
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-o-tyrosine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-18 hours).
-
Workup - Quenching: After the reaction is complete (monitored by TLC), add an equal volume of water. Carefully acidify the aqueous mixture to a pH of 2-3 by the slow addition of a saturated KHSO₄ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Predicted Physicochemical Properties of this compound
The addition of the Boc group significantly alters the properties of the parent amino acid. The following properties are predicted based on its chemical structure.
| Property | Predicted Value | Rationale |
| IUPAC Name | (2RS)-2-[(tert-butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | Standard nomenclature for Boc-protected amino acids. |
| Molecular Formula | C₁₄H₁₉NO₅ | Addition of C₅H₈O₂ (Boc group) to C₉H₁₁NO₃ and loss of H₂. |
| Molecular Weight | 281.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for purified, protected amino acids. |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO), sparingly soluble in water. | The hydrophobic Boc group increases organosolubility and decreases water solubility.[9] |
| Stability | Stable under neutral and basic conditions. Labile to strong acids (e.g., TFA, HCl). | The Boc group is designed to be removed under acidic conditions.[][11] |
Applications in Peptide Synthesis and Drug Development
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the introduction of an ortho-hydroxyphenylalanine residue into a peptide sequence.
Incorporation into Peptides via Boc-SPPS
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[14] The workflow involves the iterative deprotection of the N-terminal Boc group with an acid, neutralization, and coupling of the next Boc-protected amino acid.
Caption: Boc-SPPS cycle for incorporating this compound.
Field-Proven Insights and Causality:
-
Steric Hindrance: The ortho-position of the hydroxyl group may introduce moderate steric hindrance compared to the para-isomer.[15][16] This can slow down coupling reaction kinetics. To overcome this, more potent coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended over carbodiimide-based methods to ensure complete acylation.[15][17] Extended coupling times or double coupling may also be necessary, the completeness of which should be monitored using a Kaiser test.[16]
-
Side-Chain Protection: For many applications, the phenolic hydroxyl of tyrosine does not require protection during Boc-SPPS. However, if O-acylation or other side reactions are a concern, a protecting group orthogonal to both the Nα-Boc group and the final cleavage conditions (e.g., a 2,6-dichlorobenzyl group) can be employed.[18]
-
Drug Development Potential: Incorporating o-tyrosine can lead to peptides with unique pharmacological profiles. The altered geometry can disrupt or enhance binding to biological targets. For example, derivatives of o-tyrosine have been synthesized and tested as AMPA receptor antagonists, demonstrating that the stereochemistry and the position of the phenolic group are critical for biological activity.[19] Furthermore, since o-tyrosine is a marker of oxidative damage, peptides containing this residue could be used as probes to study disease mechanisms or as ligands for receptors that recognize oxidatively modified proteins.[3]
Conclusion
N-α-Boc-DL-o-tyrosine, while not as common as its para-isomer, represents a valuable tool for chemical biologists and medicinal chemists. Its synthesis from commercially available DL-o-tyrosine is straightforward, following established protocols for amino acid protection. By incorporating this unnatural amino acid, researchers can craft peptides with novel structural and functional properties, potentially leading to more stable and potent therapeutic leads, as well as sophisticated molecular probes. The insights and protocols provided in this guide serve as a robust foundation for scientists looking to leverage the unique chemical properties of ortho-tyrosine in their research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 2370-61-8: (±)-o-Tyrosine | CymitQuimica [cymitquimica.com]
- 5. DL-o-Tyrosine | CAS 2370-61-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. DL-O-TYROSINE | 2370-61-8 [chemicalbook.com]
- 8. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 11. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 12. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Purification of Boc-DL-o-tyrosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine) is a crucial non-canonical amino acid derivative used in the synthesis of novel peptides and peptidomimetics for drug discovery and materials science. Unlike its para-isomer, the ortho-positioning of the hydroxyl group introduces unique conformational constraints and potential intra-molecular interactions, making it a valuable building block for creating compounds with tailored biological activities. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical control points. We will address common challenges, such as the frequent isolation of the product as an oil, and provide robust protocols for achieving a high-purity, crystalline solid.
Strategic Approach: The Chemistry of Boc Protection
The synthesis of this compound hinges on a single, fundamental transformation: the selective protection of the α-amino group of DL-o-tyrosine with a tert-butoxycarbonyl (Boc) group. The reagent of choice is Di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O).
The Core Mechanism: The reaction proceeds via nucleophilic acyl substitution. A base is required to deprotonate the amino group of the starting material, DL-o-tyrosine, enhancing its nucleophilicity. The resulting free amine then attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. The subsequent collapse of the tetrahedral intermediate releases carbon dioxide, t-butanol, and the desired N-Boc protected amino acid. The use of a base is critical; without it, the reaction is impractically slow as the zwitterionic amino acid is not a sufficiently strong nucleophile.
Caption: Core synthetic strategy for this compound.
Synthesis Protocol: A One-Pot Approach
This protocol is designed for efficiency and high yield, adapting established methods for amino acid protection.[1][2]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Role |
| DL-o-Tyrosine | 2370-61-8 | 181.19 g/mol | Starting Material[3] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | Protecting Group Source |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Base Catalyst |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Organic Co-Solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Aqueous Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Hexane | 110-54-3 | 86.18 g/mol | Anti-solvent for Crystallization |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | Acid for Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |
Step-by-Step Experimental Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-o-tyrosine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (2.2 eq). Stir until a clear solution is obtained. The use of a dioxane/water mixture is crucial to solubilize both the polar amino acid salt and the nonpolar Boc-anhydride.[2]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of (Boc)₂O: Add Di-tert-butyl dicarbonate (1.1 eq) to the cooled solution portion-wise over 15-20 minutes while stirring vigorously.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The product, this compound, will have a higher Rf value than the starting amino acid.
Purification: From Crude Oil to Crystalline Solid
The purification of Boc-protected amino acids is often challenging as they can initially separate as oils rather than solids.[4] A methodical approach involving extractive workup followed by careful crystallization is key to obtaining a pure, solid product.
Caption: General purification workflow for this compound.
Protocol 1: Extractive Workup
-
Solvent Removal: Remove the 1,4-dioxane from the reaction mixture under reduced pressure using a rotary evaporator.
-
Initial Wash: Dilute the remaining aqueous solution with water and wash with dichloromethane or diethyl ether (2 x 50 mL for a ~10g scale reaction) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by slowly adding 1M HCl.[5][6] The product will likely precipitate as a white solid or oil. This step is critical: at this pH, the carboxylic acid is protonated (-COOH), making the molecule neutral and extractable into an organic solvent, while the amino group remains protected.
-
Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often a colorless or pale yellow oil.[2][4]
Protocol 2: Purification by Crystallization
Obtaining a solid can be achieved by trituration or recrystallization. If the product is a persistent oil, adding seed crystals from a previous successful batch can be highly effective.[6][7]
-
Solvent Selection: Dissolve the crude oil in a minimal amount of a "good" solvent like ethyl acetate.
-
Induce Crystallization: Slowly add a "poor" or "anti-solvent" such as hexane or heptane with vigorous stirring until the solution becomes cloudy.
-
Pulping/Trituration: Continue stirring for 1-2 hours at room temperature. Often, the oil will gradually convert into a fine white powder. This process is known as pulping or trituration.[7]
-
Cooling: Cool the resulting slurry in an ice bath for an additional hour to maximize precipitation.
-
Isolation and Drying: Collect the white solid by vacuum filtration, wash the filter cake with cold hexane, and dry the product under vacuum to a constant weight. A typical yield after purification is >90%.[1]
Characterization and Quality Control
Validation of the final product's identity and purity is non-negotiable.
Physicochemical and Spectroscopic Data
| Property | Observation |
| Appearance | White to off-white crystalline powder[8] |
| Melting Point | ~247-250 °C (decomposes) for DL-o-Tyrosine[] |
| ¹H NMR (DMSO-d₆) | Expected shifts (δ, ppm): ~9.5-12.5 (br s, 1H, -COOH), ~9.2 (s, 1H, Ar-OH), ~6.6-7.1 (m, 4H, Ar-H), ~6.5-7.0 (d, 1H, -NH), ~4.0 (m, 1H, α-CH), ~2.8 (m, 2H, β-CH₂), 1.35 (s, 9H, -C(CH₃)₃) |
| IR (KBr, cm⁻¹) | Expected peaks: ~3300-2500 (O-H, N-H stretch), ~1715 (C=O, acid), ~1685 (C=O, carbamate), ~1510, ~1450 (aromatic C=C) |
| Purity (HPLC) | ≥98% |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution |
| Low Yield | Incomplete reaction; Insufficient base; Loss during workup (incorrect pH). | Ensure 1.1 eq of (Boc)₂O is used. Verify pH of aqueous layer is 3-4 before extraction. |
| Product is a Persistent Oil | Residual solvent; Minor impurities inhibiting crystallization. | Dry thoroughly under high vacuum. Attempt trituration with different anti-solvents (diethyl ether, hexane). Add a seed crystal if available.[4][10] |
| Di-Boc Byproduct Detected | Excess (Boc)₂O; Prolonged reaction time at high temp. | While less common for the sterically hindered o-hydroxyl, this can occur. Purification may require flash column chromatography (Silica gel, Hexane/EtOAc gradient).[5] |
Conclusion
The synthesis and purification of this compound is a straightforward yet nuanced process that serves as a gateway to advanced peptide chemistry. Success relies on a firm understanding of the Boc-protection mechanism, precise control over reaction and workup conditions—particularly pH—and the application of robust crystallization techniques. By following the detailed protocols and embracing the troubleshooting strategies outlined in this guide, researchers can reliably produce high-purity material, enabling the next wave of innovation in drug development and scientific discovery.
References
- 1. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Boc-DL-o-tyrosine: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-DL-ortho-tyrosine (Boc-DL-o-tyrosine), a synthetically valuable, non-canonical amino acid derivative. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into its synthesis, the rationale for its use, and its strategic implementation in peptide chemistry and pharmaceutical research.
Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. This compound is a derivative of the natural amino acid phenylalanine, featuring a hydroxyl group at the ortho-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the α-amine.
| Property | Value | Source(s) |
| Synonyms | N-(tert-butoxycarbonyl)-DL-o-tyrosine, Boc-DL-2-hydroxyphenylalanine | N/A |
| CAS Number | 203569-04-4 | |
| Molecular Formula | C₁₄H₁₉NO₅ | [1] |
| Molecular Weight | 281.31 g/mol | [1] |
| Appearance | Expected to be a white to off-white powder | [1] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry, dark place | [1] |
Note: The properties of the more common para-isomer, Boc-DL-tyrosine (CAS 142847-18-5), are well-documented.[1] Due to the isomeric nature, the molecular formula and weight are identical.
The Strategic Synthesis of this compound
The synthesis of this compound begins with the precursor, DL-o-tyrosine. The critical step is the selective protection of the α-amino group without affecting the phenolic hydroxyl or the carboxylic acid moieties. The method of choice is the reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.
Causality in Synthetic Protocol Selection
The selection of Boc anhydride as the protecting agent is deliberate. It is highly effective for N-protection, and the byproducts of the reaction (tert-butanol and CO₂) are volatile and easily removed, simplifying purification. The use of a base, such as triethylamine or sodium hydroxide, is essential to deprotonate the α-amino group, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of the Boc anhydride.[2][3]
Detailed Experimental Protocol: N-Boc Protection
This protocol is adapted from established methods for the Boc-protection of similar amino acids.[2][4]
-
Dissolution: Suspend DL-o-tyrosine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or dichloromethane.[2][4]
-
Basification: Add a base, such as potassium carbonate (3 equivalents) or triethylamine (1.3 equivalents), to the suspension and stir until the amino acid dissolves.[2][4] If using an organic solvent like dichloromethane, triethylamine is preferred.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using an aqueous system, add water and acidify the mixture to pH 3-4 with a cold, saturated solution of KHSO₄.[4]
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization (e.g., from petroleum ether) or column chromatography to yield pure this compound.[2]
Caption: Workflow for the synthesis of this compound.
The Role and Significance of the Constituent Parts
The Boc Protecting Group: An Acid-Labile Sentinel
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis. Its primary function is to act as a temporary shield for the nucleophilic α-amino group, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid.[1]
The key to the Boc group's utility is its acid lability. It is stable to a wide range of reaction conditions but can be cleanly and efficiently removed with moderately strong acids, most commonly trifluoroacetic acid (TFA).[4] This selective removal is fundamental to the step-wise elongation of a peptide chain in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The acid-catalyzed deprotection of a Boc-amino acid.
The Racemic "DL" Mixture: A Pragmatic Approach in Early-Phase Development
Chemical synthesis of chiral molecules often yields a racemic mixture—a 50:50 blend of both enantiomers (D and L).[5] While in biological systems, enantiomers can have vastly different pharmacological activities and toxicological profiles, the use of a racemic mixture like this compound is a common and cost-effective strategy in the initial stages of drug discovery.[5] It allows for the exploration of structure-activity relationships (SAR) without the immediate need for complex and expensive chiral separations or asymmetric synthesis. If a lead compound shows promise, the individual enantiomers are then synthesized and evaluated to identify the eutomer (the more active enantiomer).
The ortho-Hydroxyl Group: A Tool for Probing and Modifying Function
While para-tyrosine is the naturally occurring isomer, the introduction of an ortho-tyrosine into a peptide sequence is a powerful tool for medicinal chemists.
-
Structural Perturbation: The shift of the hydroxyl group from the para to the ortho position alters the geometry and electronic properties of the amino acid side chain. This can profoundly impact how a peptide folds and interacts with its biological target, potentially leading to enhanced binding affinity or altered signaling outcomes.[5][6]
-
Probing Oxidative Stress: The formation of m- and o-tyrosine from phenylalanine is a known biomarker for hydroxyl radical-induced oxidative stress.[5] The incorporation of o-tyrosine into synthetic peptides can be used to study the downstream effects of such oxidative damage on protein structure and function.[5]
-
Novel Cross-Linking: The ortho-position of the hydroxyl group can facilitate unique intramolecular cross-linking reactions, enabling the synthesis of macrocyclic peptides with constrained conformations, which often leads to increased stability and bioactivity.[7]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust validation system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts for this compound in a solvent like CD₃OD are detailed below. The key distinction from its para-isomer will be the complex splitting pattern of the four aromatic protons, as opposed to the two distinct doublets seen for the para-substituted ring.[4][8]
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Phenyl) | ~6.7 - 7.2 | Multiplet (m) | 4H |
| α-CH | ~4.3 - 4.4 | Multiplet (m) | 1H |
| β-CH₂ | ~2.8 - 3.1 | Multiplet (m) | 2H |
| Boc -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration. The amide (-NH) proton may be broad or exchange with the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Phenol & Carboxylic Acid) | 3500 - 2500 (broad) |
| N-H stretch (Amide) | ~3300 |
| C=O stretch (Boc & Carboxylic Acid) | ~1700 - 1740 |
| C=C stretch (Aromatic) | ~1600 & ~1450 |
Conclusion: A Versatile Building Block for Innovation
This compound is more than just another protected amino acid. It represents a strategic tool for scientists and researchers. The Boc group provides a reliable and well-understood method for peptide elongation. The racemic nature offers a pragmatic entry point for early-stage discovery, and the ortho-hydroxyl functionality unlocks possibilities for probing biological mechanisms and designing novel therapeutics with unique structural and functional properties. A thorough understanding of its synthesis, characterization, and the rationale behind its use is essential for leveraging its full potential in the advancement of peptide-based science and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Boc-DL-o-tyrosine
Introduction
In the landscape of peptide synthesis and drug development, the incorporation of unnatural amino acids is a cornerstone strategy for creating novel molecules with enhanced stability, unique conformational properties, and improved biological activity. N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine) is one such critical building block. As an isomer of the more common para-tyrosine, its ortho-substituted phenolic group offers distinct steric and electronic properties, influencing molecular interactions and peptide architecture.
The unambiguous characterization of this raw material is not merely a quality control checkpoint; it is the foundation upon which successful downstream synthesis relies. A failure to confirm the structure, isomeric purity, and integrity of this compound can lead to the synthesis of incorrect peptides, significant loss of resources, and compromised research outcomes. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—required to rigorously validate the identity and purity of this compound. The methodologies and data interpretations presented herein are grounded in established spectroscopic principles and are designed to constitute a self-validating analytical workflow for researchers and drug development professionals.
Molecular Structure and Analytical Workflow
A robust analytical strategy begins with a clear understanding of the target molecule's structure and a logical workflow for its characterization. The ortho-position of the hydroxyl group on the phenyl ring is the key distinguishing feature compared to its meta and para isomers, and this structural nuance will manifest uniquely in its spectroscopic signatures.
Caption: Chemical Structure of this compound.
A systematic approach ensures all structural components are verified. The workflow below outlines the logical sequence of analysis, where each technique provides complementary information to build a complete structural profile.
Caption: General workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the presence of functional groups, and, crucially, the regiochemistry of the aromatic ring.
While specific, verified spectra for this compound are not widely published, we can confidently predict the expected chemical shifts by synthesizing data from its constituent parts: the unprotected DL-o-tyrosine and the well-characterized Boc-L-p-tyrosine.[1][2] The ortho-position of the hydroxyl group will create a more complex, asymmetric splitting pattern for the aromatic protons compared to the two doublets seen in the para-isomer.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| -C(CH₃ )₃ (Boc) | ~1.35 | Singlet (s) | 9H | A strong, sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group, confirming N-protection. |
| β-CH₂ | ~2.8 - 3.1 | Multiplet (m) | 2H | These diastereotopic protons adjacent to the chiral center will appear as a complex multiplet, likely two separate doublets of doublets (dd). |
| α-CH | ~4.1 - 4.3 | Multiplet (m) | 1H | The chemical shift is influenced by the adjacent electron-withdrawing carboxyl and amide groups. |
| NH (Amide) | ~7.0 - 7.3 | Doublet (d) | 1H | This signal confirms the formation of the carbamate linkage. Its coupling to the α-proton is a key validation point. |
| Aromatic CH | ~6.7 - 7.2 | Multiplet (m) | 4H | Unlike the symmetric para-isomer, the four aromatic protons will have distinct chemical shifts and complex coupling patterns (td, dd), confirming the ortho-substitution. |
| Phenolic OH | ~9.0 - 9.5 | Broad Singlet (br s) | 1H | This exchangeable proton often appears as a broad signal, confirming the free hydroxyl group. |
| Carboxylic OH | ~12.5 | Broad Singlet (br s) | 1H | The highly deshielded carboxylic acid proton is another key, though sometimes very broad, signal. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments and confirms the overall carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| -C (CH₃)₃ (Boc) | ~28.0 | The three equivalent methyl carbons of the Boc group. |
| β-C H₂ | ~36.0 | The methylene carbon of the amino acid side chain. |
| α-C H | ~56.0 | The alpha-carbon, shifted downfield by the attached nitrogen and carbonyl groups. |
| -C (CH₃)₃ (Boc) | ~78.0 | The quaternary carbon of the Boc group. |
| Aromatic C H | ~115 - 130 | Four distinct signals are expected for the protonated aromatic carbons. |
| Aromatic C -CH₂ | ~125.0 | The ipso-carbon to which the amino acid backbone is attached. Its shift is lower than the C-OH carbon. |
| Aromatic C -OH | ~155.0 | The ipso-carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom. |
| C =O (Boc) | ~155.5 | The carbamate carbonyl carbon. |
| C =O (Acid) | ~173.0 | The carboxylic acid carbonyl, typically the most downfield signal. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its carboxylic acid, phenolic, and carbamate moieties. This technique serves as an excellent orthogonal validation to NMR.
Predicted FT-IR Absorption Bands
Table 3: Characteristic FT-IR Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 (broad) | O-H Stretch | Phenolic -OH | Confirms the presence of the hydroxyl group on the aromatic ring. |
| ~3300 | N-H Stretch | Carbamate -NH | Indicates the presence of the Boc protecting group's amide bond. |
| ~3200-2500 (broad) | O-H Stretch | Carboxylic Acid -OH | A very broad absorption is characteristic of the hydrogen-bonded carboxylic acid dimer. |
| ~1720 | C=O Stretch | Carboxylic Acid C=O | A strong band confirming the acid functionality. |
| ~1690 | C=O Stretch | Carbamate C=O | The carbonyl of the Boc group, often overlapping with the acid carbonyl. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Vibrations characteristic of the phenyl ring. |
| ~1250, ~1160 | C-O Stretch | Carbamate/Acid | Stretching vibrations from the C-O bonds in the Boc and carboxyl groups. |
| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted Ring | A strong band in this region is highly indicative of a 1,2-disubstituted (ortho) aromatic ring.[3] |
The presence of all these bands provides a composite, high-confidence confirmation of the molecule's gross structure. The out-of-plane C-H bending vibration is particularly powerful for confirming the ortho-isomer.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.
The molecular weight of this compound (C₁₄H₁₉NO₅) is 281.30 g/mol .
Predicted ESI-MS Data
Table 4: Predicted m/z Values for this compound in ESI-MS (Positive Ion Mode)
| m/z Value | Ion | Fragmentation Event | Significance |
| 282.13 | [M+H]⁺ | Protonation of the parent molecule | Confirms the molecular weight of the intact molecule. |
| 226.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group | A hallmark fragmentation pathway for Boc-protected compounds. |
| 182.08 | [M+H - C₅H₈O₂]⁺ | Loss of the Boc group (100 Da) | Reveals the mass of the unprotected o-tyrosine core. |
| 136.08 | [Fragment]⁺ | Cleavage of the β-carbon, loss of the Boc-amino-carboxyl portion | Corresponds to the hydroxytropylium ion, confirming the side chain structure. |
Observing the correct molecular ion alongside these predictable neutral losses provides definitive evidence for the assigned structure.[4]
Experimental Protocols
The integrity of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following are field-proven protocols for acquiring high-quality data for compounds like this compound.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample. Dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[5]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence.
-
Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds to ensure quantitative relaxation of all carbons.
-
Processing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]
-
FT-IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the dry sample in an agate mortar. Add ~100 mg of dry, spectroscopic-grade KBr. Mix thoroughly by grinding until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under 8-10 tons of pressure using a hydraulic press to form a translucent pellet.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: Collect a background spectrum of a pure KBr pellet before analyzing the sample.[5]
-
ESI-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Data Acquisition:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan Range: Set a wide scan range (e.g., m/z 100-500) to detect the precursor ion.
-
MS/MS Analysis: Use data-dependent acquisition to select the [M+H]⁺ ion (m/z 282.1) for fragmentation via Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a ramped collision energy (e.g., 15-40 eV) to observe both low-energy (loss of isobutylene) and higher-energy (loss of Boc) fragmentations.[4]
-
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. NMR confirms the specific ortho-substitution pattern and the overall covalent structure. FT-IR provides rapid verification of all essential functional groups, while MS confirms the molecular weight and provides a fragmentation fingerprint. By following the detailed protocols and using the interpretive data provided in this guide, researchers, scientists, and drug development professionals can confidently validate the identity and purity of this crucial synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
A-In-depth Technical Guide to the-Spectral Analysis of Boc-DL-o-tyrosine
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine). As a crucial building block in peptide synthesis and drug development, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in the pharmaceutical industry. This document delineates the theoretical principles, practical experimental protocols, and detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, ensuring a self-validating system for its identification and purity assessment.
Introduction: The Significance of this compound
This compound is a protected amino acid derivative widely employed in the synthesis of peptides and peptidomimetics.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the solubility of the amino acid in organic solvents and prevents unwanted side reactions during peptide coupling.[] Its unique ortho-substituted phenolic ring offers distinct steric and electronic properties compared to its para- and meta-isomers, making it a valuable component in the design of novel therapeutic agents.[1] Accurate and reliable analytical methods are therefore essential to confirm its structure and purity, with NMR and IR spectroscopy serving as indispensable tools in this regard.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of this compound is critical for the interpretation of its spectral data. The key structural features to consider are:
-
The tert-butoxycarbonyl (Boc) group , consisting of a carbonyl and a tert-butyl group.
-
The chiral α-carbon , bonded to the amino group, a carboxyl group, a hydrogen atom, and the side chain.
-
The ortho-substituted aromatic ring of the tyrosine side chain.
-
The phenolic hydroxyl group on the aromatic ring.
-
The carboxylic acid group .
Each of these functional groups will give rise to characteristic signals in the NMR and IR spectra, allowing for a detailed structural elucidation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆ or CD₃OD, reveals distinct signals for each type of proton in the molecule.[4][5]
Table 1: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | 1H |
| Phenolic Hydroxyl (-OH) | ~9.2 | Singlet | 1H |
| Aromatic Protons | 6.6 - 7.1 | Multiplet | 4H |
| Amide (-NH) | ~7.0 | Doublet | 1H |
| α-Proton (-CH) | ~4.0 | Multiplet | 1H |
| β-Protons (-CH₂) | 2.7 - 2.9 | Multiplet | 2H |
| Boc Protons (-C(CH₃)₃) | ~1.3 | Singlet | 9H |
Data compiled from representative spectra. Actual shifts may vary based on solvent and concentration.[4]
Causality Behind Chemical Shifts and Splitting Patterns:
-
Carboxylic Acid and Phenolic Hydroxyl Protons: These protons are highly deshielded due to the electronegativity of the attached oxygen atoms, resulting in their downfield chemical shifts. Their signals are often broad due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: The protons on the benzene ring appear in the aromatic region (6.6-7.1 ppm). The ortho-substitution pattern leads to a complex multiplet as the protons are chemically non-equivalent and exhibit coupling with each other.
-
Amide Proton: The amide proton is coupled to the α-proton, resulting in a doublet. Its chemical shift is influenced by hydrogen bonding and the electronic effect of the Boc group.
-
α-Proton: This proton is adjacent to the electron-withdrawing amino and carboxyl groups, causing it to resonate at a downfield position. It is coupled to the amide proton and the β-protons, typically appearing as a multiplet.
-
β-Protons: These diastereotopic protons are adjacent to the chiral α-carbon and the aromatic ring. They are coupled to the α-proton and to each other, resulting in a complex multiplet, often appearing as two distinct sets of signals.
-
Boc Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling, hence they appear as a sharp singlet at a characteristic upfield position (~1.3 ppm). This signal is a hallmark of the Boc protecting group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carboxylic Carbonyl (-COOH) | ~174 |
| Boc Carbonyl (-COO-) | ~155 |
| Aromatic C-OH | ~156 |
| Aromatic C-Cβ | ~128 |
| Aromatic CH | 115 - 130 |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~78 |
| α-Carbon (-CH) | ~56 |
| β-Carbon (-CH₂) | ~37 |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 |
Data compiled from representative spectra. Actual shifts may vary based on solvent and concentration.[6]
Expert Insights on ¹³C NMR:
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and Boc group) are the most deshielded, appearing at the downfield end of the spectrum. The carboxylic carbonyl is typically slightly further downfield.
-
Aromatic Carbons: The six aromatic carbons give rise to signals in the 115-156 ppm region. The carbon bearing the hydroxyl group (C-OH) is the most deshielded among the aromatic carbons due to the oxygen's electronegativity.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 78 ppm, and the three equivalent methyl carbons resonate at approximately 28 ppm. These are highly characteristic signals for the Boc group.
-
Aliphatic Carbons: The α- and β-carbons of the amino acid backbone appear in the aliphatic region of the spectrum. The α-carbon is further downfield due to its proximity to the electronegative nitrogen and oxygen atoms.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial.[8]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and match the probe for the specific solvent and nucleus.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (1-2 seconds) to allow for full magnetization recovery.
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Acquire a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.
-
Use a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| O-H Stretch (Phenol) | 3200-3600 | Broad |
| N-H Stretch (Amide) | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=O Stretch (Carbamate) | 1680-1700 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| N-H Bend (Amide) | 1510-1550 | Medium |
| C-O Stretch (Carboxylic Acid, Carbamate) | 1200-1300 | Strong |
Data compiled from representative spectra. Actual peak positions may vary.
Authoritative Grounding for IR Band Assignments:
-
O-H Stretching: The broad absorption in the 2500-3600 cm⁻¹ region is a composite of the O-H stretching vibrations from both the carboxylic acid and the phenolic hydroxyl groups, which are involved in hydrogen bonding.
-
N-H Stretching: The N-H stretch of the carbamate group appears in the 3300-3500 cm⁻¹ range.
-
C=O Stretching: Two distinct, strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (1700-1725 cm⁻¹) than the carbamate C=O stretch (1680-1700 cm⁻¹). This difference is a key diagnostic feature.
-
Aromatic C=C Stretching: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region are attributable to the C-O stretching vibrations of the carboxylic acid and the carbamate functionalities.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.[9][10]
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of dry this compound in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).
-
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion: A Unified Approach to Spectral Interpretation
The combination of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. By following the detailed experimental protocols and interpretative guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity and success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. BOC-L-Tyrosine(3978-80-1) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
An In-Depth Technical Guide to the Mechanism of Action of Boc-DL-o-tyrosine in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine) is a synthetic amino acid derivative primarily utilized as a protected building block in peptide synthesis.[1][2] While its direct biological mechanism of action is not extensively documented, its potential physiological effects are intrinsically linked to its constituent parts: the ortho-tyrosine core and the N-terminal Boc protecting group. This guide posits the primary mechanism of this compound in biological systems as that of a prodrug , which, upon enzymatic or acidic cleavage of the Boc group, releases o-tyrosine. Consequently, the biological activity observed is predominantly attributable to o-tyrosine, a known marker of oxidative stress and a modulator of key cellular signaling pathways.[3] This document provides a comprehensive analysis of this hypothesized mechanism, explores the distinct roles of the D- and L-isomers, and furnishes detailed experimental protocols to investigate and validate these claims.
Chemical Identity and Primary Utility of this compound
This compound is a derivative of tyrosine, a non-essential amino acid, featuring two key modifications:
-
Positional Isomerism: The hydroxyl group is at the ortho (2-position) of the phenyl ring, unlike the standard para (4-position) in proteinogenic L-tyrosine.
-
N-terminal Protection: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group.
The Boc group is a crucial tool in organic chemistry, particularly in peptide synthesis.[4] It is stable under most basic and nucleophilic conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA).[4][5] This chemical property allows for the controlled, stepwise addition of amino acids to a growing peptide chain without undesirable side reactions at the amino terminus.[6][] Its primary, well-established "mechanism of action" is therefore chemical, not biological, serving to mask the reactivity of the amino group during synthesis.[8][9]
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.3 g/mol |
| Typical Application | Building block in peptide synthesis |
| Key Feature | Acid-labile N-α-Boc protecting group |
The Prodrug Hypothesis: Unmasking the Active Moiety
In a biological context (e.g., in vitro cell culture or in vivo administration), the covalent bond of the Boc group is susceptible to cleavage. Cellular environments contain acidic compartments (e.g., lysosomes) and various esterases that could potentially hydrolyze the carbamate linkage, releasing free o-tyrosine, carbon dioxide, and tert-butanol.
Therefore, the central hypothesis is that this compound functions as a delivery vehicle for o-tyrosine. The lipophilicity conferred by the Boc group may also enhance cell membrane permeability compared to the more polar, zwitterionic free amino acid, potentially increasing intracellular delivery of o-tyrosine.
Caption: Hypothesized prodrug mechanism of this compound.
Mechanism of Action of the Active Moiety: o-Tyrosine
Once deprotected, o-tyrosine exerts biological effects primarily through two interconnected mechanisms: its role as a biomarker for oxidative stress and its direct interference with cellular signaling cascades.
o-Tyrosine as an Indicator and Effector of Oxidative Stress
Unlike p-tyrosine, which is a product of enzymatic hydroxylation of phenylalanine, o-tyrosine and meta-tyrosine are predominantly formed via the attack of highly reactive hydroxyl radicals (•OH) on phenylalanine.[3] Its presence in tissues and biological fluids is thus considered a specific marker of hydroxyl radical-induced damage.[3] Elevated levels of o-tyrosine are associated with conditions of high oxidative stress, such as acute inflammatory disease and vascular damage.[3]
Modulation of Cellular Signaling Pathways
Exogenously administered o-tyrosine has been shown to have direct biological effects, particularly in cancer cell models. Research indicates that o-tyrosine can exert anti-mitogenic (anti-proliferative) effects.[3] This is achieved by interfering with key signaling pathways that are often dysregulated in cancer:
-
MAPK/Erk Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (Erk) pathway is a central regulator of cell proliferation, differentiation, and survival. o-Tyrosine has been shown to inhibit this pathway.[3]
-
STAT Signaling Inhibition: The Signal Transducer and Activator of Transcription (STAT) proteins are critical for transmitting signals from cell-surface receptors to the nucleus, where they regulate gene expression related to immunity, proliferation, and apoptosis. o-Tyrosine can also suppress STAT signaling.[3]
The inhibition of these pathways leads to a decrease in the expression of proliferation markers like Ki-67, suggesting a shift of cells into a quiescent G0 phase of the cell cycle.[3]
Caption: o-Tyrosine's inhibitory effect on MAPK/Erk and STAT signaling.
The Role of Stereochemistry: D- vs. L-Isomers
The topic specifies "DL"-o-tyrosine, a racemic mixture of D- and L-isomers. While L-tyrosine is the naturally occurring form integrated into proteins, D-amino acids are not typically used for protein synthesis in mammals but can have distinct biological activities. The effects of the D-isomer of o-tyrosine are less characterized than the L-isomer. It is plausible that only one isomer is active, or they may have different targets or potencies. Any experimental investigation must consider that the observed effect of the DL-mixture is a composite of the activities of both isomers.
Experimental Protocols for Mechanism Validation
To validate the proposed prodrug mechanism, a series of self-validating experiments should be conducted.
Protocol 1: Confirmation of Boc Group Cleavage and o-Tyrosine Release
Objective: To determine if this compound is converted to DL-o-tyrosine in a cellular context.
Methodology: LC-MS/MS Analysis
-
Cell Culture: Plate a relevant cell line (e.g., A549 lung carcinoma cells, known to be sensitive to MAPK inhibitors) in 6-well plates and grow to 80% confluency.
-
Treatment: Treat cells with a known concentration (e.g., 100 µM) of this compound. Include untreated cells and cells treated with 100 µM DL-o-tyrosine as controls.
-
Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect both the cell culture medium and the cell lysate.
-
Sample Preparation: Perform a protein precipitation step on all samples using ice-cold methanol containing internal standards. Centrifuge to pellet debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Mobile Phase: Use a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically quantify the parent and product ions for both this compound and DL-o-tyrosine.
-
-
Data Analysis: Quantify the decrease in this compound and the corresponding increase in DL-o-tyrosine concentrations over time in both the media and cell lysates.
Expected Outcome: A time-dependent increase in the concentration of DL-o-tyrosine, confirming the cleavage of the Boc group.
Protocol 2: Comparative Analysis of Cytotoxicity and Proliferation
Objective: To compare the biological effects of this compound with those of free DL-o-tyrosine.
Methodology: Cell Viability and Proliferation Assays
-
Cell Plating: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a dose-response curve (e.g., 0.1 µM to 1 mM) of:
-
This compound
-
DL-o-tyrosine
-
Vehicle control (e.g., DMSO)
-
-
Incubation: Incubate for a relevant period (e.g., 48 or 72 hours).
-
Assays:
-
MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell viability.
-
BrdU or EdU Incorporation Assay: To directly measure DNA synthesis as an indicator of cell proliferation.
-
-
Data Analysis: Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.
Expected Outcome: If the prodrug hypothesis is correct, both compounds should exhibit similar dose-dependent inhibition of proliferation, with any potency differences potentially attributable to variations in cell uptake.
Protocol 3: Investigation of Downstream Signaling Pathway Modulation
Objective: To determine if this compound treatment leads to the inhibition of the MAPK/Erk and STAT3 pathways.
Methodology: Western Blot Analysis
-
Cell Culture and Treatment: Grow cells to 80% confluency in 6-well plates. Treat with the determined IC₅₀ concentration of this compound and DL-o-tyrosine for a short duration (e.g., 30 min, 1h, 4h) to observe signaling changes. Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-Erk1/2 (p-Erk1/2)
-
Total Erk1/2
-
Phospho-STAT3 (p-STAT3)
-
Total STAT3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Expected Outcome: Treatment with both this compound and DL-o-tyrosine should result in a decrease in the levels of p-Erk and p-STAT3 compared to the vehicle control, confirming the inhibition of these pathways.
Caption: Experimental workflow to validate the mechanism of action.
Conclusion and Future Directions
The mechanism of action of this compound in biological systems is best understood through a prodrug model. Its primary role as a synthetic intermediate belies a potential for intracellular delivery of o-tyrosine, a molecule with established roles as a marker of oxidative stress and an inhibitor of pro-proliferative signaling pathways like MAPK/Erk and STAT.[3] This understanding is crucial for drug development professionals who may use Boc-protected amino acids in their compounds and for researchers investigating the biological effects of non-canonical amino acids.
Future research should focus on identifying the specific enzymes responsible for Boc cleavage in biological systems, characterizing the distinct activities of the D- and L-isomers of o-tyrosine, and exploring whether this prodrug strategy can be leveraged to target diseases characterized by high oxidative stress and dysregulated kinase signaling, such as cancer and inflammatory disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Applications of Boc-DL-o-Tyrosine in Advanced Peptide Synthesis and Drug Discovery
Abstract
In the landscape of modern peptide chemistry and pharmaceutical development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. N-α-(tert-butoxycarbonyl)-DL-ortho-tyrosine (Boc-DL-o-tyrosine) represents a highly specialized building block, distinguished by three key features: the acid-labile Boc protecting group, the synthetically versatile ortho-positioning of its hydroxyl group, and its nature as a racemic mixture. This guide provides an in-depth exploration of the causality behind its use, moving beyond simple protocols to elucidate the strategic advantages it confers in peptide design. We will detail its application in the generation of diastereomeric peptide libraries for accelerated screening and its role as a precursor for conformationally constrained macrocyclic peptides. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique structural and functional properties of this compound.
Core Concepts: Understanding the Utility of this compound
This compound is more than a mere structural variant of its natural counterpart, para-tyrosine. Its utility is rooted in a combination of chemical attributes that, when understood, unlock advanced synthetic strategies.
Physicochemical Properties
A foundational understanding begins with its basic properties, which confirm its identity as a protected, racemic amino acid.
| Property | Value | Source |
| Synonyms | Boc-DL-Tyr-OH, N-(tert-butoxycarbonyl)-DL-ortho-tyrosine | [1] |
| CAS Number | 142847-18-5 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1][3] |
| Molecular Weight | 281.31 g/mol | [1][3] |
| Appearance | White to off-white powder | [1][4] |
| Optical Rotation | [α]²⁰/D = 0 ± 1° (c=1 in Dioxane) | [1] |
The optical rotation value of approximately zero is the definitive experimental evidence of a racemic (1:1) mixture of D and L enantiomers.[1]
The Boc/Bzl Protection Strategy: A Deliberate Choice
This compound is designed for use in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). The N-α-Boc group is a temporary protecting group, stable to the basic conditions used for peptide coupling but readily cleaved by moderate acids like trifluoroacetic acid (TFA).[5] This controlled lability is the cornerstone of the entire synthetic cycle. The selection of the Boc strategy is often deliberate for complex or long peptides where the alternative Fmoc/tBu strategy might face challenges, such as aggregation.[5]
The Strategic Implications of an ortho-Hydroxyl Group
The natural proteinogenic amino acid is para-tyrosine. Shifting the hydroxyl group to the ortho position introduces significant and synthetically valuable changes:
-
Conformational Constraint: The proximity of the ortho-hydroxyl group to the peptide backbone restricts the rotational freedom (the chi-1, χ₁, dihedral angle) of the side chain. This steric influence can be exploited to force the peptide into specific secondary structures, such as β-turns, which are often critical for receptor recognition.
-
Altered Binding Interactions: The repositioned hydroxyl group can form hydrogen bonds with different residues in a target receptor compared to a native peptide, potentially leading to novel binding modes, enhanced affinity, or altered selectivity.[6]
-
Precursor for Cross-Linking: The ortho position is synthetically primed for further modification. Notably, two ortho-tyrosine residues within a peptide chain can be oxidatively coupled via a C-C bond to form a dityrosine bridge.[7][8] This transformation is a powerful method for creating macrocyclic peptides, which are highly sought after in drug development for their enhanced stability and ability to tackle difficult targets like protein-protein interactions.[9][10]
The Rationale for Using a Racemic (DL) Mixture
While peptide synthesis is typically a stereospecific process, the use of a racemic building block like this compound is a powerful strategy in discovery chemistry. Incorporating a DL-mixture at a single position in a peptide sequence results in the synthesis of two distinct molecules—diastereomers—in a single process.
-
Example: Synthesizing the peptide Ala-Xxx -Ala, where Xxx is DL-o-tyrosine, will produce two products: Ala-(L-o-Tyr )-Ala and Ala-(D-o-Tyr )-Ala.
These diastereomers possess identical mass but different three-dimensional structures, leading to distinct biological activities and chromatographic retention times. This approach allows for the parallel synthesis and screening of two related but unique compounds, accelerating the structure-activity relationship (SAR) studies. The resulting diastereomeric mixture can then be separated into individual pure compounds via reverse-phase HPLC.[11]
Core Applications and Methodologies
Application 1: Generation of Diastereomeric Peptide Libraries via Boc-SPPS
This methodology leverages the racemic nature of the reagent to produce a pair of diastereomeric peptides for screening.
This protocol outlines a standard manual Boc-SPPS cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., MBHA resin for peptide amides, Merrifield resin for peptide acids)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Isopropanol (IPA)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers: p-cresol, thioanisole
-
Cold diethyl ether
Workflow:
-
Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by washing with DMF (3x).
-
Step A: N-α-Boc Deprotection (Acidolysis)
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly to remove residual acid: DCM (3x), IPA (2x), DCM (3x).
-
Causality: TFA is a strong enough acid to cleave the Boc group but not the more stable side-chain protecting groups or the resin linker. The washes are critical to prevent TFA from neutralizing the base in the next step.
-
-
Step B: Neutralization
-
Treat the resin with a solution of 10% DIEA in DCM (v/v) for 2 minutes. Drain. Repeat once.
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
Causality: The deprotected N-terminal amine exists as a trifluoroacetate salt. The hindered organic base DIEA deprotonates the amine to the free, nucleophilic state required for the subsequent coupling reaction.
-
-
Step C: Amino Acid Coupling (Amide Bond Formation)
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) by dissolving it with HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to stand for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into a reactive ester, facilitating rapid and high-yield amide bond formation.
-
-
Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., a cocktail of 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.
-
Causality: A very strong acid is required for the final step to cleave the peptide from the resin and remove the permanent side-chain protecting groups. Scavengers are mandatory to capture the highly reactive carbocations (e.g., tert-butyl cations from the Boc groups) that are generated, preventing them from re-attaching to and modifying sensitive residues like tyrosine or tryptophan.[5]
-
-
Peptide Precipitation and Isolation
-
Evaporate the strong acid.
-
Precipitate the crude peptide by adding the residue to a 10-fold volume of cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and wash with cold ether.
-
-
Purification of Diastereomers
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify and separate the two diastereomers using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). The D- and L-containing peptides will typically exhibit different retention times, allowing for their isolation.[11]
-
Caption: The iterative cycle of Boc-SPPS for peptide chain elongation.
Application 2: Precursor for Macrocyclic Peptide Synthesis
Incorporating two ortho-tyrosine residues (typically the same enantiomer, e.g., Boc-L-o-tyrosine, for structural homogeneity) provides the handles for a subsequent cyclization reaction.
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence containing two Boc-L-o-tyrosine residues using the Boc-SPPS protocol described above.
-
Cleavage and Deprotection: Cleave the peptide from the resin, yielding the fully deprotected linear precursor.
-
Oxidative Cyclization: Subject the purified linear peptide to oxidative conditions (e.g., using enzymes like tyrosinase or chemical oxidants) to induce the formation of a covalent ortho-ortho dityrosine bond, resulting in the final macrocyclic product.[7][12]
-
Purification: Purify the final cyclic peptide by RP-HPLC.
Caption: Conceptual workflow for peptide macrocyclization using ortho-tyrosine.
Analytical Characterization
A robust analytical strategy is essential when working with this compound.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the crude peptide and the final purified products.[13] The diastereomers produced will have identical masses.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the primary tool for assessing the purity of the final products and is the essential method for separating the diastereomeric pair.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR of the purified diastereomers can provide detailed structural information, confirming the incorporation of the ortho-tyrosine and elucidating the distinct conformational preferences of each isomer.[10]
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique to analyze the secondary structure of the purified peptides in solution, highlighting the conformational differences induced by the L- vs. D-o-tyrosine residue.
Conclusion
This compound is a sophisticated chemical tool designed for specific, high-impact applications in peptide chemistry. Its value lies not in replacing the natural L-para-tyrosine, but in providing strategic solutions to challenges in drug discovery. By understanding the interplay between its Boc-protection scheme, the unique conformational properties of the ortho-isomer, and the library-generating potential of its racemic nature, researchers can accelerate the discovery of novel peptidomimetics and develop conformationally constrained cyclic peptides. The methodologies and insights presented in this guide serve as a comprehensive resource for harnessing the full potential of this versatile non-canonical amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Shop N-Boc-DL-Tyrosine as an amino acid derivative/peptide KSM/WS 98% Online | Advent [adventchembio.com]
- 4. CAS 142847-18-5: Tyrosine, N-[(1,1-dimethylethoxy)carbonyl… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Macrocyclic Peptides by Formation and Crosslinking of ortho-Tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
A Senior Application Scientist's Guide to Sourcing and Purity Verification of Boc-DL-o-tyrosine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Non-Canonical Building Block
Boc-DL-o-tyrosine is a protected, non-proteinogenic amino acid derivative increasingly utilized in peptide synthesis and pharmaceutical research.[1] As a derivative of ortho-tyrosine, it serves as a crucial building block for creating peptides with unique structural and, consequently, biological properties not accessible through the 20 canonical amino acids. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function enhances stability and solubility, facilitating its controlled incorporation into complex peptide sequences.[1] However, the very nature of this compound—a synthetic, racemic mixture of a positional isomer—presents significant challenges in sourcing and quality control. Impurities, whether isomeric, enantiomeric, or process-related, can have profound downstream consequences, leading to failed syntheses, erroneous biological data, and compromised drug efficacy or safety.[] This guide provides an in-depth framework for navigating the commercial landscape of this compound and establishing robust analytical protocols for its purity verification.
Part 1: The Commercial Landscape - Sourcing High-Quality this compound
A multitude of chemical suppliers offer this compound, but the quality, documentation, and available purity grades can vary significantly. For research and, particularly, drug development, selecting a supplier is not merely a transactional decision but the first critical step in quality control. Key considerations include the supplier's reputation, the transparency of their analytical data, and their ability to provide consistent batch-to-batch quality.
Below is a comparative summary of representative commercial suppliers. Note that catalog numbers and availability are subject to change and should be verified directly with the supplier.
| Supplier | Example Product Name/CAS | Typical Stated Purity | Analytical Data Commonly Provided | Key Considerations |
| MilliporeSigma (Sigma-Aldrich) | This compound (CAS 203569-04-4) | ≥97% | Varies by batch; often includes NMR, HPLC. | Broad portfolio and extensive documentation. Purity grades can differ, requiring careful selection. |
| Chem-Impex International | Boc-DL-tyrosine (CAS 142847-18-5) | ≥99% (HPLC)[1] | HPLC, Optical Rotation.[1] | Often provides high-purity reagents suitable for peptide synthesis. Optical rotation data is key for confirming the racemic nature. |
| Thermo Scientific Chemicals | N-Boc-L-tyrosine (CAS 3978-80-1) | 98+% to 99+%[3][4] | HPLC, IR, Specific Optical Rotation.[4] | While this is the L-isomer, it represents the quality standard. Ensure the correct DL-o-isomer is ordered. Strong QC documentation. |
| TCI (Tokyo Chemical Industry) | This compound | >98.0% (HPLC) | HPLC, ¹H-NMR. | Known for high-quality research chemicals with reliable analytical data accompanying their products. |
Expert Insight: The stated purity on a supplier's website (e.g., "≥99% HPLC") is a starting point, not a guarantee of suitability. Always request a lot-specific Certificate of Analysis (CoA) before purchase.[5][6] This document provides the actual analytical results for the batch you will receive and is indispensable for incoming quality control. For a DL-racemate, an optical rotation value close to zero (e.g., [α]²⁰/D = 0 ± 1°) is a critical specification to look for.[1]
Part 2: Deconstructing Purity - A Multifaceted Challenge
For this compound, "purity" is not a single value but a composite of several critical parameters. A comprehensive assessment must address chemical, isomeric, and stereochemical identity.
Chemical Purity
This refers to the absence of process-related impurities such as residual solvents, reagents (e.g., di-tert-butyl dicarbonate, (Boc)₂O), or byproducts from the synthesis.[7] Incomplete protection or deprotection during synthesis can also lead to impurities like unprotected o-tyrosine or di-Boc species.[][8]
Positional Isomer Purity
This is arguably the most critical and challenging aspect for ortho-tyrosine derivatives. The synthesis of o-tyrosine can inadvertently produce the more thermodynamically stable meta- and para-isomers (m-tyrosine and p-tyrosine, the latter being the natural isomer). These positional isomers have identical molecular weights and similar polarities, making them difficult to separate and detect. Contamination with Boc-DL-m-tyrosine or Boc-DL-p-tyrosine can lead to the incorporation of the wrong isomer into a peptide, drastically altering its three-dimensional structure and biological function.
Caption: Positional isomers of Boc-DL-tyrosine.
Stereochemical Purity (Racemic Nature)
The "DL" designation indicates a racemic mixture, ideally containing a 50:50 ratio of the D- and L-enantiomers. Significant deviation from this ratio can impact crystallization, subsequent reaction kinetics, and the properties of the final product. Verification of this ratio is essential to confirm the material is indeed a true racemate.
Part 3: Analytical Methodologies for In-House Verification
Relying solely on a supplier's CoA is insufficient for critical applications. Independent verification of incoming raw materials is a cornerstone of robust science. The following protocols provide a framework for a comprehensive quality control assessment.
Caption: Incoming material QC workflow for this compound.
Protocol: Reversed-Phase HPLC (RP-HPLC) for Chemical and Isomeric Purity
Causality: RP-HPLC separates compounds based on their hydrophobicity.[9] It is the primary method for quantifying chemical purity and is highly effective at separating positional isomers (ortho, meta, para), which have slight differences in polarity.
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[9]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[9]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-28 min: 90% B
-
28-30 min: 90% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (for the amide bond) and 275 nm (for the aromatic ring).[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
System Suitability:
-
Inject a standard mix of Boc-L-p-tyrosine, Boc-L-m-tyrosine, and the this compound sample.
-
Acceptance Criterion: The resolution between the ortho, meta, and para isomer peaks must be ≥ 1.5.
-
-
Analysis: The area percentage of the main peak relative to the total area of all peaks determines the purity. Look for small, distinct peaks that may correspond to m- and p-isomers.
Protocol: Chiral HPLC for Enantiomeric Ratio Verification
Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10] For a DL-compound, the goal is to see two well-resolved peaks of approximately equal area.
-
Instrumentation: HPLC system with UV-Vis or DAD.
-
Column: A macrocyclic glycopeptide-based CSP, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is highly effective for underivatized amino acid derivatives.[11]
-
Mobile Phase: An isocratic mobile phase is often sufficient. A typical starting point is a mixture of Methanol:Water:Formic Acid. The exact ratio must be optimized. For DL-tyrosine, a mobile phase of water:methanol:formic acid has shown success.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a 0.2 mg/mL solution in the mobile phase. Filter through a 0.22 µm syringe filter.
-
System Suitability:
-
Acceptance Criterion: Two distinct peaks should be observed with baseline resolution (Rs ≥ 1.5).
-
-
Analysis: Integrate the peak areas for the first and second eluting enantiomers (Area₁ and Area₂). The enantiomeric ratio should be close to 1:1 (e.g., 48-52% for each peak).
Protocol: ¹H NMR Spectroscopy for Structural Confirmation
Causality: ¹H NMR provides unambiguous structural confirmation by mapping the hydrogen atoms in the molecule. It is excellent for identifying the Boc group and the substitution pattern on the aromatic ring, which distinguishes o-, m-, and p-isomers.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
-
Procedure:
-
Prepare a sample of ~5-10 mg in ~0.7 mL of deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
-
Key Signals to Observe (in DMSO-d₆, approximate shifts):
-
~9.5 ppm (singlet, 1H): Phenolic -OH.
-
~7.0-7.2 ppm (multiplet, 4H): Aromatic protons. The splitting pattern is characteristic of the ortho substitution and is distinct from the symmetrical patterns of m- and p-isomers.
-
~4.0 ppm (multiplet, 1H): Alpha-proton (α-CH).
-
~2.8-3.0 ppm (multiplet, 2H): Beta-protons (β-CH₂).
-
~1.3 ppm (singlet, 9H): The characteristic signal for the tert-butyl protons of the Boc group.[9]
-
-
Analysis: Confirm that all expected signals are present with the correct integration and multiplicity. The integral of the Boc group protons should be 9 relative to the single alpha-proton. The absence of additional aromatic signals confirms isomeric purity.
Conclusion: A Strategy for Quality Assurance
The successful use of this compound in research and development hinges on a rigorous approach to sourcing and quality control. While reputable commercial suppliers provide a vital starting point, their data must be treated as a baseline, not the final word. By implementing a multi-technique analytical strategy encompassing RP-HPLC for chemical and isomeric purity, chiral HPLC for enantiomeric verification, and NMR for structural confirmation, researchers can ensure the identity and quality of this critical raw material. This diligence prevents the introduction of confounding variables into experiments, safeguarding the integrity of the resulting data and the ultimate success of the research program.
References
- 1. chemimpex.com [chemimpex.com]
- 3. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. BOC-L-Tyrosine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Imperative of Protecting Tyrosine
An In-Depth Technical Guide on the Role of the Boc Protecting Group in Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tyrosine, with its phenolic side chain, is a cornerstone amino acid in a vast array of biologically active peptides and proteins. Its hydroxyl group is not merely a structural component but a functional handle for post-translational modifications, receptor binding, and signaling cascades. However, this very reactivity presents a significant challenge during the stepwise chemical synthesis of peptides. Unprotected, the phenolic hydroxyl group can undergo undesirable side reactions, such as O-acylation, during the activation and coupling of subsequent amino acid residues.[1][2][] This necessitates a robust protection strategy to temporarily mask its reactivity, ensuring the fidelity of peptide chain assembly. Among the arsenal of protecting groups developed for this purpose, the tert-butoxycarbonyl (Boc) group has historically played and continues to play a pivotal role, particularly within the framework of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4][5] This guide provides a comprehensive exploration of the Boc group's application to tyrosine derivatives, delving into the underlying chemistry, practical methodologies, and strategic considerations for its successful implementation.
The Chemistry of Boc Protection: Masking Tyrosine's Reactivity
The tert-butoxycarbonyl (Boc) group is an acid-labile carbamate protecting group.[6] Its utility stems from its stability under a wide range of conditions, including the basic conditions used for neutralization in some synthesis strategies, while being readily cleavable under moderately acidic conditions that leave more robust, benzyl-based side-chain protecting groups intact.[6][7]
For tyrosine, the Boc group can be employed to protect the α-amino group (Nα-protection) and/or the side-chain phenolic hydroxyl group (O-protection). The most common derivative in this class is Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH.[7] This dual protection strategy is integral to the classic Boc/Bzl SPPS methodology.[4]
Mechanism of Boc Protection
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, (Boc)₂O, often in the presence of a base. The reaction proceeds via nucleophilic attack of the amino or hydroxyl group on one of the electrophilic carbonyl carbons of (Boc)₂O.[6][8] The resulting unstable intermediate then collapses, releasing CO₂, tert-butanol, and the protected tyrosine derivative.[8]
Caption: Mechanism of Nα-Boc protection of L-Tyrosine.
Experimental Protocol: Synthesis of Nα-Boc-L-Tyrosine
This protocol describes a standard procedure for the Nα-protection of L-tyrosine using (Boc)₂O.
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dioxane (or another suitable solvent like THF)
-
Water
-
Ethyl acetate
-
Saturated potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve K₂CO₃ (3 equivalents) in a 1:1 mixture of water and dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add L-tyrosine (1 equivalent) to the cooled solution with stirring.
-
Separately, dissolve (Boc)₂O (1 equivalent) in dioxane.
-
Add the (Boc)₂O solution dropwise to the tyrosine solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), add water to the mixture.
-
Carefully acidify the aqueous solution to a pH of approximately 4 with a saturated KHSO₄ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to yield the product, which can be further purified if necessary.[9]
Application in Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl Strategy
The Boc/Bzl strategy for SPPS utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, typically benzyl (Bzl) ethers or esters, for side-chain protection.[5][10] The repetitive cycle of SPPS involves the deprotection of the Nα-Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
When incorporating tyrosine, a derivative such as Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl₂-Bzl)-OH is often used, where the side chain is protected with a benzyl-based group. Alternatively, Boc-Tyr(Boc)-OH can be employed.[4][11]
SPPS Cycle for Incorporating Boc-Tyr(Boc)-OH
This protocol outlines a single coupling cycle for adding Boc-Tyr(Boc)-OH to a growing peptide chain on a Merrifield resin.[4]
Caption: A typical cycle in Boc-strategy Solid-Phase Peptide Synthesis.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain. Treat the resin again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Nα-Boc group.[4][12]
-
Washing: Wash the resin thoroughly with DCM, Isopropanol (IPA), and then DCM again to remove residual TFA and byproducts.[4]
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (repeat twice) to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.[4]
-
Washing: Wash the resin with DCM to remove excess DIEA and its salts.[4]
-
Coupling: In a separate vessel, pre-activate Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) with a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in N,N-Dimethylformamide (DMF) for 10-15 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.[4]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free secondary amine is no longer present.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, preparing it for the next cycle.
Boc Deprotection: The Acid-Labile Nature
The removal of the Boc group is a cornerstone of this protection strategy and relies on its acid lability. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbamic acid, which subsequently decarboxylates to yield the free amine.[13]
Caption: Mechanism of acid-catalyzed deprotection of a Boc group.
Final Cleavage and Side-Chain Deprotection
Side Reactions and Mitigation Strategies: The Role of Scavengers
A significant challenge during Boc deprotection, particularly during the final cleavage, is the generation of reactive carbocations, such as the tert-butyl cation.[14] These electrophilic species can re-attach to nucleophilic residues in the peptide, most notably the electron-rich aromatic ring of tyrosine and tryptophan.[5][14] This leads to undesired alkylated side products.
To prevent these side reactions, scavengers are mandatorily included in the deprotection and cleavage cocktails.[5] These are molecules that are more nucleophilic than the peptide side chains and thus effectively "scavenge" or trap the reactive carbocations.
| Scavenger | Target Side Reaction | Mechanism of Action |
| Anisole | Alkylation of Tyrosine, Tryptophan | The electron-rich aromatic ring acts as a carbocation trap.[5] |
| p-Cresol | Alkylation of Tyrosine | Similar to anisole, its phenolic ring is highly reactive towards electrophiles.[11] |
| Thioanisole | Alkylation of Tryptophan, reduction of Met(O) | The sulfur atom is a soft nucleophile that effectively traps carbocations.[5] |
| Dithiothreitol (DTT) | Prevents oxidation of Cysteine, Tryptophan | Acts as a reducing agent. |
| Triethylsilane (TES) | Reduction of carbocations | Reduces carbocations to the corresponding alkanes, preventing alkylation.[15] |
Comparative Analysis: Boc vs. Fmoc Strategy for Tyrosine
The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The choice between these two methodologies is a critical strategic decision in peptide synthesis.[][17]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Boc)[4] | 9-Fluorenylmethyloxycarbonyl (Fmoc)[4] |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[17] | Base (e.g., 20% Piperidine in DMF)[4] |
| Tyrosine Side-Chain Protection | Benzyl-based ethers (e.g., Bzl, 2,6-Cl₂-Bzl) or Boc[2][5] | tert-Butyl (tBu) ether[4][] |
| Final Cleavage | Strong Acid (e.g., Anhydrous HF, TFMSA)[5] | Moderate Acid (e.g., TFA cocktail)[18] |
| Key Advantage for Tyr | Robust protection, can be beneficial for "difficult" sequences prone to aggregation.[] | Milder overall conditions, reducing potential for acid-catalyzed side reactions.[4][] |
| Key Disadvantage for Tyr | Harsh final cleavage can damage sensitive peptides; risk of ring alkylation without proper scavengers.[4][5] | The tBu group is highly acid-labile, requiring orthogonal protection schemes. |
Conclusion
The Boc protecting group remains a cornerstone of synthetic peptide chemistry, offering a robust and well-established strategy for the protection of tyrosine's α-amino and phenolic hydroxyl functionalities. Its application within the Boc/Bzl SPPS framework, while requiring harsh final cleavage conditions, provides a powerful methodology for the synthesis of a wide range of peptides. A thorough understanding of the underlying mechanisms of protection and deprotection, coupled with a diligent approach to mitigating side reactions through the use of scavengers, enables researchers to effectively leverage Boc-protected tyrosine derivatives. The choice between the Boc and the more modern Fmoc strategy is nuanced, depending on the specific peptide sequence, scale, and available resources. However, the reliability and historical success of the Boc strategy ensure its continued relevance and utility in the demanding fields of peptide research and drug development.[7]
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Incorporation of Boc-DL-o-Tyrosine into Synthetic Peptides
Introduction: The Strategic Use of o-Tyrosine in Peptide Scaffolds
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These modifications are employed to enhance proteolytic stability, modulate receptor binding affinity, and introduce novel functionalities.[1] Boc-DL-o-tyrosine, a derivative of tyrosine with the hydroxyl group at the ortho-position of the phenyl ring, is one such building block.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide chains using Boc-strategy solid-phase peptide synthesis (SPPS). As a racemic (DL) mixture, its use inherently results in the synthesis of a diastereomeric peptide library, a technique often employed in screening for optimized biological activity. We will delve into the causality behind experimental choices, address potential side reactions, and provide robust protocols for synthesis and characterization, ensuring a high degree of scientific integrity for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. This compound is a white to off-white crystalline powder.[2] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 142847-18-5 | |
| Molecular Formula | C₁₄H₁₉NO₅ | |
| Molecular Weight | 281.31 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, MeOH); limited solubility in water. | [2][3] |
| Protection Group | tert-Butyloxycarbonyl (Boc) on the α-amino group. | [3] |
Core Principles of Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (benzyl) protection strategy is a foundational technique in peptide chemistry.[4] It relies on a graded acid-lability approach: the temporary Nα-Boc group is removed with a moderate acid (e.g., Trifluoroacetic Acid, TFA), while the more stable side-chain protecting groups (often benzyl-based) and the resin linker are cleaved simultaneously at the end of the synthesis using a strong acid like anhydrous Hydrogen Fluoride (HF).[5][6]
The synthesis follows a cyclical process, which is crucial for the stepwise assembly of the peptide chain.[7]
Caption: General workflow for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Incorporating this compound via SPPS
This protocol details the manual incorporation of this compound as the first residue onto a Merrifield resin, followed by chain elongation.
Materials and Reagents
-
This compound
-
Merrifield Resin (chloromethylpolystyrene, 1% DVB)
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)[7]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)[8]
-
Coupling Reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), HBTU.[9]
-
Boc-protected amino acids for subsequent couplings
-
Anhydrous Hydrogen Fluoride (HF) with appropriate apparatus
-
Scavengers: e.g., Anisole, p-cresol
-
Cold Diethyl Ether
Step 1: Loading of this compound onto Merrifield Resin
The attachment of the first amino acid to the resin is a critical step. The cesium salt method is recommended to minimize the risk of racemization and side reactions.[8]
-
Prepare Cesium Salt: Dissolve this compound (1.2 eq. relative to resin substitution) in methanol (MeOH). Add a small amount of water and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.[5]
-
Dry the Salt: Remove the solvent by rotary evaporation. Co-evaporate the resulting salt twice with anhydrous DMF to ensure it is completely dry.
-
Resin Swelling: Swell the Merrifield resin (1.0 eq.) in DCM for 1 hour in a reaction vessel, then wash three times with DMF.
-
Attachment Reaction: Dissolve the dried this compound cesium salt in a minimal amount of fresh, anhydrous DMF. Add this solution to the swollen resin.
-
Incubation: Agitate the mixture at 50°C for 12-24 hours to drive the esterification reaction to completion.
-
Washing and Capping: Filter the resin and wash sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), and DCM (3x). To cap any unreacted chloromethyl sites, treat the resin with a solution of 1 M acetic anhydride and 1 M DIEA in DMF for 1 hour. Finally, wash thoroughly with DCM and dry under vacuum.
Step 2: The SPPS Elongation Cycle
For each subsequent amino acid, the following cycle of deprotection, neutralization, and coupling is performed.
-
Resin Swelling: Swell the this compound-resin in DCM for 30 minutes.
-
Boc Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM to the resin.[7] Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.[8] The TFA cleaves the Boc group, exposing a free amine as a trifluoroacetate salt.
-
Washing: Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA, followed by DCM (3x).[8]
-
Neutralization: To liberate the free amine, suspend the resin in a 10% solution of TEA or DIEA in DCM and agitate for 2 minutes. Repeat this step once.[8]
-
Washing: Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base. The resin is now ready for coupling.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3.0 eq. relative to resin substitution) and a coupling agent like HBTU (2.9 eq.) in DMF. Add DIEA (6.0 eq.) to begin pre-activation.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction for 1-2 hours. The ortho-hydroxyl on the tyrosine residue is sterically hindered and generally does not require protection for standard carbodiimide-mediated couplings, but monitoring is crucial.[10]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion.[11] If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The cycle can now be repeated from Step 2 for the next amino acid.
Step 3: Final Cleavage and Peptide Purification
-
Preparation: Once the sequence is complete, wash the final peptide-resin thoroughly with DCM and dry it under high vacuum.
-
HF Cleavage: Transfer the dried resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol or anisole) to the vessel. The scavengers are critical to capture reactive carbocations generated during deprotection, which can otherwise cause side reactions with sensitive residues like tyrosine and tryptophan.[4][5]
-
Reaction: Perform the cleavage at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation: Triturate the remaining resin and peptide residue with cold diethyl ether. This will precipitate the crude peptide.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
Characterization and Analysis
The final product is a mixture of diastereomers due to the use of DL-o-tyrosine. This must be considered during analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing purity.[12] Due to the presence of diastereomers, expect a broadened peak or a cluster of closely eluting peaks rather than a single sharp peak. A gradient of water/acetonitrile with 0.1% TFA is commonly used.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[13] This verifies that the correct sequence has been assembled.
-
Amino Acid Analysis (AAA): AAA provides the exact amino acid composition of the peptide, confirming the incorporation of all residues in the correct ratios.[14]
| Technique | Purpose | Expected Outcome for o-Tyr Peptides |
| RP-HPLC | Purity Assessment & Quantification | Broadened or multiple closely eluting peaks representing the diastereomeric mixture.[12][13] |
| LC-MS | Identity Confirmation | A mass peak corresponding to the calculated molecular weight of the target peptide.[15] |
| AAA | Compositional Verification | Correct stoichiometric ratio of all amino acids, including o-tyrosine.[14] |
Potential Side Reactions and Troubleshooting
Vigilance is required to mitigate potential side reactions during synthesis.
Caption: Alkylation of the tyrosine ring by tert-butyl cations during deprotection.
| Problem | Potential Cause | Mitigation Strategy & Explanation |
| Incomplete Coupling | Steric hindrance from the ortho-hydroxyl group or peptide aggregation.[16] | Strategy: Use a more potent coupling reagent like HATU or COMU.[17][18] Perform a second coupling. Monitor with the ninhydrin test. Causality: More reactive reagents generate a more activated ester, overcoming the energy barrier for sterically hindered couplings. |
| O-Acylation of Hydroxyl Group | The phenolic hydroxyl group can be nucleophilic and react with the activated carboxyl group of the incoming amino acid, especially with over-activation.[19][20] | Strategy: Avoid excessive pre-activation times. Use coupling reagents with additives like HOBt, which forms a less reactive intermediate that favors N-acylation over O-acylation.[9] Causality: HOBt esters are selective for the more nucleophilic primary amine over the less nucleophilic hydroxyl group. |
| Alkylation of Tyrosine Ring | During final HF cleavage, tert-butyl cations generated from Boc groups can act as electrophiles and attack the electron-rich phenyl ring of tyrosine.[5] | Strategy: This is critical. Always use a scavenger like anisole or p-cresol in the cleavage cocktail.[4] Causality: The scavenger acts as a carbocation "sponge," reacting with the electrophiles before they can modify the peptide. |
| Racemization | Not applicable to the o-tyrosine center as a DL-mixture is used. However, racemization of other chiral centers can occur during activation. | Strategy: Use additives like HOBt or Oxyma with carbodiimide coupling reagents. Avoid strong bases during coupling if possible.[9] Causality: These additives suppress the formation of oxazolone intermediates that are prone to racemization. |
Conclusion
The incorporation of this compound provides a powerful tool for generating peptide diversity and enhancing molecular properties. Success hinges on a foundational understanding of the Boc-SPPS workflow, careful execution of coupling and deprotection steps, and vigilant mitigation of potential side reactions. The use of appropriate coupling strategies to overcome potential steric hindrance and the mandatory inclusion of scavengers during final cleavage are paramount. By following the detailed protocols and troubleshooting guidance presented here, researchers can confidently and reliably synthesize o-tyrosine-containing peptides for downstream applications in drug discovery and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijsra.net [ijsra.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. jpt.com [jpt.com]
- 15. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 16. peptide.com [peptide.com]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Boc-DL-o-tyrosine as an Unnatural Amino Acid
Introduction: Expanding the Proteomic Alphabet with Unnatural Amino Acids
The introduction of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in chemical biology and drug discovery. This technique allows for the precise installation of novel chemical functionalities, enabling the enhancement of therapeutic properties, the development of probes for biological systems, and the creation of novel biomaterials.[1] Boc-DL-o-tyrosine, a derivative of the natural amino acid tyrosine, is a versatile building block for these endeavors. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | Chem-Impex[2] |
| Molecular Weight | 281.31 g/mol | Chem-Impex[2] |
| Appearance | White to off-white powder | Generic Observation |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | [3][4] |
| Storage | Store at 2-8°C to ensure stability and prevent degradation. | Generic Observation |
Core Applications of this compound
The unique ortho-position of the hydroxyl group on the phenyl ring of this compound offers distinct advantages and applications in various fields:
-
Peptide Synthesis and Peptidomimetics: As a fundamental building block, it allows for the creation of novel peptide sequences with altered conformations and biological activities. The ortho-hydroxyl group can influence intra- and intermolecular hydrogen bonding, potentially leading to unique secondary structures.
-
Drug Discovery and Development: Incorporation of o-tyrosine can enhance the metabolic stability of peptides by rendering them less susceptible to enzymatic degradation.[1] The modified phenolic ring can also alter receptor binding affinity and selectivity.
-
Bioconjugation and Chemical Probes: The ortho-hydroxyl group can serve as a handle for site-specific modifications, such as fluorescent labeling or the attachment of other bioactive molecules.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following section details a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Figure 1: General workflow for Boc-SPPS.
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)[5]
-
Dichloromethane (DCM), peptide synthesis grade[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[3]
-
Trifluoroacetic acid (TFA)[5]
-
Diisopropylethylamine (DIEA)[6]
-
Coupling reagents (e.g., HBTU/HOBt or HATU)[7]
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Drain the solution and repeat the treatment for 20-30 minutes to ensure complete removal of the Boc group.[5]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.[6]
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents to the amino acid), and an additive like HOBt (1 equivalent to the amino acid) in DMF. Add DIEA (2-3 equivalents relative to the amino acid) to the mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Causality Behind Experimental Choices in the Coupling Step
-
Choice of Coupling Reagent: The ortho-position of the hydroxyl group in o-tyrosine can introduce steric hindrance, potentially slowing down the coupling reaction.[8][9] Therefore, the use of highly efficient uronium/aminium-based coupling reagents like HBTU or HATU is recommended to overcome this potential challenge.[7] These reagents rapidly form the activated ester of the amino acid, driving the reaction towards completion.
-
Double Coupling: For sterically hindered amino acids, a single coupling may not be sufficient to achieve a quantitative reaction. Performing a second coupling with fresh reagents ensures that all available amino groups on the resin have reacted, minimizing the formation of deletion sequences.[8]
-
Racemization: As a DL-racemic mixture is used, the resulting peptide will be a mixture of diastereomers. It is important to note that the activation step in peptide coupling can sometimes lead to further racemization of the α-carbon.[10][11] The use of additives like HOBt or performing the coupling at lower temperatures can help to minimize this side reaction. For applications requiring a specific stereoisomer, the use of enantiomerically pure Boc-L-o-tyrosine or Boc-D-o-tyrosine would be necessary.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups.
Figure 2: Cleavage and precipitation of the synthesized peptide.
Protocol 2: HF Cleavage
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Slowly distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide obtained after cleavage typically requires purification to remove truncated sequences, deletion sequences, and byproducts from side reactions.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient of an aqueous solvent (A: water with 0.1% TFA) and an organic solvent (B: acetonitrile with 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm (the latter for the tyrosine aromatic ring).
-
-
Fraction Collection: Collect the fractions corresponding to the desired peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is an essential tool for confirming the identity of the synthesized peptide.
-
Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent for the mass spectrometer.
-
Analysis:
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Determine the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the desired peptide sequence containing the o-tyrosine residue.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence of the peptide.
-
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: As mentioned, steric hindrance from the ortho-substituted ring can lead to incomplete coupling. If the Kaiser test remains positive after the initial coupling, a second coupling is necessary.[8]
-
Alkylation of the Phenolic Ring: During the final cleavage with strong acids, the carbocations generated from the cleavage of protecting groups can potentially alkylate the electron-rich aromatic ring of tyrosine.[12] The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.
-
Oxidation: The phenolic hydroxyl group of o-tyrosine can be susceptible to oxidation. It is important to use high-purity solvents and reagents and to minimize exposure to air, especially during prolonged reaction times.
Conclusion
This compound is a valuable tool for the synthesis of novel peptides with unique structural and functional properties. While its incorporation using Boc-SPPS requires careful consideration of potential challenges such as steric hindrance and racemization, the protocols and strategies outlined in this guide provide a robust framework for its successful application. By understanding the underlying chemical principles and employing appropriate experimental conditions, researchers can effectively utilize this compound to expand the chemical diversity of peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Introduction: The Strategic Importance of Boc-DL-o-tyrosine
An In-Depth Guide to the Applications of Boc-DL-o-tyrosine in Medicinal Chemistry
In the landscape of modern drug discovery, the ability to precisely construct complex molecular architectures is paramount. This compound, a derivative of the amino acid tyrosine, serves as a pivotal building block for medicinal chemists. It features two key structural modifications: the tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a repositioning of the hydroxyl group to the ortho position on the phenyl ring. The Boc group is an acid-labile protecting group, essential for preventing unwanted reactions at the nitrogen terminus during multi-step syntheses, thereby allowing for controlled, sequential chemical transformations.[1][2][3][4] The racemic (DL) nature of this compound provides a direct route to generating stereoisomeric libraries, a crucial step in exploring the structure-activity relationships (SAR) of chiral drug candidates. This guide explores the versatile applications of this compound, providing field-proven insights and detailed protocols for its use in peptide synthesis, peptidomimetic design, and as a scaffold for novel therapeutic agents.
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound make it a versatile tool for addressing diverse challenges in drug development, from enhancing peptide stability to creating novel enzyme inhibitors.
Peptide Synthesis and Peptidomimetics
The incorporation of non-natural amino acids is a well-established strategy to imbue peptides with desirable therapeutic properties, such as enhanced stability against enzymatic degradation and improved receptor affinity. This compound serves as a valuable building block in this context.[1]
Causality Behind Its Use:
-
Enzymatic Stability: Natural peptides are often rapidly degraded by proteases in vivo. Introducing a non-natural residue like o-tyrosine can disrupt the recognition sites for these enzymes, thereby extending the peptide's half-life.
-
Conformational Constraint: The ortho-hydroxyl group can introduce new hydrogen bonding patterns and steric interactions within the peptide backbone, leading to more defined secondary structures. This conformational rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity for a specific biological target.
-
Novel Interactions: The repositioned hydroxyl group can form new interactions with the target receptor that are not possible with the natural para-tyrosine, potentially leading to altered potency or selectivity.
A prominent example is its use in the development of synthetic opioid ligands.[5][6] Researchers have systematically replaced the N-terminal tyrosine in natural opioid peptides with unnatural derivatives to modulate their activity at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[5][6][7] The synthesis of peptidomimetics using these building blocks has led to novel analgesics and treatments for conditions like irritable bowel syndrome.[5]
Caption: Workflow for incorporating non-natural amino acids.
Scaffold for Small Molecule Drug Discovery
Beyond peptides, this compound is a valuable starting scaffold for the synthesis of diverse small molecules. The tyrosine core is structurally similar to neurotransmitters like dopamine and norepinephrine, making it a relevant starting point for compounds targeting the central nervous system.[2][8][9]
Applications as a Scaffold:
-
Enzyme Inhibitors: The tyrosine structure can be elaborated to fit into the active sites of various enzymes.[] For instance, it can serve as the foundation for designing tyrosine kinase inhibitors (TKIs), a major class of anti-cancer drugs, by modifying the ring and side chain to achieve specific interactions within the ATP-binding pocket.[11]
-
Neurological Drug Candidates: Its structural resemblance to neurotransmitters is leveraged in creating compounds for neurological disorders.[8][9]
-
Bioconjugation: The functional groups on this compound (amino, carboxyl, and hydroxyl) provide multiple handles for chemical modification, allowing it to be used in bioconjugation to link therapeutic agents to proteins or antibodies for targeted drug delivery.[8][12][13]
Caption: this compound as a central scaffold in drug discovery.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key chemical transformations.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc protecting group using trifluoroacetic acid (TFA), a standard procedure in Boc-based synthesis.[14][15][16]
Rationale: The Boc group is designed to be stable to many reaction conditions but readily cleaved by moderate acids like TFA.[17] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the starting material and the reagents. The final product, a TFA salt, is often insoluble in non-polar solvents like cold diethyl ether, allowing for straightforward precipitation and isolation.[14]
Materials:
-
Boc-protected tyrosine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether or hexane
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
TFA Addition: Slowly add TFA (5-10 equivalents, often as a 20-50% solution in DCM) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[18]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation under reduced pressure.
-
Precipitation: To the resulting residue, add a sufficient volume of cold diethyl ether.[14] Vigorously stir or sonicate the mixture to induce precipitation of the deprotected amine as its TFA salt.
-
Isolation: Collect the solid product by vacuum filtration, wash it with additional cold diethyl ether, and dry it under vacuum.
Caption: Step-by-step workflow for Boc deprotection.
Protocol 2: Peptide Coupling with EDC/HOBt
This protocol details a standard solution-phase amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[16]
Rationale: Direct reaction between a carboxylic acid and an amine to form an amide bond is extremely slow. Coupling reagents are used to 'activate' the carboxylic acid.[4] EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt is added to trap this intermediate, forming an active ester that is more stable but still highly reactive towards the amine component, leading to a cleaner reaction and higher yield of the desired peptide.[16]
Materials:
-
This compound (1 equivalent)
-
Amine component (e.g., an amino acid ester hydrochloride, 1 equivalent)
-
EDC·HCl (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N) (for neutralizing HCl salts)
-
Anhydrous solvent (e.g., DMF or Chloroform)[16]
Procedure:
-
Reactant Preparation: In a round-bottom flask under nitrogen, dissolve this compound (1 eq.), the amine component (1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Neutralization: If the amine component is an HCl salt, add DIEA (1.1 eq.) to the mixture to liberate the free amine. Stir for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation: Add EDC·HCl (1.1 eq.) to the cooled solution in one portion.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for 16-24 hours.[16]
-
Monitoring: Monitor the reaction for the consumption of starting materials using TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.
Analytical Characterization Summary
Effective synthesis relies on precise monitoring of reactions and rigorous characterization of intermediates and final products. A multi-technique approach is essential for ensuring purity and confirming structure.[18][19]
| Technique | Principle | Primary Application | Key Interpretation Points |
| TLC | Differential partitioning between a stationary and mobile phase. | Rapid, qualitative reaction monitoring.[18] | Disappearance of starting material spot(s) and appearance of a new product spot with a different Retention factor (Rf). |
| RP-HPLC | Separation based on hydrophobic partitioning.[20] | Quantitative analysis of reaction progress and assessment of final product purity.[18] | Retention time (Rt) identifies compounds; peak area quantifies purity and yield. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection.[18] | Confirms the molecular weight of reactants, intermediates, and the final product. | Detection of the expected protonated molecule [M+H]⁺ confirms the identity of the target compound.[18] |
| NMR | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of the final product. | Chemical shifts, integration, and coupling patterns provide a detailed map of the molecule's structure.[18] |
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists to overcome fundamental challenges in drug design. Its utility in creating enzymatically stable peptides, conformationally constrained peptidomimetics, and novel small molecule scaffolds underscores its importance.[1][21] A thorough understanding of the principles behind its use, coupled with robust and well-monitored experimental protocols, enables researchers to effectively leverage this versatile building block in the synthesis of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 11. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-DL-o-tyrosine in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the strategic use of N-α-(tert-butoxycarbonyl)-DL-ortho-tyrosine (Boc-DL-o-tyrosine) as a unique building block in modern drug discovery. Moving beyond standard proteinogenic amino acids, the incorporation of structurally distinct monomers like o-tyrosine offers a powerful strategy to modulate the pharmacological properties of peptides and peptidomimetics. Herein, we detail the scientific rationale for employing this non-canonical, racemic amino acid, provide detailed protocols for its incorporation via Boc-based Solid-Phase Peptide Synthesis (SPPS), and discuss its application in generating stereochemically diverse peptide libraries for hit identification and optimization.
Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Discovery
The therapeutic potential of peptides is often hindered by poor metabolic stability and limited conformational diversity. The introduction of non-canonical amino acids is a cornerstone of medicinal chemistry aimed at overcoming these limitations. This compound is a particularly intriguing building block for several reasons:
-
Positional Isomerism (ortho-Tyrosine): Unlike the proteinogenic p-tyrosine, the hydroxyl group in o-tyrosine is positioned at the ortho- position of the phenyl ring. This seemingly subtle shift has profound implications. It alters the electronic distribution and steric profile of the side chain, which can drastically change hydrogen bonding patterns, receptor interactions, and resistance to enzymatic degradation by endogenous proteases.[1] The presence of o-tyrosine in biological systems is often associated with oxidative stress, where hydroxyl radicals oxidize phenylalanine, suggesting that peptides containing this isomer may interact differently with biological targets or possess intrinsic antioxidant properties.[2]
-
Stereochemical Diversity (DL-Racemic Mixture): The use of a racemic mixture (DL) is a deliberate strategy in early-stage discovery, particularly in the context of combinatorial chemistry.[3] Synthesizing a peptide with this compound at a specific position results in the creation of two distinct diastereomers in a single synthesis. This allows for the rapid generation of a mini-library to probe the stereochemical preference of a biological target. Often, one stereoisomer exhibits significantly higher potency, providing crucial structure-activity relationship (SAR) data that guides the design of more potent, chirally pure leads.[4]
This guide will use the synthesis of a hypothetical peptide library targeting a G-protein coupled receptor (GPCR), such as an opioid receptor, to illustrate the practical application of this compound. Tyrosine derivatives are well-known pharmacophores for opioid receptor engagement, making this a relevant model system.[5]
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for successful and reproducible synthesis.
| Property | Value | Source/CAS Number |
| Chemical Name | N-(tert-butoxycarbonyl)-DL-ortho-tyrosine | N/A |
| Synonyms | Boc-DL-o-Tyr-OH | N/A |
| CAS Number | 203569-04-4 | [CAS 203569-04-4] |
| Molecular Formula | C₁₄H₁₉NO₅ | [Source] |
| Molecular Weight | 281.30 g/mol | [Source] |
| Appearance | White to off-white powder | [Source] |
| Storage Conditions | 2-8°C, desiccated | [Source] |
| Solubility | Soluble in DMF, DCM, Methanol | General Knowledge |
Handling: As with all Boc-protected amino acids, this compound is sensitive to strong acids. Store in a tightly sealed container in a cool, dry place. Weigh quickly to avoid moisture absorption.
Experimental Protocols: Incorporation of this compound via Boc-SPPS
The following protocols describe the manual incorporation of this compound into a peptide sequence using the robust Boc/Bzl (benzyl) protection strategy on a Merrifield resin.
General Boc-SPPS Workflow
The synthesis cycle involves repetitive steps of deprotection, neutralization, and coupling. The use of Boc chemistry requires strong acid for final cleavage, necessitating specialized equipment.[6]
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Peptide-resin (swollen, with free N-terminal amine)
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), peptide synthesis grade
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Isopropanol (IPA)
Procedure:
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (v/v, 10 mL) to the resin. Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL), followed by IPA (2 x 10 mL), and finally DCM (3 x 10 mL).[4]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v, 10 mL) to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to prepare for the coupling step.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (0.084 g, 0.3 mmol, 3 eq.) and HBTU (0.114 g, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIEA (0.104 mL, 0.6 mmol, 6 eq.) to the solution to begin pre-activation. The solution will typically turn yellow.
-
Agitate the activation mixture for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.
-
Final Cleavage and Deprotection
The final step cleaves the peptide from the resin and removes the side-chain protecting groups. This protocol uses Hydrogen Fluoride (HF), which is extremely hazardous and requires a specialized apparatus and safety precautions.
Cleavage Cocktail (Reagent K, modified):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus. Add a scavenger like anisole (1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0°C.
-
Slowly distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to remove scavengers.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Application in Drug Discovery: A Hypothetical Case Study
Objective: To explore the structure-activity relationship of a pentapeptide agonist at the μ-opioid receptor by introducing conformational and stereochemical diversity at the N-terminal position. The parent peptide is Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin).
Strategy: Synthesize a small library where the N-terminal Tyr is replaced with o-Tyr, generating two diastereomers in a single synthesis:
-
Peptide A: (D-o-Tyr)-Gly-Gly-Phe-Leu
-
Peptide B: (L-o-Tyr)-Gly-Gly-Phe-Leu
Caption: Workflow from synthesis to SAR using this compound.
Post-Synthesis Analysis: Separation and Characterization
The crude product from the synthesis is a 1:1 mixture of the two diastereomeric peptides. As diastereomers have different physicochemical properties, they can be separated using standard reverse-phase HPLC (RP-HPLC).[7]
-
Purification: The crude peptide is dissolved in a minimal amount of a strong solvent (e.g., DMF) and purified on a preparative C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA. The two diastereomers will typically elute as two distinct, albeit sometimes closely spaced, peaks.
-
Characterization: The identity and purity of each collected fraction should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., LC-MS) to verify the correct molecular weight.
Biological Evaluation and SAR
The purified diastereomers (Peptide A and Peptide B) are then evaluated in biological assays. For our hypothetical opioid agonist, this would involve:
-
Receptor Binding Assay: To determine the binding affinity (Ki or IC50) of each diastereomer for the μ-opioid receptor.
-
Functional Assay: To measure the potency (EC50) and efficacy of each diastereomer in activating the receptor, for example, through a G-protein activation assay (e.g., [³⁵S]GTPγS binding).
The resulting data provides immediate insight into the target's stereochemical requirements at this position, guiding the next round of rational drug design.
Caption: Potential GPCR signaling pathway modulated by an o-tyrosine peptide agonist.
Conclusion and Future Perspectives
This compound is a powerful and efficient tool for introducing structural and stereochemical diversity into peptide-based drug candidates. Its application in a "two-in-one" synthesis of diastereomeric peptides accelerates the generation of critical SAR data, enabling researchers to quickly identify optimal stereochemistry and explore novel chemical space. By leveraging the unique properties of the ortho-tyrosine scaffold, medicinal chemists can design peptidomimetics with enhanced stability and potentially novel receptor interaction profiles. This strategic approach underscores the value of non-canonical building blocks in navigating the complex landscape of peptide drug discovery.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Boc-DL-o-Tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Challenges of Boc-DL-o-Tyrosine Incorporation
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel biological activities. This compound, a derivative of tyrosine, presents a unique set of challenges and opportunities in solid-phase peptide synthesis (SPPS). The strategic placement of the hydroxyl group at the ortho position, combined with the use of a racemic mixture, necessitates a carefully considered approach to coupling.
The proximity of the ortho-hydroxyl group to the peptide backbone can introduce significant steric hindrance, potentially impeding coupling efficiency.[1] Furthermore, this hydroxyl group is a potential site for unwanted side reactions, most notably O-acylation, during the activation of the carboxylic acid.[2][3][4] The use of a DL-racemic mixture, while sometimes desirable for creating peptide libraries or for specific therapeutic applications, results in the synthesis of diastereomeric peptides, which can complicate purification and analysis.[5][6]
This comprehensive guide provides a detailed exploration of the coupling reagents and protocols best suited for the successful incorporation of this compound. We will delve into the mechanistic underpinnings of reagent choice, strategies to mitigate common side reactions, and detailed protocols to empower researchers to confidently utilize this versatile building block.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency while minimizing side reactions, particularly racemization and O-acylation. For a sterically hindered amino acid like o-tyrosine, more potent activating reagents are generally recommended.[1]
| Coupling Reagent Class | Example(s) | Activation Mechanism | Advantages for this compound | Disadvantages & Mitigation |
| Carbodiimides | DIC, DCC | Formation of an O-acylisourea intermediate | Cost-effective for standard couplings. | Lower reactivity with sterically hindered residues. Higher risk of racemization. Mitigation: Always use in conjunction with additives like HOBt or OxymaPure to suppress racemization and improve efficiency.[7][8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Formation of an active ester (OBt or OAt) | High coupling efficiency and rapid reaction times.[9] HATU, containing a HOAt moiety, is particularly effective for hindered couplings and shows lower racemization rates.[9] | Potential for guanidinylation of the N-terminus if used in excess. Mitigation: Use stoichiometric amounts of the coupling reagent relative to the amino acid. |
| Phosphonium Salts | PyBOP, PyAOP | Formation of a phosphonium ester | High reactivity, suitable for sterically demanding couplings. Does not cause guanidinylation side reactions. | Byproducts can sometimes be more difficult to remove. |
| Immonium/Oxyma-based | COMU | Formation of an Oxyma active ester | High reactivity comparable to HATU, with a better safety profile (non-explosive). Reduced potential for racemization.[10] | Generally more expensive than carbodiimides. |
Recommendation: For routine synthesis, a carbodiimide such as DIC in the presence of an additive like OxymaPure offers a good balance of cost and efficiency. For challenging couplings or when maximum suppression of side reactions is critical, aminium salts like HATU or oxyma-based reagents like COMU are the preferred choice.
Reaction Mechanisms and Workflow
Understanding the underlying mechanisms of coupling and potential side reactions is crucial for troubleshooting and optimizing the synthesis of peptides containing this compound.
General Peptide Coupling Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis (SPPS) for a single amino acid addition.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Mechanism of Carbodiimide Coupling with Additives
Carbodiimides like DIC activate the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. Additives such as HOBt or OxymaPure react with the O-acylisourea to form a more stable active ester, which then reacts with the free amine of the peptide-resin, thereby reducing the risk of racemization.
Caption: Carbodiimide coupling mechanism with racemization suppression.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Coupling using HATU
This protocol is recommended for maximizing coupling efficiency and minimizing side reactions, especially for sterically hindered residues.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF just before adding the activated amino acid solution.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance of o-tyrosine, a double coupling may be beneficial.[1]
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Coupling using DIC/OxymaPure
This is a cost-effective and reliable method for many standard couplings.
-
Resin Preparation: Swell the resin as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once coupling is complete, wash the resin as described in Protocol 1.
Mitigating Side Reactions
O-Acylation
The phenolic hydroxyl group of tyrosine can be acylated by the activated amino acid, leading to the formation of a branched peptide. While Boc protection of the amine reduces this risk compared to Fmoc chemistry, it can still occur.
-
Strategy 1: Use of Additives: Additives like HOBt and OxymaPure can reduce the likelihood of O-acylation by forming a less reactive active ester.[2]
-
Strategy 2: Phenolic Protection: For sequences where O-acylation is a significant problem, using a protected form of Boc-o-tyrosine, such as Boc-o-Tyr(Bzl)-OH, may be necessary. However, this adds an extra deprotection step at the end of the synthesis.
Racemization
The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the alpha-carbon.
-
Strategy 1: Choice of Reagents: Use coupling reagents known to suppress racemization, such as HATU or COMU, in combination with additives like OxymaPure.[8]
-
Strategy 2: Control of Base and Temperature: Use a hindered base like DIEA or 2,4,6-collidine in stoichiometric amounts. Avoid excessive heat, as higher temperatures can accelerate racemization.[8]
Purification and Analysis of Diastereomers
The use of this compound will result in a mixture of diastereomeric peptides. The separation of these diastereomers can be challenging and typically requires optimization of purification conditions.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides. The separation of diastereomers on RP-HPLC depends on subtle differences in their hydrophobicity and interaction with the stationary phase.
-
Optimization: Varying the gradient steepness, the organic modifier (e.g., acetonitrile, methanol), and the temperature can improve the resolution of diastereomeric peaks.[6]
-
-
Analytical Techniques for Racemization Detection:
-
Chiral HPLC: After peptide hydrolysis, the resulting amino acids can be analyzed on a chiral column to quantify the ratio of D- and L-enantiomers.[8]
-
Mass Spectrometry: While mass spectrometry cannot distinguish between diastereomers, it is essential for confirming the correct mass of the synthesized peptide.
-
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with a careful selection of coupling reagents and optimized protocols. The steric hindrance and potential for side reactions associated with this unique amino acid derivative necessitate the use of potent activating agents and strategies to suppress racemization and O-acylation. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can effectively harness the potential of this compound in the development of novel peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the detrimental O-acylation in TMTpro labeling improves the proteome depth and quantification precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Site-Specific Protein Modification Utilizing o-Tyrosine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Precision Engineering of Biologics
The ability to modify proteins at specific, predetermined sites has revolutionized biotechnology and drug development.[1][2] Site-specific modification allows for the creation of highly defined protein conjugates, such as antibody-drug conjugates (ADCs) with optimal therapeutic windows, or proteins equipped with fluorescent probes to study their function in living cells.[3][4] A powerful strategy for achieving this precision is the incorporation of unnatural amino acids (UAAs) into the protein's polypeptide chain.[5][6][] These UAAs serve as unique chemical handles that can be addressed with bioorthogonal chemistry, reactions that proceed with high efficiency and selectivity without interfering with native biological processes.[8][9]
This guide focuses on the use of ortho-tyrosine (o-tyrosine), an isomer of the natural L-tyrosine, as a tool for site-specific protein modification. Unlike the canonical para-tyrosine, the phenolic hydroxyl group of o-tyrosine is positioned at the ortho- position of the phenyl ring. This subtle structural difference provides a unique reactive center that can be targeted by specific chemistries, enabling selective modification even in the presence of numerous natural tyrosine residues.[10][11]
We will explore the complete workflow, starting from the role of Boc-DL-o-tyrosine as a synthetic precursor, detailing the genetic incorporation of L-o-tyrosine into proteins using nonsense suppression, and concluding with protocols for the site-selective chemical functionalization of the incorporated residue.
The Starting Material: Understanding this compound
This compound is a chemically synthesized derivative of o-tyrosine. To understand its role, it is crucial to deconstruct its name:
-
Boc (tert-butoxycarbonyl): This is a common acid-labile protecting group for the α-amino group of the amino acid.[12][13] It is essential for preventing unwanted side reactions during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
-
DL: This indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers. This is typical for certain chemical synthesis routes that do not employ stereoselective controls.
-
o-tyrosine: The core UAA with its unique ortho-hydroxyl functionality.
It is critical to recognize that This compound is not directly used for biological incorporation into proteins . The cellular translational machinery (the ribosome and aminoacyl-tRNA synthetases) is highly stereospecific and exclusively utilizes L-amino acids.[14] Furthermore, the Boc protecting group would prevent the amino acid from being recognized and charged onto its corresponding tRNA.
Therefore, this compound serves as a readily available and cost-effective starting material for the chemical synthesis of unprotected L-o-tyrosine , which is the biologically active component required for genetic incorporation. The L-isomer must be resolved from the DL-mixture and the Boc group must be chemically removed prior to its use in cell culture or cell-free expression systems.
Strategy for Site-Specific Modification: A Two-Stage Workflow
The successful site-specific modification of a protein with o-tyrosine is a two-stage process. First, the UAA is incorporated into the protein's sequence at a desired position. Second, the unique chemical handle of the incorporated UAA is used for subsequent chemical conjugation.
Caption: Overall workflow for site-specific protein modification using L-o-tyrosine.
Stage 1: Site-Specific Incorporation of L-o-Tyrosine via Nonsense Suppression
The most robust method for incorporating a UAA at a specific site is genetic code expansion via nonsense suppression.[15][16][17] This technique repurposes a stop codon (typically the amber codon, TAG) to encode the UAA. This requires two engineered components that function orthogonally to the host cell's own machinery: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA.[18][19]
-
Orthogonal tRNA (tRNA CUA): This tRNA is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon on the mRNA. It is "orthogonal" because it is not recognized by any of the host cell's endogenous aaRSs.
-
Orthogonal aaRS (o-TyrRS): This is an engineered enzyme that exclusively recognizes and charges (aminoacylates) the orthogonal tRNA with L-o-tyrosine. It must not recognize any endogenous tRNAs or natural amino acids.
The generation of a new orthogonal pair, such as one for L-o-tyrosine, typically involves directed evolution of an existing aaRS/tRNA pair from a different species.[20]
Caption: Mechanism of L-o-tyrosine incorporation via nonsense suppression.
Experimental Protocols
Protocol 1: Protein Expression with Site-Specific L-o-Tyrosine Incorporation
This protocol describes the expression of a target protein containing L-o-tyrosine in E. coli using a previously validated orthogonal o-TyrRS/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Plasmid 1: Target gene cloned into an expression vector (e.g., pET) with an in-frame amber (TAG) codon at the desired modification site. Must contain an antibiotic resistance marker (e.g., Ampicillin).
-
Plasmid 2: Expression vector (e.g., pEVOL) containing the genes for the orthogonal o-TyrRS and tRNA(CUA). Must contain a different antibiotic resistance marker (e.g., Chloramphenicol).
-
L-o-tyrosine (prepared from this compound, >99% purity).
-
LB Broth and LB Agar plates.
-
Relevant antibiotics (e.g., Ampicillin, Chloramphenicol).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
L-Arabinose.
-
Appropriate buffers for protein purification (e.g., Ni-NTA purification buffers for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with both Plasmid 1 and Plasmid 2 using standard protocols. Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth containing both antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture: Inoculate 1 L of fresh LB broth (with both antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction:
-
Add L-o-tyrosine to a final concentration of 1 mM.
-
Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair.
-
Incubate for 30 minutes at 37°C with shaking.
-
Induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
-
Protein Expression: Reduce the temperature to 20°C and continue to shake for 16-18 hours. A lower temperature often improves protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using an appropriate method (e.g., affinity chromatography for a His-tagged protein).
-
Verification (Crucial): Confirm the successful incorporation of L-o-tyrosine using mass spectrometry. The mass of the peptide containing the UAA will be identical to a peptide containing natural tyrosine, but its fragmentation pattern or retention time may differ. Intact protein mass spectrometry should show a mass corresponding to the UAA-containing protein.
Protocol 2: Site-Specific Protein Labeling via Mannich-Type Reaction
This protocol describes a method for labeling the incorporated o-tyrosine residue with an aniline-containing fluorescent probe. The ortho-position of the hydroxyl group makes it particularly amenable to certain electrophilic substitution reactions.[11]
Materials:
-
Purified protein containing L-o-tyrosine (1-5 mg/mL in PBS, pH 7.4).
-
Formaldehyde (prepare fresh 100 mM solution from paraformaldehyde).
-
Aniline-fluorophore conjugate (e.g., 4-aminoaniline-FITC, 10 mM stock in DMSO).
-
Reaction buffer: 100 mM phosphate buffer, pH 6.5.
Procedure:
-
Buffer Exchange: Ensure the purified protein is in the correct reaction buffer (phosphate buffer, pH 6.5) using a desalting column or dialysis.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Protein solution (to a final concentration of 20 µM).
-
Aniline-fluorophore conjugate (to a final concentration of 2 mM, 100-fold excess).
-
Formaldehyde (to a final concentration of 20 mM, 1000-fold excess).
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger like Tris buffer to a final concentration of 50 mM.
-
Removal of Excess Reagents: Remove the unreacted formaldehyde and aniline-fluorophore conjugate using a desalting column (e.g., PD-10) or size-exclusion chromatography, exchanging the buffer back to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Confirm successful labeling using UV-Vis spectroscopy to detect the absorbance of the fluorophore.
-
Use SDS-PAGE with fluorescence imaging to visualize the labeled protein.
-
Determine the labeling efficiency using mass spectrometry. The mass of the labeled protein will increase by the mass of the added formyl-aniline-fluorophore moiety.
-
Caption: Chemical schematic of the site-specific labeling of an o-tyrosine residue.
Quantitative Data Summary
Successful incorporation and labeling require careful optimization. The following table provides representative parameters to target during protocol development.
| Parameter | Method | Target Value/Range | Verification Method |
| UAA Incorporation Efficiency | E. coli Expression | > 50% of wild-type yield | Western Blot, SDS-PAGE |
| Incorporation Fidelity | Mass Spectrometry | > 99% at target site | LC-MS/MS of tryptic digest |
| Labeling Reaction Yield | Mannich-Type Reaction | > 80% | Intact Protein Mass Spec, UV-Vis |
| Final Purity | SEC / Chromatography | > 95% | SDS-PAGE, HPLC |
Conclusion and Outlook
The use of o-tyrosine, facilitated by the synthetic precursor this compound, provides a powerful and precise method for engineering proteins. By leveraging the well-established framework of genetic code expansion, this non-canonical amino acid can be site-specifically incorporated into a protein of interest. The unique reactivity of its ortho-hydroxyl group then opens the door to a variety of subsequent chemical modifications, allowing for the attachment of therapeutic payloads, imaging agents, or biophysical probes. The protocols and strategies outlined in this guide provide a robust foundation for researchers and drug developers to harness this technology, paving the way for the creation of next-generation biologics with enhanced functionality and therapeutic potential.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Site-Specific Protein Conjugation Targeting Tyrosine - Creative Biolabs [creative-biolabs.com]
- 12. chemimpex.com [chemimpex.com]
- 13. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
- 20. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Incorporation of Boc-DL-o-Tyrosine for Advanced Protein Engineering
Introduction: Expanding the Proteomic Toolbox with Protected Amino Acids
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a significant leap in chemical biology and drug development, allowing for the introduction of novel chemical functionalities that are not accessible with the 20 canonical amino acids.[1][2] This technology relies on the use of orthogonal translation systems (OTS), which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that function independently of the host's translational machinery.[][4] By repurposing a codon, typically the amber stop codon (UAG), a specific ncAA can be inserted at a desired position within a protein sequence.[5][6]
This guide focuses on the enzymatic incorporation of N-tert-butyloxycarbonyl-DL-ortho-tyrosine (Boc-DL-o-tyrosine), a synthetically valuable ncAA. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, known for its stability under neutral or basic conditions and its facile removal under mild acidic conditions.[][7] The incorporation of a Boc-protected amino acid into a protein opens up exciting possibilities for post-translational modifications. The Boc group can be selectively removed to reveal a reactive amine, which can then be used for site-specific labeling with fluorophores, crosslinkers, or other moieties.[] The ortho-position of the hydroxyl group on the tyrosine ring also offers unique steric and electronic properties compared to the canonical para-tyrosine.
This document provides a comprehensive overview of the principles, a detailed protocol for the in vitro incorporation of Boc-L-o-tyrosine, and a discussion of the critical considerations for researchers and drug development professionals seeking to leverage this powerful tool.
Core Principles: The Orthogonal Translation System
The successful incorporation of Boc-L-o-tyrosine hinges on the development and implementation of a robust orthogonal translation system. This system has two key components:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme must be evolved to specifically recognize and "charge" (aminoacylate) its cognate tRNA with Boc-L-o-tyrosine, while not recognizing any of the canonical amino acids.
-
An Orthogonal Suppressor tRNA: This tRNA is engineered to recognize the repurposed codon (e.g., the amber stop codon, UAG) in the mRNA sequence and deliver the attached Boc-L-o-tyrosine to the ribosome for incorporation into the growing polypeptide chain. It must not be recognized by any of the endogenous aaRSs.
The development of such systems often involves directed evolution of an existing aaRS, such as a promiscuous tyrosyl-tRNA synthetase from an organism like Methanocaldococcus jannaschii, to alter its substrate specificity.[9][10]
Experimental Workflow for Boc-L-o-Tyrosine Incorporation
The following diagram illustrates the overall workflow for the enzymatic incorporation of Boc-L-o-tyrosine into a target protein in vitro.
Figure 1: Overall workflow for the in vitro enzymatic incorporation of Boc-L-o-tyrosine.
Detailed Protocols
Part 1: Generation of an Engineered aaRS for Boc-L-o-Tyrosine
As no specific aaRS for Boc-L-o-tyrosine has been reported, a directed evolution approach is necessary. A promising starting point is a promiscuous tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii (MjTyrRS), which has been successfully engineered to incorporate a variety of tyrosine analogs.[9][10]
-
Library Construction: Create a library of MjTyrRS mutants by randomizing key residues in the amino acid binding pocket. This can be achieved through techniques like error-prone PCR or focused mutagenesis of residues identified from structural analysis.
-
Selection Strategy: Employ a dual positive/negative selection strategy in E. coli.
-
Positive Selection: In the presence of Boc-L-o-tyrosine, select for cells that can suppress an amber stop codon in a reporter gene (e.g., a gene conferring antibiotic resistance or GFP).[9]
-
Negative Selection: In the absence of Boc-L-o-tyrosine, select against cells that show reporter gene expression, thereby eliminating synthetases that recognize canonical amino acids.
-
-
Screening and Characterization: Isolate and sequence the plasmids from surviving colonies. Express and purify the mutant aaRS candidates and characterize their activity and specificity for Boc-L-o-tyrosine in vitro.
Part 2: In Vitro Aminoacylation of Orthogonal tRNA
This protocol describes the charging of the orthogonal tRNA with Boc-L-o-tyrosine using a purified, engineered aaRS.
Materials:
-
Purified engineered aaRS for Boc-L-o-tyrosine
-
In vitro transcribed orthogonal tRNA (e.g., an amber suppressor tRNA derived from Mj-tRNATyr)
-
This compound
-
ATP
-
Aminoacylation buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 10 mM DTT)[11]
-
Phenol (pH 5.0)
-
Ethanol
Procedure:
-
Prepare the aminoacylation reaction mixture in a total volume of 30 µL. The final concentrations of the components should be optimized, but a good starting point is:
-
10 µM orthogonal tRNA
-
20 µM engineered aaRS
-
350 µM this compound (Note: It is presumed that the enzyme will selectively use the L-isomer)
-
6 mM ATP
-
1x Aminoacylation buffer[11]
-
-
Incubate the reaction at 37°C for 12 minutes.[11]
-
Stop the reaction by adding an equal volume of pH 5.0 phenol.
-
Vortex and centrifuge to separate the phases.
-
Transfer the aqueous phase to a new tube and add 3 volumes of cold ethanol to precipitate the charged tRNA.
-
Incubate at -20°C for at least 30 minutes.
-
Pellet the tRNA by centrifugation, wash with 70% ethanol, and air dry.
-
Resuspend the charged tRNA in nuclease-free water.
Part 3: In Vitro Protein Synthesis
This protocol utilizes a reconstituted cell-free protein synthesis system, such as PUREfrex®, for the incorporation of Boc-L-o-tyrosine.
Materials:
-
PUREfrex® kit or equivalent reconstituted cell-free protein synthesis system
-
Template DNA encoding the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site
-
Charged tRNA from Part 2
-
Nuclease-free water
Procedure:
-
Thaw all components of the PUREfrex® kit on ice.
-
Set up the reaction mixture according to the manufacturer's instructions. A typical reaction might include:
-
Solution I (Energy and buffer components)
-
Solution II (Amino acids, excluding tyrosine if possible, to reduce competition)
-
Solution III (Ribosomes and translation factors)
-
Template DNA (final concentration ~1-3 ng/µL)
-
Charged tRNA (optimize concentration, typically in the µM range)
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
The resulting protein can be used directly for analysis or purified using an appropriate tag (e.g., His-tag).
Table 1: Optimization of In Vitro Translation Conditions
| Parameter | Recommended Range | Rationale |
| Magnesium Concentration | 10-20 mM | Crucial for ribosome stability and function. Higher concentrations can sometimes improve suppression efficiency. |
| Charged tRNA Concentration | 1-20 µM | Needs to be optimized for each system to ensure efficient competition with release factors. |
| Release Factor 1 (RF1) | With and without | While counterintuitive, the presence of RF1 has been shown in some cases to improve suppression efficiency by preventing mis-incorporation. |
| Codon Context | Variable | The codon immediately preceding the amber stop codon can significantly affect suppression efficiency. |
Part 4: Confirmation of Incorporation by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the successful and site-specific incorporation of a non-canonical amino acid.
-
Protein Purification: Purify the protein of interest from the in vitro translation reaction.
-
Proteolytic Digestion: Digest the purified protein with a site-specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search for the peptide containing the incorporated Boc-L-o-tyrosine. The mass of this peptide will be increased by the mass of Boc-L-o-tyrosine minus the mass of water. The fragmentation pattern in the MS/MS spectrum will confirm the identity and location of the incorporated amino acid.[12][13]
Key Considerations and Troubleshooting
-
Racemic Mixture of this compound: Aminoacyl-tRNA synthetases are typically stereospecific and will likely only charge the L-isomer of Boc-o-tyrosine.[14] This means that half of the provided ncAA may be inactive in the reaction. It is important to consider this when determining the concentration of the ncAA to add to the charging reaction.
-
Orthogonality of the System: It is crucial to ensure that the engineered aaRS does not charge any canonical amino acids and that the orthogonal tRNA is not recognized by any endogenous synthetases. Cross-reactivity can lead to the incorporation of canonical amino acids at the target site, reducing the yield and purity of the desired protein.[4][15]
-
Efficiency of Incorporation: The efficiency of amber suppression can be variable and is influenced by factors such as the concentration of the charged tRNA, the sequence context surrounding the amber codon, and the competition with release factors.[6] Optimization of the in vitro translation conditions is often necessary.
Applications in Drug Development and Research
The successful incorporation of Boc-L-o-tyrosine provides a powerful platform for a range of applications:
Figure 2: Applications of proteins containing Boc-L-o-tyrosine.
-
Site-Specific Labeling: After deprotection, the newly exposed amine on the o-tyrosine can be specifically labeled with a variety of probes, including fluorophores, biotin, or spin labels, for biophysical studies.[]
-
Protein-Protein Interaction Studies: The unique amine can be used as a handle for crosslinking experiments to map protein interaction interfaces.
-
Antibody-Drug Conjugates (ADCs): The ability to introduce a unique reactive handle at a specific site on an antibody allows for the precise attachment of cytotoxic drugs, leading to more homogenous and potentially more effective ADCs.[5]
-
Enzyme Engineering: The introduction of a protected amino acid can be used to create novel enzyme variants with altered catalytic activity or stability.[16]
Conclusion
The enzymatic incorporation of this compound offers a versatile and powerful tool for protein engineering, with significant potential in both basic research and pharmaceutical development. While the generation of a specific orthogonal translation system requires a dedicated engineering effort, the protocols and principles outlined in this guide provide a solid foundation for researchers to embark on this exciting endeavor. The ability to introduce a protected, reactive handle into proteins site-specifically opens up a vast landscape of possibilities for creating novel protein conjugates and therapeutics.
References
- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 4. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 6. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 9. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation Strategies Using Boc-DL-o-tyrosine Derivatives
Introduction: Unlocking New Vistas in Bioconjugation with ortho-Tyrosine
In the landscape of bioconjugation, the pursuit of site-specific, stable, and functionally benign modifications of biomolecules is paramount. While lysine and cysteine residues have historically been the workhorses for conjugation, their high abundance or critical structural roles can lead to heterogeneous products and loss of biological activity.[1] Tyrosine has emerged as a compelling alternative due to its lower abundance, surface exposure, and the unique reactivity of its phenolic side chain, offering a pathway to more homogeneous and functionally intact bioconjugates.[2][]
This guide delves into the strategic use of a specific, non-canonical amino acid derivative, Boc-DL-o-tyrosine , for bioconjugation. ortho-Tyrosine (o-tyrosine), an isomer of the canonical L-tyrosine (p-tyrosine), presents a unique geometric and electronic profile. The repositioning of the hydroxyl group to the ortho position on the phenyl ring influences its reactivity, potentially offering novel avenues for chemo-selective ligations. The use of the DL-racemic mixture can be a cost-effective strategy in scenarios where stereochemistry at the conjugation site is not critical to the final application.
These application notes provide a comprehensive overview of the synthesis of this compound and detail robust protocols for its application in bioconjugation, with a focus on enzymatic activation. We will explore the underlying chemical principles, empowering researchers in drug development, diagnostics, and materials science to leverage the unique potential of this versatile building block.
I. Synthesis of this compound: A Foundational Protocol
The journey into o-tyrosine-based bioconjugation begins with the synthesis of the key building block: N-α-(tert-butoxycarbonyl)-DL-ortho-tyrosine (this compound). The Boc protecting group is essential for preventing unwanted side reactions at the α-amino group during subsequent activation and conjugation steps.[4] The following protocol outlines a standard procedure for the Boc protection of DL-o-tyrosine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the Boc protection of amino acids.[4][5][6]
Materials:
-
DL-o-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Saturated potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-o-tyrosine in an aqueous solution of NaOH or K₂CO₃. The alkaline conditions are necessary to deprotonate the amino group, rendering it nucleophilic.[5]
-
Reaction Setup: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) in dioxane and add it dropwise to the cooled amino acid solution. The use of a co-solvent like dioxane is necessary as (Boc)₂O is not soluble in water.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Add water to the reaction mixture.
-
Carefully acidify the solution to a pH of approximately 4 with a saturated KHSO₄ solution. This step protonates the carboxylate and any unreacted phenoxide, preparing the product for extraction.[4]
-
Extract the product into ethyl acetate using a separatory funnel. Repeat the extraction three times to maximize yield.[4]
-
-
Drying and Evaporation:
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, typically an oil or a solid, can be further purified by crystallization or column chromatography if necessary.
Expected Outcome:
This procedure should yield this compound as a white to off-white solid. The yield is typically high, often exceeding 90%.[5] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Bioconjugation Strategies: Leveraging the ortho-Hydroxyl Group
The strategic placement of the hydroxyl group in o-tyrosine opens up specific avenues for bioconjugation. The most prominent and selective method involves the enzymatic oxidation of the phenol to a highly reactive o-quinone intermediate.
A. Enzymatic Oxidation to o-Quinone: The Gateway to Selective Ligation
Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of phenols to o-quinones.[1][7] This enzymatic activation is highly specific and proceeds under mild, biocompatible conditions, making it ideal for modifying sensitive biomolecules.[7] The generated o-quinone is a potent electrophile that can readily react with various nucleophiles or participate in cycloaddition reactions.
Diagram 1: Enzymatic Activation and Ligation of o-Tyrosine
Caption: Workflow for o-tyrosine bioconjugation via enzymatic oxidation.
Protocol 2: Tyrosinase-Mediated Conjugation of a this compound-Containing Peptide to a Cysteine-Containing Biomolecule
This protocol details the conjugation of a peptide functionalized with this compound to a protein or another molecule bearing a reactive cysteine residue. The principle relies on the specific reaction between the enzymatically generated o-quinone and the thiol group of cysteine.[1][7]
Materials:
-
This compound functionalized peptide (synthesized via standard solid-phase peptide synthesis)
-
Cysteine-containing biomolecule (e.g., protein, antibody fragment)
-
Mushroom tyrosinase
-
Phosphate-buffered saline (PBS), pH 6.5-7.4
-
Reaction tubes
-
Incubator or shaker
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
-
LC-MS for analysis
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound functionalized peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the cysteine-containing biomolecule in PBS to a final concentration of 10-100 µM.
-
-
Enzymatic Activation and Conjugation:
-
In a reaction tube, combine the cysteine-containing biomolecule and the this compound peptide.
-
Add mushroom tyrosinase to a final concentration of 1-5 µM. The optimal enzyme concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation. The reaction is aerobic, so ensure adequate exposure to air.[7]
-
-
Monitoring the Reaction: The progress of the conjugation can be monitored by LC-MS by observing the decrease in the mass of the starting biomolecule and the appearance of a new peak corresponding to the conjugate.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a tyrosinase inhibitor, such as kojic acid, or by heat inactivation.
-
Purification: Remove the unreacted peptide, enzyme, and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: The purified conjugate should be analyzed by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the precise mass of the conjugate.
Causality and Experimental Considerations:
-
pH: The optimal pH for tyrosinase activity is typically between 6.0 and 7.5. Maintaining the pH within this range is crucial for efficient o-quinone formation.
-
Stereochemistry: Since a DL-racemic mixture of o-tyrosine is used, the resulting conjugate will be a mixture of diastereomers. For applications where stereochemical purity at the conjugation site is critical, the use of enantiomerically pure Boc-L-o-tyrosine or Boc-D-o-tyrosine would be necessary.
-
Selectivity: The reaction of the o-quinone with the soft nucleophile of the cysteine thiol is highly efficient.[1][7] While reactions with other nucleophiles like lysine are possible, they are generally much slower, providing a window for selective cysteine conjugation.
B. Strain-Promoted Oxidation-Controlled ortho-Quinone Cycloaddition (SPOCQ)
For biomolecules lacking an accessible and reactive cysteine, an alternative strategy is the Strain-Promoted Oxidation-Controlled ortho-Quinone Cycloaddition (SPOCQ).[8][] In this approach, the enzymatically generated o-quinone undergoes a [4+2] cycloaddition with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN).[1][8] This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions.
Protocol 3: SPOCQ Ligation of a this compound-Containing Biomolecule
Materials:
-
Biomolecule functionalized with this compound
-
BCN-containing probe (e.g., BCN-fluorophore, BCN-biotin)
-
Mushroom tyrosinase
-
PBS, pH 6.5-7.4
-
Reaction tubes
-
Purification and analytical equipment as in Protocol 2
Procedure:
-
Preparation of Reactants: Dissolve the this compound functionalized biomolecule and the BCN-containing probe in PBS.
-
Enzymatic Activation: Add mushroom tyrosinase to the solution containing the biomolecule to initiate the formation of the o-quinone.
-
Cycloaddition: Immediately after or concurrently with the addition of tyrosinase, add the BCN-containing probe.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 2.
III. Advantages and Considerations of Using this compound Derivatives
The choice of this compound as a bioconjugation handle offers a unique set of advantages and requires careful consideration of its properties.
| Feature | Advantage | Consideration |
| Site-Specificity | Enzymatic activation of the ortho-hydroxyl group provides high site-selectivity, especially when the o-tyrosine is incorporated at a specific site in a recombinant protein.[] | The efficiency of enzymatic oxidation can be influenced by the local microenvironment of the o-tyrosine residue. |
| Bioorthogonality | The resulting o-quinone is a bioorthogonal reactive handle that does not react with most endogenous functional groups, enabling clean ligation.[8] | The o-quinone is highly reactive and can be susceptible to reduction back to the catechol or polymerization if a suitable reaction partner is not readily available. |
| Stability of Linkage | The C-S bond formed with cysteine or the cycloadduct formed with BCN are highly stable under physiological conditions.[10][11] | The stability of the initial Boc-protected derivative during storage and handling should be ensured. |
| Racemic Mixture (DL) | Can be more cost-effective to synthesize compared to enantiomerically pure isomers. | Results in a diastereomeric mixture of the final conjugate, which may not be suitable for all applications, particularly in therapeutics where stereochemistry can impact efficacy and safety. |
IV. Applications in Research and Drug Development
The ability to selectively modify biomolecules using o-tyrosine derivatives opens up a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies can lead to more homogeneous ADCs with improved therapeutic indices.[] The use of o-tyrosine provides an alternative to cysteine and lysine-based conjugation.
-
Fluorescent Labeling: Attaching fluorescent probes to proteins and peptides for imaging and diagnostic applications.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties.[11]
-
Surface Immobilization: Covalently attaching proteins to surfaces for the development of biosensors and biomaterials.[10]
V. Conclusion
This compound is a valuable and versatile tool for modern bioconjugation. Its unique chemical properties, particularly when coupled with enzymatic activation, provide a powerful platform for the site-specific and stable modification of a wide range of biomolecules. By understanding the principles of its synthesis and reactivity, researchers can unlock new possibilities in the design of sophisticated bioconjugates for therapeutic, diagnostic, and materials science applications. The protocols and considerations outlined in this guide serve as a foundation for the successful implementation of o-tyrosine-based bioconjugation strategies in the laboratory.
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. rsc.org [rsc.org]
- 5. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies [biosyn.com]
- 11. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of Boc-DL-o-tyrosine
Welcome to the technical support guide for Boc-DL-o-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility of this crucial amino acid derivative in organic solvents. Here, you will find field-proven insights and systematic troubleshooting protocols to ensure the seamless integration of this compound into your experimental workflows.
Introduction: Understanding the Solubility Profile of this compound
N-tert-butoxycarbonyl-DL-ortho-tyrosine (this compound) is a key building block in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to enhance the stability and, notably, the solubility of the amino acid in organic media, facilitating its use in various synthetic applications.[1][2] However, like many modified amino acids, its solubility can be influenced by a variety of factors including the choice of solvent, concentration, and ambient temperature, occasionally presenting challenges in the laboratory. This guide provides a comprehensive framework for understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: Several factors can contribute to the poor solubility of this compound. The bulky and lipophilic Boc group generally increases affinity for organic solvents; however, the polarity of the solvent, the presence of moisture, and the intrinsic properties of the o-tyrosine moiety can lead to solubility challenges.[3][4] It is also possible that the concentration of your solution is too high for the selected solvent.[5]
Q2: What are the best initial solvents to try for dissolving this compound?
A2: For Boc-protected amino acids, polar aprotic solvents are often a good starting point. Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally effective for dissolving a wide range of Boc-amino acids.[3][4] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also commonly used.[4] For less polar systems, solubility may be more limited.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can significantly impact solubility. In many cases, gentle warming can help to dissolve the compound.[5] However, it is crucial to be cautious, as excessive heat can potentially lead to the degradation of the compound. A water bath set to 30-40°C is a generally safe starting point.[5]
Q4: Does the purity of the solvent matter?
A4: Absolutely. The use of high-purity, anhydrous (dry) solvents is critical. The presence of water can significantly decrease the solubility of Boc-protected amino acids in organic solvents and can also interfere with subsequent chemical reactions.[6] Always use fresh, high-grade solvents, especially for sensitive applications like peptide synthesis.[5]
In-Depth Troubleshooting Guide
Issue 1: Incomplete Dissolution in a Standard Organic Solvent
You've attempted to dissolve this compound in a common solvent like DMF or DCM, but solid particles remain.
-
Systematic Troubleshooting Protocol:
-
Verify Concentration: Ensure the concentration is not too high. If possible, try preparing a more dilute solution to see if solubility is achieved.
-
Apply Gentle Agitation: Vortex the mixture vigorously for several minutes.[5]
-
Introduce Sonication: Use a sonication bath to break down any aggregates and enhance dissolution.[5][7] This method applies mechanical energy to facilitate the solvent-solute interaction without excessive heating.
-
Gentle Warming: As a next step, gently warm the solution in a water bath (30-40°C).[5] Monitor closely for any signs of degradation (e.g., color change).
-
Consider a Co-Solvent: If the compound remains insoluble, the addition of a small amount of a stronger co-solvent can be effective. For example, adding a small percentage of DMSO to a solution in DCM can often improve solubility.
-
Issue 2: Precipitation Occurs After Initial Dissolution
The this compound initially dissolves, but then precipitates out of solution.
-
Causality and Resolution:
-
Temperature Fluctuation: This is often due to a drop in ambient temperature.[5] If the solution was warmed to dissolve, allowing it to cool to room temperature may cause the less soluble compound to crash out. Maintaining a constant, slightly elevated temperature may be necessary.
-
Solvent Evaporation: Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration and lead to precipitation.
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution. In this case, you will need to either increase the volume of the solvent or accept a lower final concentration.
-
Solubility Overview
While precise quantitative data for this compound across a wide array of organic solvents is not extensively published, a general qualitative solubility profile can be inferred from technical data sheets and related compounds.
| Solvent | Abbreviation | Expected Solubility | Reference(s) |
| Dimethylformamide | DMF | Soluble | [3][4] |
| Dimethyl sulfoxide | DMSO | Soluble | [3][8] |
| Dichloromethane | DCM | Generally Soluble | [4] |
| Tetrahydrofuran | THF | Generally Soluble | [4] |
| Ethyl Acetate | EtOAc | Soluble | [9] |
| Methanol | MeOH | Sparingly Soluble | [10] |
| Dioxane | - | Soluble | [1][9] |
| Water | H₂O | Insoluble | [9] |
Note: This table represents a qualitative summary. Actual solubility can vary based on purity, temperature, and other experimental conditions.
Experimental Workflow for Solubility Troubleshooting
For a systematic approach to resolving solubility issues, the following workflow is recommended.
Caption: Systematic workflow for troubleshooting solubility issues.
Standard Protocol for Solubilization of this compound for Peptide Synthesis
This protocol outlines a standard procedure for preparing a solution of this compound for use in peptide synthesis, where complete dissolution is critical.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Sterile, dry glass vial with a screw cap
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into the clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., 0.2 M).
-
Initial Mixing: Secure the cap and vortex the mixture vigorously for 2-3 minutes.[5]
-
Visual Inspection: Visually inspect the solution. If any undissolved particles remain, proceed to the next step.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.[5] This will help to break up any remaining solid aggregates.
-
Gentle Warming (if necessary): If particles still persist, place the vial in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing.[5]
-
Final Inspection: Once the solution is clear and free of particles, allow it to return to room temperature before use in your synthesis protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]
Technical Support Center: A Guide to Preventing Racemization of Boc-L-o-Tyrosine During Activation
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical integrity of Boc-L-o-tyrosine during its activation for peptide synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the chiral purity of your final peptide products.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue for Boc-L-o-tyrosine?
A1: Racemization is the process where a pure chiral amino acid, like L-tyrosine, loses its stereochemical integrity, resulting in a mixture of both L- and D-isomers.[1][2] This typically occurs when the amino acid's carboxylic acid is activated for peptide bond formation.[1] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids. The presence of the D-isomer of o-tyrosine in a peptide designed with the L-isomer can lead to a significant reduction or complete loss of therapeutic efficacy, altered biological activity, or the creation of diastereomeric impurities that are notoriously difficult to separate from the target peptide.[3]
Q2: What is the primary chemical mechanism responsible for the racemization of Boc-L-o-tyrosine during the activation step?
A2: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3] The process begins with the activation of the carboxyl group of Boc-L-o-tyrosine. The α-proton (the hydrogen on the carbon atom bearing the amino and carboxyl groups) of this activated amino acid becomes acidic and can be abstracted by a base present in the reaction mixture. This results in a planar enolate intermediate. Subsequent re-protonation can occur from either side of this planar intermediate, leading to a mixture of both D and L configurations, thus causing racemization.[3] A secondary, less common mechanism is the direct abstraction of the α-proton by a base.[4][5]
Q3: Are certain amino acids more prone to racemization than others? How does o-tyrosine compare?
A3: Yes, some amino acids are more susceptible to racemization under standard solid-phase peptide synthesis (SPPS) conditions. Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization.[2][3][6] Other amino acids that can be problematic, especially under harsh conditions like high temperatures, include Serine (Ser) and Phenylalanine (Phe).[3] While not as extensively studied as its para-isomer, o-tyrosine, with its electron-donating hydroxyl group on the phenyl ring, is also susceptible to racemization, and care must be taken during its activation.
Q4: How does the choice of coupling reagent impact the extent of racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization.[2][3]
-
Carbodiimide reagents (e.g., DCC, DIC, EDC) can cause significant racemization if used alone, as the O-acylisourea intermediate is highly reactive and prone to cyclizing into the problematic oxazolone.[7][8][9] However, when used in conjunction with racemization-suppressing additives, they are a much safer choice.[3][7]
-
Onium salt reagents (uronium/aminium like HBTU, HATU, and phosphonium salts like PyBOP) are highly efficient but can also promote racemization, particularly with pre-activation in the presence of a base.[3][7] HATU, derived from HOAt, generally results in less racemization than HBTU.[7] Newer uronium salts like COMU, which incorporate an Oxyma moiety, offer superior suppression of racemization.[1][10]
Troubleshooting Guide: Addressing Racemization of Boc-L-o-Tyrosine
Problem: I've analyzed my purified peptide containing an o-tyrosine residue and found a significant percentage of a diastereomeric impurity, indicating racemization.
This is a common and frustrating issue. Let's break down the likely causes and how to systematically address them.
Visualizing the Problem: The Racemization Pathway
The following diagram illustrates the key steps in the racemization process and where you can intervene.
Caption: Racemization mechanism via oxazolone formation and points of intervention.
Likely Cause 1: Inappropriate Coupling Reagent/Additive Combination
-
Diagnosis: You are using a carbodiimide like DIC or DCC without a racemization-suppressing additive.
-
Explanation: Carbodiimides form a highly reactive O-acylisourea intermediate which, without an additive, readily collapses into the oxazolone, the primary culprit for racemization.[9][11]
-
Solution: Always use a carbodiimide in conjunction with an additive. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) intercept the O-acylisourea intermediate to form a more stable active ester.[3][5] This new intermediate is more reactive towards the desired amine coupling and less prone to oxazolone formation.[11][12] OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[3][5]
Likely Cause 2: The Choice and Amount of Base
-
Diagnosis: You are using a strong, sterically unhindered base like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIPEA).
-
Explanation: Bases are the primary drivers of α-proton abstraction, which leads to racemization.[5] Stronger bases and higher concentrations increase the rate of this unwanted side reaction.[2] While DIPEA is commonly used, its basicity can still promote racemization.
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to produce less racemization.[3][5] Use the minimum amount of base necessary for the reaction to proceed.
Likely Cause 3: Pre-activation Time and Temperature
-
Diagnosis: You are pre-activating the Boc-L-o-tyrosine with the coupling reagent and base for an extended period before adding it to the resin-bound peptide.
-
Explanation: The longer the activated amino acid sits in solution, especially in the presence of a base, the more opportunity there is for oxazolone formation and subsequent racemization.[2] Elevated temperatures, often used to speed up difficult couplings, will also accelerate the rate of racemization.[2]
-
Solution: Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid solution to the reaction vessel.[1] Avoid unnecessarily high temperatures. If a coupling is sluggish, it is often better to perform a second coupling at room temperature rather than increasing the heat.
Data Summary: Impact of Additives on Racemization
The following table summarizes the effect of different additives on the level of D-isomer formation during the coupling of a racemization-prone amino acid. While this data may not be specific to o-tyrosine, the principles are directly applicable.
| Coupling Method | Additive | % D-Isomer Formation |
| DIC | None | 5-15% |
| DIC | HOBt | 1-3% |
| DIC | HOAt | <1% |
| DIC | OxymaPure | <1% |
| HBTU/DIPEA | None | 2-5% |
Data adapted from studies on racemization-prone amino acids.[1] The data clearly demonstrates that the use of an additive, particularly HOAt or OxymaPure, significantly reduces racemization.
Recommended Experimental Protocol: Low-Racemization Coupling of Boc-L-o-Tyrosine
This protocol details a robust method for activating and coupling Boc-L-o-tyrosine in a solid-phase peptide synthesis (SPPS) workflow, designed to minimize racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-L-o-tyrosine (3 equivalents relative to resin loading)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (if coupling to a salt form of the amine)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (with the free N-terminal amine) in DMF for at least 30 minutes.
-
Just before adding the activated amino acid solution, drain the DMF from the reaction vessel.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Boc-L-o-tyrosine (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution.
-
Allow the solution to pre-activate for no more than 2 minutes .
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
-
Confirmation (Optional but Highly Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines.[1]
-
If the test is positive (indicating incomplete coupling), a second coupling using the same protocol is recommended over extending the initial coupling time or increasing the temperature.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-DL-o-tyrosine
Welcome to the technical support center for troubleshooting issues related to the deprotection of Boc-DL-o-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from DL-o-tyrosine.
Troubleshooting Guide
Incomplete deprotection of this compound can manifest as the presence of starting material, the formation of unexpected side products, or low yields of the desired o-tyrosine. The following table outlines common problems, their probable causes, and recommended solutions to optimize your deprotection reaction.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction; starting material remains | 1. Insufficient Acid: The concentration or stoichiometry of the acid (e.g., Trifluoroacetic Acid - TFA) may be too low. The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[1][2][3] 2. Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating, especially for sterically hindered substrates.[1][4][5] 3. Steric Hindrance: The bulky tert-butyl group can be sterically shielded, slowing down the reaction.[1][4][6] | 1. Increase Acid Concentration: Gradually increase the TFA concentration, for example, from 25% in Dichloromethane (DCM) to 50% or even 100%.[7][8] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[4][5][6] 2. Extend Reaction Time/Increase Temperature: Monitor the reaction over a longer period using TLC or LC-MS.[2] Gentle warming (e.g., to 40°C) can also be beneficial, but be mindful of potential side reactions.[2] 3. Optimize Conditions: For sterically hindered cases, a combination of stronger acid, longer reaction time, and gentle warming might be necessary.[9] |
| Formation of side products (e.g., unexpected peaks in HPLC/LC-MS) | 1. Alkylation of the Tyrosine Ring: The reactive tert-butyl cation generated during deprotection can alkylate the electron-rich phenolic ring of tyrosine.[4][9][10][11] 2. Trifluoroacetylation: When using TFA, trifluoroacetylation of the free hydroxyl or amine groups can occur.[8] | 1. Use of Scavengers: Incorporate scavengers into the deprotection cocktail to trap the tert-butyl cation.[4][9][11] Effective scavengers for tyrosine include phenol, anisole, or m-cresol.[9] A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[9][11] 2. Careful Work-up: Ensure thorough removal of TFA during work-up, for instance, by co-evaporation with a non-polar solvent like toluene.[8] |
| Low yield of the desired o-tyrosine | 1. Incomplete Reaction: As described above. 2. Product Loss During Work-up: The deprotected o-tyrosine might be lost during extraction or purification steps. 3. Degradation: Harsh acidic conditions can sometimes lead to the degradation of the product.[10] | 1. Address Incomplete Reaction: Refer to the solutions for incomplete reactions. 2. Optimize Work-up: Adjust the pH carefully during aqueous washes to ensure the product is in a form that is soluble in the desired layer. 3. Milder Deprotection Methods: For sensitive substrates, consider alternative, milder deprotection methods.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TFA-mediated Boc deprotection?
A1: The cleavage of the Boc group by TFA is an acid-catalyzed process that involves three main steps[1][13][14]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][13]
-
Carbocation Formation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][13]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. The deprotected amine is then protonated by the excess TFA to form its trifluoroacetate salt.[1][13]
Q2: Why is my Boc deprotection of o-tyrosine incomplete even with excess TFA?
A2: Several factors can contribute to incomplete deprotection even with an excess of TFA. Steric hindrance around the Boc-protected amine can slow down the reaction rate.[1][6] Additionally, if the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.[1][5] It's also important to ensure the TFA used is of good quality and has not degraded.[2]
Q3: What are the common side products observed during the deprotection of this compound and how can I minimize them?
A3: The most common side product is the alkylation of the phenolic ring of tyrosine by the tert-butyl cation generated during the reaction.[4][9][11] This results in the formation of tert-butylated tyrosine. To minimize this, it is crucial to use scavengers in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the tyrosine ring, effectively "trapping" it before it can cause unwanted side reactions.[4][9] Phenol, anisole, and triisopropylsilane (TIS) are commonly used scavengers for this purpose.[4][9]
Q4: How can I monitor the progress of the deprotection reaction?
A4: Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the less polar starting material and the appearance of the more polar deprotected product.[2][15]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods ideal for tracking the consumption of the starting material and the formation of the product, as well as identifying any side products.[2][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the disappearance of the characteristic singlet of the nine equivalent protons of the tert-butyl group, typically around 1.4-1.5 ppm.[17]
Q5: Are there alternative methods for Boc deprotection if the standard TFA conditions are not working or are causing degradation?
A5: Yes, for substrates that are sensitive to strong acids, several milder deprotection methods exist. These include using 4M HCl in dioxane, which can sometimes be more effective for hindered substrates.[5][6] Other alternatives include thermal deprotection or using reagents like oxalyl chloride in methanol.[6][12]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection of this compound
This protocol provides a general guideline for the solution-phase deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (or another suitable scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Add a scavenger, such as TIS (2.5-5% v/v).[8]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the reaction mixture to achieve a 50% TFA/DCM solution.[2]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For standard substrates, 1-2 hours is typically sufficient.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.[8]
-
For work-up to obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected o-tyrosine.[2]
Protocol 2: Monitoring Reaction Progress by HPLC
This protocol outlines a standard method for monitoring the progress of the Boc deprotection reaction using reverse-phase HPLC.[15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase A: Water + 0.1% TFA.[16]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[16]
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 220 nm and 280 nm.[16]
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in the initial mobile phase composition.
-
Inject the quenched sample into the HPLC system.
-
Analyze the chromatogram to determine the relative peak areas of the starting material (this compound) and the product (DL-o-tyrosine). The product will have a shorter retention time due to its increased polarity.
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection of DL-o-tyrosine.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: A-Z Guide to High-Yield Synthesis of Peptides Containing Boc-DL-o-Tyrosine
Welcome to the technical support center dedicated to enhancing the yield and purity of peptides incorporating Boc-DL-o-tyrosine. The unique steric and electronic properties of this unnatural amino acid present distinct challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting, detailed protocols, and the mechanistic rationale behind our recommendations to empower researchers, scientists, and drug development professionals to navigate these complexities successfully.
Introduction: The Challenge of ortho-Tyrosine
Ortho-tyrosine, with its hydroxyl group adjacent to the peptide backbone, introduces significant steric hindrance. This proximity can impede coupling efficiency and increase the likelihood of side reactions compared to its para-isomer. Furthermore, the use of a racemic (DL) mixture necessitates a robust purification strategy to separate the resulting diastereomeric peptides. This guide is structured to address these core issues head-on, providing a clear path to optimizing your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of peptides containing this compound.
Q1: My coupling efficiency for this compound is very low, resulting in significant deletion sequences. What is the primary cause and how can I fix it?
A1: Low coupling efficiency is the most frequent hurdle and is primarily due to the steric hindrance imposed by the ortho-hydroxyl group and the bulky Boc protecting group.[1] To overcome this, a multi-faceted approach is recommended:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DIC are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are essential for driving the reaction to completion.[1][2]
-
Double Coupling: A single coupling reaction may not be enough. It is highly advisable to perform a second coupling with a fresh solution of activated this compound to ensure all free amines have reacted.
-
Extended Reaction Times: Allow for longer coupling times (e.g., 2-4 hours) to compensate for the slower reaction kinetics.
-
Solvent Choice: N-methylpyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings as it can help to disrupt peptide aggregation.[3]
Q2: I'm observing a significant side product with the same mass as my desired peptide. What could this be?
A2: A common side reaction for tyrosine residues is O-acylation, where the activated amino acid couples to the hydroxyl group of the o-tyrosine side chain instead of the N-terminal amine.[4] This results in a branched peptide impurity that is isomeric to the target peptide. The proximity of the ortho-hydroxyl group can make it more susceptible to intramolecular acylation.
-
Solution: The most effective way to prevent O-acylation is to protect the hydroxyl group of the o-tyrosine. A benzyl (Bzl) or 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether are suitable choices for Boc-based SPPS, offering greater stability to the repeated TFA deprotection steps.[5]
Q3: My final crude product shows two major peaks on the HPLC that are very difficult to separate. What are these and how can I purify my target peptide?
A3: Since you are using a racemic mixture of DL-o-tyrosine, your synthesis will produce two diastereomers of the final peptide (one containing L-o-tyrosine and the other D-o-tyrosine). Diastereomers have different physicochemical properties and can often be separated by reverse-phase HPLC (RP-HPLC), although it can be challenging.[6][7]
-
Troubleshooting Purification:
-
Optimize the HPLC Gradient: A shallower gradient will provide better resolution.
-
Vary the Stationary Phase: If a C18 column does not provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds.
-
Change the Mobile Phase Modifier: While TFA is standard, using a different ion-pairing agent like formic acid might alter the retention behavior and improve separation.
-
Temperature Control: Adjusting the column temperature can also influence selectivity.
-
Q4: I'm seeing premature deprotection of a side-chain protecting group on my o-tyrosine. Which protecting groups are most suitable for Boc-SPPS?
A4: The repeated use of TFA for Nα-Boc removal can lead to the partial cleavage of acid-labile side-chain protecting groups.[8] For the ortho-hydroxyl group of tyrosine in a Boc-SPPS strategy, you need a protecting group that is stable to moderate acid but can be removed during the final cleavage.
| Protecting Group | Stability to TFA | Final Cleavage | Comments |
| Benzyl (Bzl) | Moderately Stable | HF, TFMSA | Can show some lability with repeated TFA treatments in long syntheses. |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | High | HF, TFMSA | Offers enhanced stability to TFA compared to Bzl. Recommended for long peptides. |
| tert-Butyl (tBu) | Labile | HF, TFMSA | Not recommended as it will be removed during the standard Boc deprotection steps. |
Q5: What is the optimal cleavage cocktail for releasing my o-tyrosine containing peptide from the resin?
A5: The choice of cleavage cocktail depends on the other amino acids in your sequence. Tyrosine's aromatic ring is susceptible to alkylation by carbocations generated from the cleavage of protecting groups. Therefore, a scavenger-rich cocktail is crucial.
-
Recommended Cleavage Cocktail (Reagent K): [9]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
This cocktail is effective for cleaving peptides with sensitive residues like tyrosine, methionine, and cysteine.[9]
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-DL-o-Tyr(Bzl)-OH
This protocol is designed for the efficient coupling of sterically hindered Boc-DL-o-Tyr(Bzl)-OH using HATU.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes. Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-DL-o-Tyr(Bzl)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
First Coupling Check: Perform a Kaiser test to check for completion.
-
Recoupling (Recommended): Regardless of the Kaiser test result, drain the resin and repeat steps 4 and 5 for a second coupling of 2 hours to maximize yield.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Purification of Diastereomeric Peptides
This protocol provides a starting point for the separation of diastereomers by RP-HPLC.
-
Crude Peptide Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
-
Start with a shallow gradient, for example, 5-25% B over 40 minutes.
-
Adjust the gradient steepness based on the initial separation profile. A very shallow gradient (e.g., 0.2-0.5% B per minute) around the elution point of the diastereomers will be necessary.
-
-
Detection: Monitor at 220 nm and 280 nm (for the tyrosine aromatic ring).
-
Fraction Collection: Collect small fractions across both peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure fractions of each diastereomer.
Visual Guides
Caption: Troubleshooting workflow for low peptide yield.
Caption: O-Acylation side reaction with ortho-Tyrosine.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides with Boc-DL-o-Tyrosine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for scientists and researchers facing the unique challenges of purifying synthetic peptides containing N-α-Boc-DL-ortho-tyrosine. The incorporation of this unnatural, racemic amino acid introduces specific complexities, primarily the formation of diastereomers, that require carefully optimized purification strategies. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges when working with peptides containing Boc-DL-o-tyrosine?
The single greatest challenge is the formation of diastereomeric peptides. Because you are introducing a racemic mixture (D- and L- forms) of o-tyrosine into a peptide chain composed of L-amino acids, the final product will be a mixture of two diastereomers (e.g., L-peptide-D-o-Tyr-L-peptide and L-peptide-L-o-Tyr-L-peptide). These diastereomers have identical masses but differ in their three-dimensional structure. This seemingly small difference profoundly impacts purification, as they often co-elute or show very poor separation under standard HPLC conditions.[1] Other challenges include potential side reactions from the Boc/Bzl synthesis strategy and solubility issues.
Q2: My crude peptide analysis shows a single mass corresponding to my target peptide, but the HPLC chromatogram displays a broad peak or a distinct doublet. Is this expected?
Yes, this is the classic signature of diastereomer formation. Mass spectrometry cannot distinguish between diastereomers as they have the same mass. However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on differences in their physicochemical properties, including hydrophobicity and conformation.[1][2] The different spatial arrangements of the D- and L-o-tyrosine residues cause the two diastereomers to interact differently with the stationary phase, resulting in slightly different retention times and the characteristic doublet or broadened peak you are observing.[3]
Q3: Why is separating these diastereomers so difficult?
Diastereomers arising from a single residue change have very similar physical properties. Their overall hydrophobicity is nearly identical, and the subtle change in conformation may not be sufficient to achieve baseline separation on a standard C18 column with a rapid gradient.[2] Achieving separation requires optimizing the HPLC method to amplify these minor differences. Factors like gradient slope, mobile phase composition, temperature, and even the ion-pairing agent can be critical.[3][4]
Q4: Beyond diastereomers, what are the common side-products associated with using Boc-protected tyrosine derivatives?
The Boc/Bzl strategy involves repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc removal and often a final cleavage with a strong acid like anhydrous hydrogen fluoride (HF).[5][6] This can lead to several side reactions:
-
Alkylation: The tert-butyl carbocations generated during Boc deprotection can alkylate the electron-rich aromatic ring of the tyrosine residue, leading to t-butylated impurities.[7]
-
Premature Side-Chain Deprotection: The protecting group on the phenolic hydroxyl of tyrosine (e.g., Benzyl) can be partially cleaved during the repetitive acid treatments, exposing the hydroxyl group to undesired modifications in subsequent steps.[7][8]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can lead to impurities.[6]
Q5: My cleaved peptide is difficult to dissolve for purification. What strategies can I employ?
Poor solubility is a common issue, especially for peptides containing hydrophobic or unnatural amino acids.[9][10] The o-tyrosine residue may influence the peptide's aggregation propensity.
-
Assess the Peptide's Nature: First, calculate the net charge of your peptide at neutral pH.
-
For Acidic Peptides (Net Negative Charge): Try dissolving in a small amount of a basic solution like 0.1M ammonium bicarbonate before diluting with your HPLC mobile phase.
-
For Basic Peptides (Net Positive Charge): Use a slightly acidic solvent like 10% acetic acid for initial dissolution.[11]
-
For Hydrophobic/Neutral Peptides: These are often the most challenging. Dissolve the peptide in a minimal volume of a strong organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer or mobile phase while vortexing.[11][12] Always start with a small aliquot of your crude product to test solubility before committing the entire batch.
Troubleshooting & Optimization Guides
Problem 1: Poor or Incomplete HPLC Separation of Diastereomers
Symptoms: Your analytical HPLC shows a single broad, asymmetric peak or two poorly resolved peaks with the correct mass for your target peptide.
Causality: The separation of diastereomers is a thermodynamically driven process. To resolve them, you must maximize the differential interaction between each isomer and the HPLC stationary phase. A steep, rapid gradient does not provide sufficient time for this equilibrium to be established, causing the isomers to elute together.
Caption: Workflow for HPLC method development.
This protocol assumes a standard C18 column and a mobile phase system of A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile (ACN).[13]
-
Initial Scouting Run:
-
Inject a small amount of the crude peptide.
-
Run a fast, broad gradient (e.g., 5% to 95% B over 20 minutes).
-
Determine the approximate retention time and the %B at which your peptide elutes.
-
-
Shallow Gradient Run:
-
Based on the scouting run, design a much shallower gradient around the elution point. For example, if the peptide eluted at 40% B, run a gradient of 1% B per minute (e.g., 30% to 50% B over 20 minutes).
-
This slower change in solvent composition increases the interaction time with the column, often revealing the two diastereomers.[2]
-
-
Focused Gradient for Optimization:
-
Once the two peaks are visible, narrow the gradient further. If the peaks elute between 35% and 38% B, design a gradient like 33% to 41% B over 40 minutes. This "zooms in" on the separation, maximizing resolution.
-
-
Further Optimization (if needed):
-
Modify Flow Rate: Decrease the flow rate (e.g., from 1 mL/min to 0.8 mL/min) to increase residence time on the column.
-
Change Temperature: Running the column at a slightly elevated or reduced temperature can alter selectivity. Try 40°C or 15°C.
-
Alternative Organic Modifier: Replace acetonitrile with methanol. The different selectivity of methanol can sometimes resolve stubborn peaks.
-
| Parameter | Standard Gradient | Optimized Diastereomer Gradient | Rationale |
| Gradient Slope | 3-5% / minute | 0.5-1% / minute | Increases interaction time with the stationary phase, amplifying small differences between isomers.[2][3] |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min | Lower flow rates can improve resolution by allowing more time for partitioning. |
| Temperature | Ambient | 25-40 °C | Can alter peptide conformation and interaction with the stationary phase, affecting selectivity. |
| Mobile Phase | Water/ACN + 0.1% TFA | Water/ACN or Water/MeOH + 0.1% TFA | Methanol offers different selectivity compared to acetonitrile and may resolve co-eluting peaks.[3] |
Problem 2: Low Purity due to Synthesis or Cleavage-Related Side Products
Symptoms: Mass spectrometry analysis of the crude product reveals multiple peaks, including masses corresponding to t-butyl adducts (+56 Da) or deletion sequences.
Causality: Strong acids used during Boc-SPPS generate reactive carbocations from the Boc groups and other side-chain protecting groups.[14] These cations can attack nucleophilic residues like tyrosine or tryptophan if not effectively neutralized by "scavengers" in the cleavage cocktail.[6]
Caption: Role of scavengers in preventing side reactions.
To minimize side reactions, always use a cleavage cocktail containing a mixture of scavengers designed to quench various reactive species.
-
Select an Appropriate Cocktail: Do not use 95% TFA alone. A robust, general-purpose cocktail is Reagent K .
-
Preparation and Cleavage:
-
Prepare the cocktail fresh immediately before use.
-
Use approximately 10 mL of cocktail per gram of peptide-resin.
-
Allow the cleavage to proceed for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
| Scavenger | Target Species | Recommended Cocktail & Composition |
| Water | Reduces TFA concentration, scavenges some carbocations. | Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) |
| Thioanisole | Soft scavenger, protects Trp and Tyr from alkylation. | Reagent K (as above) |
| 1,2-Ethanedithiol (EDT) | Scavenges carbocations, reduces Met(O) back to Met. | Reagent K (as above) |
| Triisopropylsilane (TIPS) | "Hard" scavenger, very effective at reducing carbocations. | TFA/TIPS/Water (95 : 2.5 : 2.5) - Good for peptides without Trp, Cys, Met. |
Note: EDT has a strong, unpleasant odor and should be handled in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chromatography. Factors affecting separation of oxytocin and its diastereoisomers--structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation with Boc-DL-o-tyrosine
Welcome to our dedicated technical support center for scientists and researchers facing the persistent challenge of peptide aggregation during and after solid-phase peptide synthesis (SPPS). This guide focuses on a powerful, yet nuanced, tool in your arsenal: the incorporation of Boc-DL-o-tyrosine to disrupt problematic secondary structures and improve synthetic outcomes. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a major problem in my synthesis?
Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of highly stable secondary structures, most notably β-sheets.[2][3] Peptides with stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala) are particularly prone to this phenomenon.
Aggregation is a critical issue because it causes the peptide-resin matrix to collapse, effectively making the N-terminus of the growing chain inaccessible to reagents. The consequences for your synthesis are severe:
-
Incomplete or Failed Couplings: The activated amino acid cannot reach the free amine, leading to deletion sequences.
-
Incomplete Deprotection: The deprotection reagent (e.g., TFA in Boc-SPPS) cannot access the N-terminal Boc group, resulting in truncated sequences.
-
Low Yields: A significant portion of the synthetic effort results in impurities that are difficult or impossible to separate from the target peptide.
-
Purification Challenges: The crude peptide may be insoluble after cleavage from the resin, making purification by RP-HPLC extremely difficult.[2]
Q2: How does this compound work to prevent aggregation?
This compound is a specialized amino acid derivative designed to act as a "structure-breaker" or "disruptor." Its efficacy stems from two key structural features:
-
Racemic (DL) Mixture: Standard peptide synthesis uses enantiomerically pure L-amino acids, which allows for the formation of regular, ordered secondary structures like α-helices and β-sheets. By introducing a racemic mixture of both D- and L-isomers of ortho-tyrosine at a specific position, you create a steric disruption in the peptide backbone. This "kink" makes it energetically unfavorable for the peptide chains to align and form the intermolecular hydrogen bonds necessary for aggregation.[4]
-
Ortho-Hydroxyl Group: Natural tyrosine has its hydroxyl group in the para position (position 4) of the phenyl ring. In ortho-tyrosine, this group is at position 2. This altered geometry can disrupt the typical π–π stacking interactions between aromatic side chains that often contribute to aggregation.[5]
Incorporating these structure-disrupting elements is a highly effective strategy for improving synthetic efficiency, similar to the use of pseudoprolines or N-alkyl amino acids.[6]
Q3: How do I know if my peptide is aggregating on the resin?
There are several tell-tale signs of on-resin aggregation that you can monitor during synthesis:
| Symptom | Description | Diagnostic Test |
| Poor Resin Swelling | The resin beads appear shrunken, clumped, or do not swell to their expected volume in the synthesis solvent. This indicates a collapse of the polymer matrix.[2][6][7] | Visual inspection of the reaction vessel. |
| Positive Ninhydrin Test | After a coupling step, the ninhydrin (Kaiser) test remains positive (blue beads), indicating a large number of unreacted free amines.[7] | Perform a ninhydrin test on a small sample of beads post-coupling. |
| Slow Deprotection | The N-terminal Boc group removal is sluggish or incomplete. | Monitor the deprotection reaction; if aggregation is severe, subsequent coupling tests will fail. |
| Physical Clumping | The resin becomes sticky, gelatinous, or forms large, visible clumps that are difficult to agitate.[7] | Visual inspection and difficulty in mixing/draining. |
Troubleshooting Guide: On-Resin Aggregation
You've confirmed your peptide is aggregating during synthesis. What steps can you take?
Workflow for Mitigating On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Q4: When and how should I incorporate this compound into my sequence?
For known "difficult" sequences, proactive incorporation is best. If you encounter unexpected aggregation, you may need to resynthesize the peptide with a modified sequence.
-
Placement: Insert this compound approximately every 5-7 residues within the aggregation-prone region of your peptide.
-
Substitution: It can often replace a native hydrophobic or aromatic residue without dramatically altering the overall properties, but this must be evaluated on a case-by-case basis.
Q5: Beyond this compound, what other immediate actions can I take to fight aggregation?
If you detect aggregation mid-synthesis, you can implement several strategies to disrupt the secondary structures and improve reagent access.
| Strategy | Action | Rationale |
| Solvent Modification | Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), or add up to 20% Dimethyl Sulfoxide (DMSO) to your coupling mixture.[6][7] | NMP and DMSO are stronger hydrogen bond disrupters than DMF and can help solvate the aggregated peptide chains more effectively. |
| Chaotropic Salts | Add a chaotropic salt like lithium chloride (LiCl) to the coupling reaction (e.g., 0.4 M LiCl in DMF).[6][8] | These salts disrupt the ordered structure of water and interfere with the hydrogen bonds that cause aggregation. |
| Elevated Temperature | Perform the coupling step at a higher temperature (e.g., 50-60°C) or use microwave-assisted synthesis.[6][9] | Increased thermal energy provides the activation energy needed to break up intermolecular bonds and accelerate the reaction. |
| Enhanced Activation | Use a more potent coupling reagent, such as HATU or HBTU, instead of standard carbodiimides.[4] | These reagents create a more reactive activated ester, which can improve coupling efficiency for sterically hindered sites. |
| Physical Disruption | Apply brief, intermittent sonication during the coupling reaction.[6][7] | The mechanical energy from sonication can physically break apart resin clumps and peptide aggregates. |
Experimental Protocols
Protocol 1: Manual Coupling Cycle for Incorporating this compound
This protocol outlines a robust manual coupling step for introducing this compound or for coupling any amino acid to a sequence where aggregation is suspected.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, then wash thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.[10]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove all residual acid.
-
-
Neutralization (for in situ neutralization protocols): Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 min), followed by DMF washes (3x).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained, neutralized peptide-resin.
-
If aggregation is severe, add enough 0.4 M LiCl/DMF to suspend the resin freely.[8]
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, extend the time or increase the temperature to 50°C.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a ninhydrin (Kaiser) test.
-
If the test is negative (beads are colorless/yellow), the coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
If the test is positive (blue beads), perform a second coupling (double couple) by repeating steps 4 and 5.[10]
-
Post-Synthesis Troubleshooting
Q6: My peptide has been cleaved, but it won't dissolve for HPLC purification. What should I do?
This is a classic sign of aggregation occurring off-resin. The key is to disrupt the hydrophobic and hydrogen-bonding interactions holding the aggregates together.
Decision Tree for Solubilizing Aggregated Peptides
Caption: Stepwise guide for solubilizing aggregated peptides post-cleavage.
Analytical Characterization of Aggregation
If you consistently face aggregation issues, it may be necessary to characterize the aggregates to better understand their nature.
| Analytical Technique | Information Provided | Use Case |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. The appearance of high molecular weight species or a shift to earlier elution times indicates aggregation.[11] | Quantifying the percentage of monomer vs. aggregate in a purified sample. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. An increase in the average particle size over time signifies aggregation.[1][11][12] | Monitoring the propensity of a peptide to aggregate in a specific formulation buffer. |
| Fluorescence Spectroscopy | Uses dyes like Thioflavin T (ThT) that fluoresce upon binding to β-sheet structures, which are common in aggregates.[13][14] | Confirming the presence of amyloid-like fibrillar aggregates. |
| UV-Vis Spectroscopy (Turbidity) | An increase in absorbance at higher wavelengths (e.g., 350-600 nm) indicates light scattering by large, insoluble aggregates.[12] | A simple, quick method to detect the formation of large, insoluble aggregates. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Aggregation Analysis [intertek.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. approcess.com [approcess.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Boc-DL-o-tyrosine vs Boc-L-tyrosine in peptide synthesis
An In-Depth Technical Guide for Peptide Synthesis: Boc-L-Tyrosine vs. Boc-DL-Tyrosine
For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthetic peptide is paramount to its biological function and therapeutic efficacy. The choice of amino acid building blocks is the first and most critical decision in ensuring this integrity. This guide provides a detailed comparison between the use of enantiomerically pure Nα-Boc-L-tyrosine and the racemic mixture, Nα-Boc-DL-tyrosine, in solid-phase peptide synthesis (SPPS). We will explore the fundamental chemical differences, their profound impact on the synthetic workflow, and the resulting peptide's characteristics, supported by experimental data and detailed protocols.
The Primacy of Stereochemistry in Peptide Science
Peptides and proteins are chiral molecules, with their structure and function dictated by the specific L-configuration of their constituent amino acids.[1][2] This precise three-dimensional arrangement is essential for interactions with biological targets like receptors and enzymes, which are themselves stereospecific.[3][4] The incorporation of a single D-amino acid, the mirror image of the natural L-form, can dramatically alter a peptide's conformation, proteolytic stability, and biological activity.[3][4][5] Therefore, controlling the stereochemistry at every position in a synthetic peptide is not merely a matter of purity, but a fundamental requirement for its intended function.
Head-to-Head: Physicochemical Properties of the Building Blocks
The foundational difference between Boc-L-tyrosine and Boc-DL-tyrosine lies in their stereochemistry at the α-carbon. While their molecular weight and chemical formula are identical, their interaction with plane-polarized light and their behavior in a chiral environment are distinct.
| Property | Boc-L-Tyrosine | Boc-DL-Tyrosine | Significance in Peptide Synthesis |
| CAS Number | 3978-80-1[6] | Not applicable (mixture) | Defines the specific, enantiomerically pure reagent. |
| Molecular Formula | C₁₄H₁₉NO₅[6] | C₁₄H₁₉NO₅ | Identical elemental composition. |
| Molecular Weight | 281.30 g/mol | 281.30 g/mol | Identical mass. |
| Stereochemistry | (S)-configuration (L-form)[6] | 1:1 mixture of (S)- and (R)-configurations | This is the critical point of differentiation. The L-form is the natural building block, while the DL-form introduces a non-natural enantiomer. |
| Optical Rotation | Specific negative rotation | Zero (racemic mixture) | A key analytical parameter to confirm the enantiomeric purity of the starting material. |
| Appearance | White to off-white powder[6] | White to off-white powder | No visual difference. |
| Solubility | Soluble in organic solvents (DMF, DCM)[7] | Soluble in organic solvents (DMF, DCM) | Similar solubility profiles in common SPPS solvents. |
Implications in Solid-Phase Peptide Synthesis (SPPS)
The decision to use a pure enantiomer versus a racemic mixture has profound consequences throughout the SPPS workflow, from the initial coupling to the final purification.
The Consequence of a Racemic Precursor: Diastereomer Formation
When Boc-L-tyrosine is coupled to a growing peptide chain composed of L-amino acids, a single, stereochemically defined product is formed. However, when Boc-DL-tyrosine is used, the coupling reaction occurs with both the L- and D-enantiomers. This results in the formation of two distinct products: the desired all-L peptide and a diastereomer containing a D-tyrosine residue.
These diastereomers have identical masses but different three-dimensional structures.[8] This seemingly small change leads to significant challenges:
-
Altered Biological Activity: The presence of the D-isomer can drastically reduce or alter the peptide's ability to bind to its target receptor.[9]
-
Purification Complexity: Diastereomers often exhibit very similar physicochemical properties, making their separation by standard reverse-phase HPLC difficult and sometimes impossible, leading to lower yields of the pure target peptide.[9][10]
-
Analytical Ambiguity: Standard mass spectrometry cannot distinguish between diastereomers, requiring more advanced analytical techniques to confirm the stereochemical purity of the final product.[8]
The Inherent Risk: Racemization
Even when starting with pure Boc-L-tyrosine, there is a risk of racemization—the conversion of the L-enantiomer to the D-enantiomer—during the peptide bond formation step.[9][11] This is a significant concern for all amino acids, but certain residues like histidine and cysteine are particularly susceptible.[12]
The primary mechanism for racemization is the formation of a planar oxazolone intermediate.[9] The activated carboxyl group of the Boc-amino acid cyclizes, and the α-proton becomes acidic. In the presence of a base, this proton can be removed, leading to a planar, achiral intermediate. Re-protonation can then occur from either face of the ring, resulting in a mixture of L- and D-configurations.[9]
Factors that increase the risk of racemization include:
-
Coupling Reagents: Highly reactive onium salt reagents (like HBTU/HATU) can promote racemization, especially with prolonged pre-activation times.[9][12]
-
Base: Strong bases like diisopropylethylamine (DIPEA) can facilitate the abstraction of the α-proton.[9]
-
Temperature: Higher temperatures, often used in microwave-assisted SPPS, can accelerate the rate of racemization.[12]
To mitigate this, carbodiimide reagents like DIC, when used with racemization-suppressing additives such as Oxyma Pure or HOBt, are generally preferred.[9][12]
Comparative Performance and Experimental Data
The use of Boc-DL-tyrosine fundamentally compromises the quality and efficiency of the synthesis compared to using the pure L-isomer.
| Performance Metric | Boc-L-Tyrosine | Boc-DL-Tyrosine | Rationale |
| Coupling Efficiency | High | High | The chemical reactivity of the L and D forms in the coupling reaction is identical. Both will couple to the growing peptide chain. |
| Crude Purity | High (typically >80%) | Low (theoretically max 50% of desired product) | The crude product is an equimolar mixture of two diastereomers, immediately halving the potential yield of the target all-L peptide. |
| Purification | Standard RP-HPLC | Extremely Challenging | Diastereomers may co-elute or have very close retention times, requiring extensive optimization of HPLC gradients, specialized columns, or alternative purification techniques.[10][13] |
| Final Yield | Good to Excellent | Poor | Significant loss of material occurs during the difficult purification step, resulting in a much lower isolated yield of the pure, desired peptide. |
| Biological Validation | Predictable | Unpredictable / Inactive | The diastereomeric impurity can act as an antagonist or have off-target effects, confounding biological assay results.[9] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Boc-L-Tyrosine in Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-L-tyrosine to a growing peptide chain on a resin support (e.g., PAM resin).
Materials:
-
Peptide-resin (swollen in Dichloromethane, DCM)
-
Boc-L-tyrosine (or a side-chain protected version like Boc-Tyr(Bzl)-OH)[14]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA) for neutralization
-
Trifluoroacetic acid (TFA) for deprotection
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Methodology:
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes. Repeat this step.[15]
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-tyrosine (2.0 eq. relative to resin loading) and HOBt (2.0 eq.) in a minimal amount of DMF.
-
Add DIC (2.0 eq.) to the amino acid solution and allow it to pre-activate for 1-5 minutes. Caution: Prolonged pre-activation can increase racemization.[9]
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Analytical Workflow for Diastereomer Detection
If racemization is suspected or if Boc-DL-tyrosine was used, a robust analytical workflow is required to detect and quantify the resulting diastereomers.
Methodology:
-
RP-HPLC Analysis:
-
Analyze the crude peptide on a C18 reverse-phase HPLC column. The presence of a doublet or a broadened peak with the correct mass is a strong indication of diastereomers.[9] Due to their structural differences, diastereomers can sometimes be separated with a high-resolution column and an optimized gradient.[13]
-
-
LC-MS Analysis:
-
Confirm that the peaks observed in the HPLC correspond to the correct mass of the target peptide. Since diastereomers are identical in mass, MS alone cannot differentiate them.[8]
-
-
Peptide Hydrolysis and Chiral Analysis:
-
To definitively quantify the extent of racemization at the tyrosine residue, completely hydrolyze a sample of the peptide using 6N HCl.[9]
-
Derivatize the resulting free amino acids with a chiral reagent.
-
Analyze the derivatized amino acids using a chiral chromatography method (e.g., chiral GC or HPLC).
-
Compare the peak areas of the derivatized L-tyrosine and D-tyrosine to quantify the percentage of the D-isomer, which directly corresponds to the level of diastereomeric impurity in the peptide.[9]
-
Strategic Use of D-Amino Acids
While the use of a racemic mixture like Boc-DL-tyrosine is almost always detrimental to a planned synthesis, the intentional, strategic incorporation of a pure D-amino acid (e.g., Boc-D-tyrosine) can be a powerful tool in drug development.[4]
-
Enhanced Proteolytic Stability: Proteases, the enzymes that degrade peptides in the body, are stereospecific and primarily recognize L-amino acids.[4] Introducing a D-amino acid at a cleavage site can render the peptide resistant to degradation, significantly increasing its in vivo half-life.[4][17]
-
Modulated Biological Activity: Switching an L-amino acid to its D-enantiomer can alter the peptide's conformation, sometimes leading to enhanced receptor binding affinity or a change in function from agonist to antagonist.[3]
It is critical to note that these benefits are only realized when a pure D-amino acid is incorporated at a specific position, not through the random and uncontrolled introduction of D-isomers from a racemic mixture.
Conclusion and Recommendations
The choice between Boc-L-tyrosine and Boc-DL-tyrosine is unequivocal for any application requiring a stereochemically defined peptide.
-
Boc-L-Tyrosine is the industry standard and the required choice for synthesizing peptides that mimic natural structures and functions. Its use, combined with carefully optimized coupling conditions to minimize racemization, is essential for achieving high purity, predictable activity, and a straightforward purification process.
-
Boc-DL-Tyrosine should be avoided in standard peptide synthesis. Its use guarantees the formation of a complex diastereomeric mixture that is challenging to analyze, difficult to purify, and results in a dramatically reduced yield of the desired product. The resulting peptide mixture will have compromised and unpredictable biological activity.
For researchers aiming to enhance peptide stability or modulate activity, the correct approach is the deliberate incorporation of pure Boc-D-tyrosine at a specific, predetermined position in the peptide sequence, not the use of a racemic mixture. This ensures complete control over the final product's stereochemistry, structure, and function.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereochemistry [employees.csbsju.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc and Fmoc Protecting Groups for O-Tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acid residues is a critical determinant of success in peptide synthesis. For tyrosine, an amino acid frequently pivotal to the biological activity of peptides, the choice of protecting group for its phenolic hydroxyl side chain profoundly influences coupling efficiency, the potential for side reactions, and the ultimate yield and purity of the synthetic peptide. This guide provides an in-depth, objective comparison of the two most prevalent protecting group strategies for O-Tyrosine: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This analysis is supported by experimental data and detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Fundamental Dichotomy: Acid vs. Base Labile Nα-Protection
The core difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain. The Boc strategy employs an acid-labile Boc group for Nα-protection, which is cleaved with a moderate acid like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc strategy utilizes a base-labile Fmoc group, removed with a base such as piperidine.[2] This fundamental difference in deprotection chemistry dictates the entire synthetic approach, including the choice of solid support, side-chain protecting groups, and final cleavage conditions.[3][4]
O-Tyrosine Protection in Boc-Based Synthesis: A Robust but Harsh Approach
In the context of Boc-based solid-phase peptide synthesis (SPPS), the hydroxyl group of tyrosine is typically protected with an acid-labile group, most commonly another Boc group (Boc-Tyr(Boc)-OH) or a benzyl-based group like benzyl ether (Boc-Tyr(Bzl)-OH).[5][6] The Boc/Bzl strategy is a classic and robust method, but it is associated with harsh acidic conditions that can lead to undesirable side reactions.[5]
Boc-SPPS Workflow for Tyrosine Incorporation
The workflow for incorporating a Boc-protected tyrosine residue involves a repetitive cycle of deprotection, neutralization, and coupling.
Experimental Protocol: Nα-Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with DCM (2x).[7]
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-25 minutes. A short prewash of 5 minutes with the deprotection solution is recommended.[7]
-
Washing: Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[7]
-
Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.[5]
Challenges and Side Reactions with Boc-Tyr(Boc)-OH
The primary drawback of the Boc strategy for tyrosine-containing peptides is the use of strong acids.[5] The repeated TFA treatments for Nα-Boc removal can cause premature cleavage of the more acid-labile Boc group protecting the phenolic hydroxyl of tyrosine.[5] This exposes the hydroxyl group, making it susceptible to undesired modifications in subsequent steps.
Furthermore, the final cleavage from the resin, which requires a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), can generate reactive carbocations.[1] These carbocations can lead to the alkylation of the electron-rich aromatic ring of tyrosine, resulting in unwanted side products.[5] The use of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is crucial to minimize this side reaction.[5]
O-Tyrosine Protection in Fmoc-Based Synthesis: The Milder, Preferred Alternative
The Fmoc/tBu strategy has become the more prevalent method in modern peptide synthesis due to its milder reaction conditions.[5] In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while the tyrosine side chain is protected by the acid-labile tert-butyl (tBu) ether (Fmoc-Tyr(tBu)-OH).[8][9] This orthogonality allows for the selective removal of the Nα-Fmoc group without affecting the side-chain protection.[9]
Fmoc-SPPS Workflow for Tyrosine Incorporation
The Fmoc-SPPS cycle is characterized by its base-mediated deprotection step.
Experimental Protocol: Nα-Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-peptide-resin in DMF for at least 30 minutes.[9]
-
Solvent Removal: Drain the DMF from the reaction vessel.[9]
-
Deprotection: Add a solution of 20-50% piperidine in DMF to the resin and shake for 5-20 minutes. The treatment is often repeated.[9][10]
-
Reagent Removal: Drain the deprotection solution.[9]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next coupling step.[5]
Advantages and Reduced Side Reactions with Fmoc-Tyr(tBu)-OH
The primary advantage of the Fmoc/tBu strategy is the mildness of the Nα-deprotection conditions.[1] The use of piperidine is generally less harsh on sensitive amino acids compared to the repeated acid treatments in the Boc strategy.[5] This leads to fewer side reactions and a cleaner crude product, which simplifies the final purification process.[2]
The final cleavage and deprotection of the tBu group from the tyrosine side chain is achieved with TFA, which is significantly less harsh than the HF used in Boc-SPPS.[5] While the generation of tert-butyl cations during TFA cleavage can still pose a risk of tyrosine alkylation, this is generally less problematic than with the benzyl cations in the Boc/Bzl strategy and can be effectively managed with scavengers.[8]
Performance Comparison: Boc vs. Fmoc for O-Tyrosine
The choice between Boc and Fmoc strategies for protecting O-Tyrosine has a direct impact on several key aspects of peptide synthesis. The following table provides a comparative summary based on experimental observations.
| Parameter | Boc Strategy (Boc-Tyr(Boc)-OH) | Fmoc Strategy (Fmoc-Tyr(tBu)-OH) | Rationale & Causality |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5] | 20-50% Piperidine in Dimethylformamide (DMF)[5] | The repeated use of strong acid in Boc-SPPS can lead to side reactions and degradation of sensitive residues. The basic deprotection in Fmoc-SPPS is generally milder.[5] |
| Side-Chain Protection | tert-butyloxycarbonyl (Boc) or Benzyl (Bzl)[5] | tert-butyl (tBu) ether[8] | Both Boc and tBu are acid-labile, but the Boc group on the hydroxyl function is more susceptible to premature cleavage during Nα-Boc removal than the tBu ether.[5] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[5] | 95% Trifluoroacetic Acid (TFA) with scavengers[5] | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. TFA cleavage in Fmoc-SPPS is significantly less harsh.[5] |
| Orthogonality | Partial (both Nα-Boc and side-chain protecting groups are acid-labile, differing in lability)[5] | High (Nα-Fmoc is base-labile, while side-chain tBu is acid-labile)[5] | The high orthogonality of the Fmoc/tBu strategy allows for selective deprotection and on-resin modifications.[8] |
| Common Side Reactions | Premature side-chain deprotection, alkylation of the tyrosine ring[5] | Generally fewer side reactions[2] | The milder conditions of Fmoc-SPPS typically result in a cleaner crude product. |
| Expected Crude Purity | ~80-90%[5] | ~85-95%[5] | Milder deprotection and cleavage conditions in the Fmoc strategy contribute to higher crude purity. |
| Typical Final Yield | ~25%[2] | ~40%[2] | Higher crude purity simplifies purification, often leading to better recovery of the final product. |
Conclusion and Recommendations
For the majority of peptide synthesis applications involving tyrosine, the Fmoc/tBu strategy utilizing Fmoc-Tyr(tBu)-OH is the superior choice . Its mild Nα-deprotection conditions, high degree of orthogonality, and less harsh final cleavage protocol collectively contribute to a higher yield of purer peptide product with fewer side reactions.[2][5] This makes it the preferred method for the synthesis of peptides containing acid-sensitive residues and for syntheses where on-resin modifications are required.
The Boc/Bzl (or Boc/Boc) strategy remains a viable, albeit more challenging, option . It may be considered for the synthesis of "difficult" sequences, such as long or highly hydrophobic peptides that are prone to aggregation, where the Boc strategy has shown some advantages.[1][11] However, researchers opting for this approach must be equipped to handle the hazardous reagents and be prepared to optimize conditions to mitigate the increased risk of side reactions, particularly the alkylation of the tyrosine ring. Careful selection and use of scavengers during the final cleavage are paramount for success with the Boc strategy.
Ultimately, the decision rests on a careful evaluation of the specific peptide sequence, the available laboratory infrastructure, and the desired final product purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternatives for Unnatural Amino Acid Incorporation Beyond Boc-DL-o-tyrosine
Introduction: Expanding the Chemical Versatility of Proteins
In the landscape of protein engineering, drug discovery, and fundamental biology, the ability to move beyond the canonical 20 amino acids is a transformative technology. The site-specific incorporation of unnatural amino acids (UAAs) allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling the creation of therapeutics with enhanced properties and research tools with unprecedented capabilities.[][2][3] This is primarily achieved by repurposing the cellular translation machinery through a process known as genetic code expansion.[4][5][6]
This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which functions independently of the host cell's endogenous translational machinery.[7][8] The orthogonal tRNA is engineered to recognize a "blank" codon, typically a nonsense codon like the amber stop codon (UAG), while the orthogonal aaRS is evolved to specifically charge this tRNA with the desired UAA.[7][9]
For years, simple protected amino acids like N-Boc-tyrosine derivatives have been staples in peptide synthesis.[10][11][12] However, the in-vivo incorporation of UAAs opens up a far more diverse chemical toolbox. This guide provides a comprehensive comparison of modern alternatives to standard protected tyrosine analogs for researchers, scientists, and drug development professionals. We will move beyond the confines of traditional peptide synthesis building blocks to explore functional UAAs that can be genetically encoded, offering a direct comparison of their performance, applications, and the experimental considerations for their successful incorporation.
The Benchmark: Understanding Standard Protected Tyrosine
Boc-DL-o-tyrosine and its isomers are N-α-protected forms of tyrosine, crucial building blocks in solid-phase peptide synthesis (SPPS).[12] The tert-butyloxycarbonyl (Boc) group protects the amino terminus, allowing for controlled, stepwise peptide chain elongation.[11] While essential for chemical synthesis, its direct relevance to in-vivo UAA incorporation is as a conceptual baseline—a simple, non-functional modification. The true power of genetic code expansion lies in incorporating amino acids with functionalities that go far beyond simple protection.
The limitations of relying solely on analogs like Boc-tyrosine for anything other than chemical synthesis are clear:
-
Lack of In-Vivo Functionality: It offers no specific probe or reactive handle for biological studies once incorporated.
-
Harsh Deprotection: The Boc group requires harsh acidic conditions (like trifluoroacetic acid) for removal, which is incompatible with living systems and can damage sensitive proteins.[11]
Therefore, the field has evolved to embrace a vast array of functional tyrosine analogs and other UAAs. These alternatives are not merely building blocks but active tools for interrogation and manipulation of biological systems.
A Functional Guide to Tyrosine Analog Alternatives
We will categorize the alternatives based on their primary scientific application, providing a framework for selecting the appropriate tool for a given research question.
I. Probes for Biophysical Characterization & Imaging
These UAAs possess unique spectroscopic properties that allow for real-time monitoring of protein dynamics, localization, and interactions, often with minimal perturbation to the native system.
A. Fluorescent Tyrosine Analogs
Fluorescent UAAs are a powerful alternative to bulky fluorescent proteins (like GFP), offering precise, site-specific labeling with minimal structural disruption.[13][14]
-
Acridonylalanine: Exhibits fluorescence suitable for various biological imaging applications.
-
Stilbene and meta-Phenylenevinylene (m-PPV) Analogs: These tyrosine derivatives have extended π-conjugation systems, resulting in tunable emission wavelengths across the visible spectrum (400-800 nm).[15] Their synthesis often involves palladium-catalyzed Heck couplings on diiodo-tyrosine precursors.[15][16]
-
4-Cyanotryptophan (4CN-Trp): While a tryptophan analog, it serves a similar purpose. It has an excellent quantum yield (0.8-0.9) and emits in the blue region (~420 nm), making it a superior intrinsic probe compared to natural tryptophan or tyrosine for in-vivo imaging.[17]
II. Tools for Mapping Molecular Interactions
This class of UAAs allows for the covalent capture of transient or weak protein-protein or protein-ligand interactions, providing invaluable structural and functional insights.
A. Photo-Crosslinking Amino Acids
These UAAs remain inert until activated by a specific wavelength of UV light, at which point they form a covalent bond with nearby molecules. This "zero-distance" crosslinking is invaluable for identifying direct binding partners.[18][19]
-
p-Azido-L-phenylalanine (pAzF): Upon UV irradiation (~254 nm), it forms a highly reactive nitrene that can insert into C-H, N-H, or O-H bonds.[20] It is widely used due to its relatively small size.
-
p-Benzoyl-L-phenylalanine (Bpa): Activated by longer wavelength UV light (~350-360 nm), which is less damaging to cells. It forms a triplet diradical that primarily abstracts hydrogen atoms, leading to crosslinking.[18] Bpa generally provides higher crosslinking yields than pAzF but is significantly bulkier.[21]
III. Modulators of Protein Function
These UAAs are designed to mimic or introduce elements that control protein activity, such as post-translational modifications (PTMs).
-
O-Methyl-L-tyrosine (OMeTyr): This analog can be used to probe the role of the tyrosine hydroxyl group in enzymatic reactions or protein-protein interactions. By replacing the hydroxyl with a methoxy group, hydrogen bonding capabilities are altered. Specific M. jannaschii TyrRS mutants have been evolved for its efficient incorporation.[22]
-
Halogenated Tyrosines (e.g., 3-Chlorotyrosine): These analogs can alter the pKa of the phenolic side chain, allowing for fine-tuning of enzymatic activity or protein stability.[23]
-
Photocaged Tyrosines (e.g., o-Nitrobenzyl-tyrosine, oNBTyr): The hydroxyl group is "caged" by a photolabile protecting group. The native tyrosine functionality can be restored by UV illumination, allowing for precise temporal and spatial control over protein activity.[23]
Performance Comparison of Key UAA Alternatives
The selection of a UAA depends on a balance of incorporation efficiency, functional utility, and potential for system perturbation.
| Unnatural Amino Acid (UAA) | Primary Function | Typical Incorporation Efficiency | Orthogonal System | Activation Method | Key Advantages | Key Disadvantages |
| p-Azido-L-phenylalanine (pAzF) | Photo-crosslinking, Click Chemistry | High (often >50% yield)[24] | Evolved M. jannaschii TyrRS[20] | UV Light (~254 nm) | Small size, versatile reactivity for crosslinking and bioorthogonal ligation. | Requires short-wavelength UV, which can be damaging to cells. |
| p-Benzoyl-L-phenylalanine (Bpa) | Photo-crosslinking | Moderate to High | Evolved M. jannaschii TyrRS | UV Light (~360 nm) | Activated by less damaging long-wave UV; often higher crosslinking yield.[18] | Bulky side chain can perturb protein structure or interactions. |
| O-Methyl-L-tyrosine (OMeTyr) | PTM Mimic/Probe | High | Evolved M. jannaschii TyrRS[22] | N/A (Constitutive) | Probes importance of hydroxyl H-bonding; metabolically stable. | Limited to probing a single aspect of tyrosine function. |
| 4-Cyanotryptophan (4CN-Trp) | Intrinsic Fluorescence | Moderate | Evolved Tryptophanyl-tRNA Synthetase | Light (~325 nm excitation) | High quantum yield (~0.88); minimal size perturbation.[13][17] | Requires a dedicated TrpRS orthogonal system, not a TyrRS. |
| o-Nitrobenzyl-tyrosine (oNBTyr) | Photocaging | Moderate | Evolved M. jannaschii TyrRS[23] | UV Light (~365 nm) | Allows for light-inducible activation of protein function. | Photolysis byproducts can sometimes be reactive. |
The Enabling Technology: Orthogonal Translation Systems
The successful incorporation of any UAA is contingent upon a high-fidelity orthogonal translation system (OTS). The most widely used systems for tyrosine analogs are derived from the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii (M. jannaschii).[22][25]
Why the M. jannaschii TyrRS/tRNA Pair? The M. jannaschii TyrRS does not recognize the anticodon loop of its cognate tRNA, a key identity element for most bacterial and eukaryotic synthetases.[26] This inherent lack of recognition provides a crucial element of orthogonality in an E. coli or mammalian host. The synthetase can then be engineered through directed evolution to recognize a specific UAA instead of tyrosine, without cross-reacting with endogenous amino acids.[4][7]
Caption: Mechanism of an Orthogonal Translation System.
Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) into a Target Protein in E. coli
This protocol provides a robust method for incorporating pAzF, a versatile photo-crosslinker and bioorthogonal chemical handle.
Plasmid and Strain Preparation
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in your protein of interest's expression plasmid (e.g., pET vector with ampicillin resistance) using a standard method like QuikChange. Verify the mutation by Sanger sequencing.[27]
-
Co-transformation: Co-transform chemically competent E. coli BL21(DE3) cells with:
-
Your TAG-mutated expression plasmid (~50-100 ng).
-
The pEVOL-pAzF plasmid (~50-100 ng), which encodes the engineered M. jannaschii aaRS for pAzF and its cognate tRNACUA (carries chloramphenicol resistance).[28]
-
-
Plating: Plate the transformed cells on an LB-agar plate containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol. Incubate overnight at 37°C.[28]
Protein Expression
-
Starter Culture: Pick a single colony and inoculate a 10-20 mL starter culture of LB medium with ampicillin and chloramphenicol. Grow overnight at 37°C with shaking.[28]
-
Main Culture: Inoculate 1 L of 2xYT or rich media containing antibiotics with the starter culture. Grow at 37°C with shaking (180-250 rpm) until the OD600 reaches 0.6-0.8.[27][28]
-
Induction:
-
Add p-Azido-L-phenylalanine to a final concentration of 1 mM (from a sterile stock solution).[27]
-
Induce expression of the aaRS/tRNA from the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v).[28]
-
Induce expression of your target protein by adding IPTG to a final concentration of 0.2-1 mM.[28]
-
-
Expression: Reduce the temperature to 18-30°C and continue shaking for 16-20 hours. A lower temperature often improves protein folding and incorporation efficiency.[28]
-
Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.
Verification of Incorporation (Self-Validating Controls)
-
Negative Control: The most critical control is to perform an identical expression experiment in the absence of pAzF. If the OTS is functioning with high fidelity, you should see no full-length protein on an SDS-PAGE gel or Western blot, only truncated product. The appearance of full-length protein in this control indicates mis-incorporation of a natural amino acid.
-
SDS-PAGE and Western Blotting: Lyse a small aliquot of cells from both the (+) and (-) pAzF cultures. Run the lysates on an SDS-PAGE gel. A band corresponding to the full-length protein should be present only in the culture grown with pAzF. Confirm its identity with a Western blot using an antibody against your protein or a purification tag (e.g., anti-His).
-
Mass Spectrometry: For definitive confirmation, purify the protein and analyze it by mass spectrometry. The mass of the purified protein should correspond to the theoretical mass including the pAzF residue (pAzF adds 149.06 Da to the mass of a phenylalanine residue).
Caption: Experimental workflow for pAzF incorporation.
Conclusion and Future Outlook
The field of unnatural amino acid incorporation has profoundly expanded the tools available to biological researchers. Moving beyond simple protected residues like this compound, scientists can now employ a sophisticated arsenal of fluorescent probes, photo-crosslinkers, and functional modulators to dissect and control protein function with surgical precision. The choice of UAA is dictated by the scientific question at hand, with considerations for incorporation efficiency, functional utility, and potential steric hindrance. As the development of novel orthogonal pairs and more efficient incorporation systems continues, particularly in mammalian cells,[9][24] the capacity to engineer proteins with bespoke functionalities will only grow, paving the way for next-generation therapeutics, advanced imaging modalities, and a deeper understanding of complex biological systems.
References
- 2. Incorporation of Unnatural Amino Acids into protein Service - Profacgen [profacgen.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 14. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]
- 15. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structures of apo wild-type M. jannaschii tyrosyl-tRNA synthetase (TyrRS) and an engineered TyrRS specific for O-methyl-L-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-DL-o-tyrosine
For researchers, scientists, and drug development professionals at the forefront of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids (ncAAs) is a critical strategy for modulating peptide structure, stability, and function. Among these, Boc-DL-o-tyrosine, a protected version of an unnatural tyrosine isomer, presents unique analytical hurdles. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of peptides containing this modified residue, supported by established fragmentation principles and detailed experimental protocols.
The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, yet its inherent lability under typical mass spectrometry conditions can complicate data interpretation. When coupled with a non-proteinogenic amino acid like o-tyrosine, which is isomeric with the canonical p-tyrosine, the analytical challenge is magnified. Accurate characterization is paramount for ensuring the fidelity of peptide synthesis, identifying impurities, and understanding the peptide's behavior in biological systems. This guide will dissect the performance of various mass spectrometry techniques, offering a rationale for experimental choices to empower researchers in their analytical endeavors.
The Influence of the Boc Group and o-Tyrosine on Mass Spectrometric Behavior
The presence of this compound in a peptide chain introduces two key features that significantly impact its mass spectrometric analysis: the labile Boc protecting group and the isomeric nature of the o-tyrosine side chain.
The Boc group is notoriously prone to fragmentation, even under the relatively soft conditions of Electrospray Ionization (ESI). This can lead to "in-source decay," where the protecting group is lost in the ion source before mass analysis, resulting in the observation of both the intact protected peptide and its deprotected counterpart in the MS1 spectrum.[1] During tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), the Boc group exhibits characteristic neutral losses, which can be both a diagnostic tool and a hindrance to obtaining comprehensive sequence information.[2]
The o-tyrosine residue, being an isomer of the more common p-tyrosine, can be difficult to distinguish by mass alone. Chromatographic separation is often necessary to resolve peptides containing different tyrosine isomers.[1] The fragmentation pattern of the o-tyrosine side chain itself can also differ from that of p-tyrosine, although this is less extensively documented in the context of peptide sequencing.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method in MS/MS is critical for obtaining the most informative data for peptides containing this compound. The three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—offer distinct advantages and disadvantages.
| Fragmentation Technique | Advantages for this compound Peptides | Disadvantages for this compound Peptides |
| Collision-Induced Dissociation (CID) | - Widely available on most mass spectrometers. - Produces predictable neutral losses of the Boc group, which can confirm its presence. | - Prone to extensive neutral loss of the Boc group, which can dominate the spectrum and suppress backbone fragmentation (b- and y-ions), leading to incomplete sequence coverage.[2][3] - Low-energy nature may not be sufficient to generate diagnostic fragments to differentiate o-tyrosine from other isomers. |
| Higher-Energy Collisional Dissociation (HCD) | - Generates a richer series of b- and y-ions compared to CID, potentially providing more sequence information.[4] - The higher energy can induce side-chain fragmentations that may help in isomer differentiation. | - Can still be dominated by the facile loss of the Boc group. - May lead to further fragmentation of the primary fragment ions, complicating spectral interpretation. |
| Electron Transfer Dissociation (ETD) | - A non-ergodic fragmentation method that preferentially cleaves the peptide backbone, preserving labile modifications like the Boc group.[4][5] - Generates c- and z-type fragment ions, providing complementary sequence information to CID/HCD.[6] - Ideal for localizing the this compound residue within the peptide sequence. | - Generally more efficient for peptides with higher charge states (≥2+). - May produce less fragmentation for smaller, singly charged peptides. - Not as widely available as CID. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis using CID/HCD
This protocol is suitable for initial characterization and confirmation of the presence of the Boc group through its characteristic neutral losses.
1. Sample Preparation:
-
Dissolve the this compound containing peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.[7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
2. Liquid Chromatography (LC):
-
Column: A pentafluorophenyl (PFP) column is recommended for potential separation of tyrosine isomers (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[1] A standard C18 column can also be used for general analysis.
-
Mobile Phase A: 0.1% formic acid in water. The use of formic acid is preferred over trifluoroacetic acid (TFA), as TFA can promote the loss of the Boc group.[3][8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient should be optimized based on the peptide's hydrophobicity. For example, a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation:
-
CID: Use a normalized collision energy of 25-35%.
-
HCD: Use a stepped normalized collision energy (e.g., 20, 30, 40%).
-
-
Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
Protocol 2: LC-MS/MS Analysis using ETD
This protocol is recommended for obtaining detailed sequence information and confirming the location of the this compound residue.
1. & 2. Sample Preparation and Liquid Chromatography:
-
Follow steps 1 and 2 from Protocol 1.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation:
-
ETD: Use calibrated ETD reaction times. Ensure the precursor ion has a charge state of 2+ or higher for optimal fragmentation.
-
-
Data Acquisition: Data-dependent acquisition, potentially with a decision-tree approach that triggers ETD for precursors with charge states ≥2+.[9]
Visualization of Key Concepts
Caption: General workflow for the LC-MS/MS analysis of peptides containing this compound.
Caption: Key fragmentation pathways of Boc-protected peptides in CID.
Data Interpretation and Best Practices
When analyzing the data, it is crucial to look for the characteristic neutral losses of the Boc group in CID and HCD spectra. A mass difference of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the precursor ion is a strong indicator of the presence of the Boc protection.[7]
For sequence confirmation, ETD spectra are generally the most reliable, as they are less likely to be convoluted by the loss of the Boc group. The presence of a complete c- and z-ion series will provide the most confidence in the peptide sequence.
Given the racemic nature of DL-o-tyrosine, it is important to note that mass spectrometry alone cannot distinguish between the D- and L-enantiomers. Chiral chromatography would be required for this level of analysis.
Conclusion
The mass spectrometry analysis of peptides containing this compound requires a strategic approach that accounts for the lability of the Boc group and the isomeric nature of the o-tyrosine. While CID and HCD can provide valuable information, particularly in confirming the presence of the Boc group, ETD is the superior technique for obtaining comprehensive sequence information. By selecting the appropriate chromatographic and mass spectrometric conditions, researchers can confidently characterize these complex modified peptides, ensuring the quality and integrity of their research in drug development and beyond.
References
- 1. MASONACO - Separation of m/p-tyrosines [masonaco.org]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
A Senior Application Scientist's Guide to the Purification and Characterization of Peptides Containing Boc-DL-o-Tyrosine
Introduction: The Challenge and Opportunity of Non-Canonical Amino Acids
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids has emerged as a powerful strategy to modulate the biological activity, conformational stability, and pharmacokinetic profiles of therapeutic peptides.[1] Among these, ortho-tyrosine (o-Tyr), an isomer of the standard L-tyrosine, presents a unique structural motif. Its presence can be a result of oxidative stress in biological systems, where hydroxyl radicals oxidize phenylalanine, but it can also be intentionally incorporated into synthetic peptides to explore novel structure-activity relationships.[2][3]
This guide provides a comprehensive framework for researchers navigating the complexities of purifying and characterizing peptides containing a racemic, Boc-protected ortho-tyrosine (Boc-DL-o-Tyrosine). The presence of the tert-butyloxycarbonyl (Boc) protecting group, combined with the racemic nature of the o-tyrosine and its inherent isomerism, introduces significant challenges. These include increased hydrophobicity, which complicates chromatographic separation, and the critical need to resolve enantiomers to understand the biological contribution of each stereoisomer.[1][4][5]
We will dissect these challenges and present field-proven strategies, moving beyond simple protocols to explain the causality behind each experimental choice. This guide is designed as a self-validating system, empowering you to develop robust, reproducible methods for isolating and unequivocally characterizing these unique peptide entities.
Pillar 1: The Strategic Imperative of HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing and purifying synthetic peptides.[6] For peptides containing this compound, a multi-faceted HPLC strategy is not just recommended; it is essential. The process hinges on the principles of Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[7][8]
The RP-HPLC Mechanism: A Primer
In RP-HPLC, the peptide sample is introduced into a polar mobile phase that flows through a column packed with a non-polar stationary phase (typically silica bonded with C18 or C8 alkyl chains).[6][8] Peptides adhere to the stationary phase via hydrophobic interactions. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, the hydrophobicity of the mobile phase is increased, systematically eluting the bound peptides in order of increasing hydrophobicity.
Causality in Column Selection: A Two-Pronged Approach
The primary challenge is twofold: first, to separate the target peptide from synthesis-related impurities, and second, to resolve the D- and L-enantiomers of the o-tyrosine-containing peptide. This necessitates two distinct chromatographic approaches.
-
Achiral Purification (Purity Assessment): The initial goal is to isolate the peptide of interest from byproducts of solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences.[9] Standard C18 columns are the workhorse for this task.[10][11] However, the dual Boc groups on residues like Boc-Tyr(Boc)-OH or even a single Boc group on the DL-o-tyrosine can dramatically increase the peptide's overall hydrophobicity.[1][4] This can lead to excessively strong retention on a C18 column, resulting in broad peaks and poor recovery.
-
Expert Insight: For highly hydrophobic peptides, a C8 or even a C4 column is a logical alternative.[4] These columns have shorter alkyl chains, offering weaker hydrophobic interactions and allowing the target peptide to elute under more favorable conditions with a lower concentration of organic solvent.
-
-
Chiral Separation (Enantiomeric Resolution): Once the peptide is chemically pure, the D- and L-isomers must be separated. Standard achiral columns cannot distinguish between enantiomers. This requires a Chiral Stationary Phase (CSP), which creates a stereospecific environment allowing for differential interaction with each enantiomer.[5][12][13] The choice of a chiral column is empirical and often requires screening several column types to find one that provides adequate resolution for the specific peptide sequence.[12]
Visualizing the Workflow: From Crude Product to Characterized Enantiomers
Caption: Workflow for purification and characterization of this compound peptides.
Mobile Phase Optimization: The Key to Resolution
The composition of the mobile phase is critical for achieving successful separation.[11]
-
Solvents: The standard system consists of Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in acetonitrile).[11] Acetonitrile is favored for its low viscosity and UV transparency.
-
The Role of Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent. At a concentration of 0.1%, it serves two crucial functions:
-
It maintains an acidic pH (~2), ensuring that the peptide's carboxyl groups are protonated and reducing unwanted ionic interactions.
-
It forms an ion pair with the positively charged amine groups on the peptide, masking their charge and improving peak shape by minimizing "tailing".[9]
-
-
Gradient Elution: A linear gradient, where the percentage of Mobile Phase B is increased over time, is essential for resolving complex mixtures. A shallow gradient (e.g., 0.5-1% increase in B per minute) provides higher resolution and is necessary for separating closely eluting impurities.[9]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and include quality control checkpoints.
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A to a concentration of 1 mg/mL. This prevents precipitation upon injection.[9]
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.[14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phases:
-
A: 0.1% (v/v) TFA in water.
-
B: 0.1% (v/v) TFA in acetonitrile.
-
-
Method:
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Preparative RP-HPLC for Initial Purification
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent at a high concentration (e.g., 20-50 mg/mL), ensuring complete dissolution.
-
Column: A preparative C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phases: As per the analytical protocol.
-
Method:
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Gradient: Use the analytical gradient as a scout. A common strategy is to run a shallow gradient around the elution point of the target peptide.
-
Fraction Collection: Collect fractions based on UV absorbance, typically in 1-minute intervals.
-
-
Post-Purification: Analyze collected fractions using the analytical RP-HPLC method. Pool the pure fractions (>95%) and lyophilize immediately to remove solvents and prevent degradation from TFA.[9]
Protocol 3: Chiral HPLC for Enantiomer Separation
-
Sample Preparation: Dissolve the purified, lyophilized racemic peptide in the initial mobile phase of the chiral method to a concentration of 1 mg/mL.
-
Column: A suitable Chiral Stationary Phase (CSP) column. This step requires screening.
-
Mobile Phases: Mobile phase composition is highly dependent on the CSP. It may involve normal-phase solvents (e.g., hexane/isopropanol) or specialized aqueous buffers. Follow the manufacturer's recommendations for the specific column.
-
Method:
-
Mode: Typically isocratic (constant mobile phase composition).
-
Flow Rate: As recommended for the column.
-
Detection: 220 nm and 280 nm.
-
-
Analysis: Successful separation will yield two distinct peaks corresponding to the D- and L-enantiomers.[5] Collect these fractions separately for characterization.
Pillar 3: Authoritative Characterization and Data Interpretation
After purification, the identity and integrity of the peptide must be unequivocally confirmed.
Mass Spectrometry (MS): The First Line of Confirmation
MS is used to confirm the molecular weight (MW) of the purified peptide.[15] Both Electrospray Ionization (ESI-MS) and MALDI-TOF are suitable techniques.[10][14]
-
Expertise in Interpretation: The MS data is a rich source of information. Beyond confirming the target MW, it is crucial for identifying potential impurities. A self-validating protocol involves actively searching for masses corresponding to common synthesis-related side products.
| Impurity Type | Description | Expected Mass Shift (Da) | Supporting Citation |
| Boc Group Loss | Partial cleavage of the Boc protecting group by TFA. | -100 | [4][9] |
| Deletion Sequence | Failure of a coupling step, resulting in a missing amino acid. | - (Mass of missing residue) | [9] |
| Oxidation | Oxidation of sensitive residues (e.g., Met, Trp, or the Tyr ring). | +16 | [4] |
| Incomplete Deprotection | Failure to remove a side-chain protecting group during final cleavage. | + (Mass of protecting group) | [15] |
| Salt Adducts | Formation of adducts with salts from buffers. | +22 (Na⁺), +38 (K⁺) | [4] |
Amino Acid Analysis (AAA) and NMR
-
Amino Acid Analysis (AAA): This technique provides the definitive amino acid composition of the peptide and is the only method to determine the net peptide content (NPC).[10] The process involves complete acid hydrolysis of the peptide into its constituent amino acids, which are then separated and quantified.[10][14] This validates the sequence and quantifies the amount of pure peptide versus counter-ions and water.
-
NMR Spectroscopy: For novel peptides, 1D and 2D NMR spectroscopy provides the ultimate structural confirmation, verifying covalent bonds and stereochemistry.[14]
Conclusion: An Integrated Approach to a Complex Challenge
The successful purification and characterization of peptides containing this compound is an exercise in systematic, evidence-based science. It demands more than just following a protocol; it requires an understanding of the underlying chemical principles and an integrated strategy that combines achiral and chiral chromatography with orthogonal analytical techniques. By anticipating challenges like increased hydrophobicity and planning for multi-step purification and comprehensive characterization, researchers can confidently isolate and validate these complex molecules, paving the way for their exploration in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. biovera.com.au [biovera.com.au]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. jpt.com [jpt.com]
A Senior Application Scientist's Guide to Peptide Stability: A Comparative Study of Tyrosine Derivatives
For researchers, medicinal chemists, and drug development professionals, the inherent instability of therapeutic peptides presents a significant hurdle.[1] These elegant molecules, while offering high specificity and potency, are often susceptible to rapid degradation in biological systems, limiting their therapeutic window and clinical utility. A key strategy to overcome this challenge lies in the chemical modification of amino acid residues to enhance stability without compromising biological activity.
Tyrosine, with its reactive phenol side chain, is a prime target for such modifications. Post-translational modifications of tyrosine, such as phosphorylation, are pivotal in cellular signaling, and synthetic modifications like halogenation and nitration are increasingly explored to modulate peptide properties. This guide provides an in-depth comparative analysis of common tyrosine derivatives—phosphorylation, sulfation, halogenation (specifically iodination), and nitration—and their impact on peptide stability. We will delve into the mechanistic underpinnings of these modifications, present comparative data where available, and provide detailed experimental protocols for researchers to conduct their own stability assessments.
The Central Role of Tyrosine in Peptide Structure and Function
Tyrosine's amphiphilic nature, stemming from its aromatic ring and hydroxyl group, allows it to participate in both hydrophobic and hydrogen bonding interactions, often playing a crucial role in maintaining the conformational integrity and biological activity of peptides.[2] Modification of the tyrosine side chain can therefore profoundly influence a peptide's physicochemical properties, including its susceptibility to enzymatic degradation and its aggregation propensity.
Comparative Analysis of Tyrosine Derivatives
This section will explore the biochemical significance and stability implications of four key tyrosine modifications.
Phosphorylation vs. Sulfation: A Tale of Two Anionic Modifications
Tyrosine phosphorylation is a cornerstone of intracellular signaling, regulating a vast array of cellular processes.[3][4][5] Tyrosine sulfation, while less studied, is a critical post-translational modification of many secreted and membrane-bound proteins, mediating protein-protein interactions.[6][7][8] Both modifications introduce a negative charge to the tyrosine residue, yet their impact on peptide stability can differ significantly.
Chemical Stability:
A key differentiator between phosphotyrosine (pTyr) and sulfotyrosine (sTyr) is their lability under different conditions. Tyrosine O-sulfate is notably unstable in acidic environments, which can complicate purification and analysis using standard reversed-phase HPLC protocols that employ trifluoroacetic acid (TFA).[9] In contrast, the phosphate group of pTyr is generally more stable under these conditions.[2]
Mass Spectrometric Fragmentation Behavior:
The differential stability of these two modifications is particularly evident in tandem mass spectrometry (MS/MS) analysis. This distinction is crucial for the unambiguous identification of these isobaric modifications.
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): Sulfated peptides readily lose the SO₃ group (a neutral loss of 80 Da) upon CID or HCD fragmentation. Phosphorylated peptides, however, are significantly more stable under these conditions and are less prone to neutral loss of the phosphate group.
-
Electron-Transfer Dissociation (ETD): In contrast to CID/HCD, the sulfuryl moiety in sulfated peptides is largely stable during ETD, while the phosphate group in phosphorylated peptides also remains intact. This differential fragmentation behavior provides a robust method for distinguishing between sTyr and pTyr residues in peptides.
Impact on Proteolytic Stability:
The introduction of a bulky, charged group like phosphate or sulfate can sterically hinder the approach of proteases, thereby enhancing stability.
-
Phosphorylation: The presence of a phosphate group can significantly impact cleavage by certain proteases. For instance, phosphorylation can negatively regulate caspase-mediated cleavage of some substrates.[10] However, the effect is often context-dependent, influenced by the specific protease and the surrounding amino acid sequence.[10]
-
Sulfation: Tyrosine sulfation has been shown to promote the endoproteolytic maturation of progastrin, suggesting it can, in some cases, enhance susceptibility to specific proteases.[7] Conversely, the sulfate moiety can also provide protection against general proteolytic degradation.[9]
Diagram: Distinguishing Phospho- vs. Sulfo-Tyrosine by MS/MS
Caption: Differentiating pTyr and sTyr via MS/MS.
Halogenation and Nitration: Modulating Steric and Electronic Properties
Introducing halogen atoms (e.g., iodine) or a nitro group to the tyrosine ring alters its size, hydrophobicity, and electronic properties, which can have profound effects on peptide stability.
Halogenation (Iodination):
The incorporation of iodine to form 3-iodotyrosine is a modification used in the synthesis of thyroid hormones and is explored in peptide design to enhance stability and receptor binding.[11]
-
Impact on Conformation and Aggregation: Iodination can increase the degree of aromatic residue-driven aggregation and induce more ordered intramolecular structures through halogen and hydrogen bonding.[12][13]
-
Proteolytic Stability: The effect of iodination on proteolytic stability appears to be enzyme-specific. In one study, peptides containing iodotyrosine showed more rapid and complete hydrolysis by matrix metalloproteinase-9 (MMP-9).[12][13] This suggests that the structural changes induced by iodination can, in some cases, make the peptide a better substrate for certain proteases. Conversely, halogenation, in general, has been reported to improve proteolytic stability in other contexts, indicating the outcome is highly dependent on the peptide sequence and the protease .[14]
Nitration:
The addition of a nitro group to form 3-nitrotyrosine is a marker of oxidative stress and is associated with various disease states.[15][16]
-
Impact on Aggregation and Structure: Nitration of the amyloid-β peptide has been shown to stabilize oligomers and impair fibril formation.[15] This suggests that nitration can significantly alter the aggregation pathway of peptides.
-
Proteolytic Stability: Studies have shown that the presence of 3-nitrotyrosine in peptides can significantly decrease their susceptibility to cleavage by chymotrypsin and the proteasome.[17] This protective effect is likely due to the altered charge, increased volume, and modified hydrophobicity of the nitrotyrosine residue, which can hinder recognition and cleavage by proteases.[17]
Table 1: Comparative Summary of Tyrosine Derivatives and Their Impact on Peptide Stability
| Modification | Key Physicochemical Changes | Impact on Proteolytic Stability | Impact on Aggregation | Analytical Considerations |
| Phosphorylation | Adds negative charge, increases hydrophilicity | Can increase or decrease depending on the protease and sequence context[10] | Can modulate aggregation, often increasing solubility | Stable under standard HPLC and MS conditions[2] |
| Sulfation | Adds negative charge, increases hydrophilicity | Can enhance processing by specific proteases[7] or provide general protection | Can influence protein-protein interactions and aggregation | Labile in acidic conditions; characteristic neutral loss in CID/HCD MS[9] |
| Iodination | Increases size and hydrophobicity, alters electronic properties | Can increase susceptibility to specific proteases like MMP-9[12][13] | Can promote aggregation and induce ordered structures[12][13] | Stable; can be analyzed by standard HPLC and MS methods |
| Nitration | Increases size, alters pKa and hydrophobicity | Generally increases resistance to proteasomal and chymotryptic cleavage[17] | Can stabilize oligomers and inhibit fibril formation[15] | Stable; can be analyzed by HPLC and MS, though fragmentation can be poor[18] |
Experimental Protocols for Comparative Stability Analysis
To provide a practical framework for researchers, this section details a comprehensive protocol for a comparative serum stability assay of tyrosine-modified peptides using HPLC-MS.
Overview of the Serum Stability Assay
This assay measures the degradation of a peptide over time when incubated with serum, which contains a complex mixture of proteases. The disappearance of the parent peptide is monitored by HPLC, and the identity of degradation products can be determined by mass spectrometry.
Diagram: Serum Stability Assay Workflow
Caption: Workflow for comparative serum stability assay.
Detailed Step-by-Step Protocol
Materials:
-
Lyophilized synthetic peptides (unmodified control, phosphorylated, sulfated, iodinated, and nitrated versions of the same parent sequence). Purity should be >95%.
-
Pooled human serum (commercially available).
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Trichloroacetic acid (TCA) or cold ACN for quenching.
-
Low-protein-binding microcentrifuge tubes.
-
Incubator or water bath at 37°C.
-
HPLC system with a C18 column and UV detector.
-
Mass spectrometer coupled to the HPLC system.
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve each lyophilized peptide in an appropriate solvent (e.g., sterile water or a minimal amount of DMSO followed by dilution with water) to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C or -80°C.
-
-
Serum Preparation:
-
Thaw pooled human serum on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Transfer the clear supernatant to a new tube.
-
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human serum to a final peptide concentration of 100 µg/mL.
-
Gently mix and incubate at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a quenching agent. Two common methods are:
-
TCA Precipitation: Add the aliquot to an equal volume of 10% (w/v) TCA.
-
ACN Precipitation: Add the aliquot to three volumes of cold ACN.
-
-
Vortex briefly and incubate on ice for 10-15 minutes.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Carefully transfer the supernatant containing the peptide and its degradation products to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: Develop a suitable gradient to resolve the parent peptide from its degradation products. A typical gradient might be 5-65% B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Mass Spectrometry: Acquire full scan MS data to identify the parent peptide and its degradation products based on their mass-to-charge ratios.
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½) of the peptide.[19]
-
Concluding Remarks and Future Outlook
The strategic modification of tyrosine residues offers a powerful toolkit for enhancing the stability of therapeutic peptides. This guide has provided a comparative overview of phosphorylation, sulfation, halogenation, and nitration, highlighting their distinct impacts on peptide stability. The choice of modification is not a one-size-fits-all solution and must be guided by the specific challenges of the peptide , including its intended therapeutic application and the nature of the primary degradation pathways.
References
- 1. bachem.com [bachem.com]
- 2. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. Enzymatic Phosphorylation of Oxidized Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Revealing the functional roles of tyrosine sulfation using synthetic sulfopeptides and sulfoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine O-sulfation promotes proteolytic processing of progastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfation of tyrosine residues increases activity of the fourth component of complement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. portlandpress.com [portlandpress.com]
- 11. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 12. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amyloid-β Peptide Nitrotyrosination Stabilizes Oligomers and Enhances NMDAR-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Modifying Peptide Bioactivity with Unnatural Tyrosine Isomers: A Prospective Analysis of Boc-DL-o-Tyrosine
For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides an in-depth technical exploration of modifying peptide bioactivity using tyrosine analogs, with a prospective analysis of the potential efficacy of Boc-DL-o-tyrosine. While direct experimental data on the bioactivity of peptides containing this compound is not extensively available in peer-reviewed literature, this guide will synthesize established principles of peptide chemistry, the known effects of other tyrosine analogs, and the fundamental properties of ortho-substituted phenols to provide a scientifically grounded perspective.
The Rationale for Unnatural Amino Acids in Peptide Drug Discovery
Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical application is often hampered by rapid enzymatic degradation and poor cell permeability. The introduction of UAAs can address these challenges by:
-
Enhancing Proteolytic Stability: Modifying the peptide backbone or amino acid side chains can hinder recognition by proteases.
-
Improving Pharmacokinetic Profiles: Altering lipophilicity and other physicochemical properties can enhance absorption and distribution.
-
Constraining Conformation: Introducing steric bulk or specific functional groups can lock the peptide into a bioactive conformation, increasing receptor affinity and selectivity.[2][3]
-
Introducing Novel Functionalities: UAAs can serve as handles for bio-orthogonal conjugation, allowing for the attachment of imaging agents or drug payloads.[4][5][6][7]
Tyrosine, with its phenolic side chain, is a particularly versatile residue for modification due to its involvement in a wide range of biological interactions, including hydrogen bonding and π-π stacking.[8]
This compound: A Profile of the Building Block
This compound is a derivative of the standard amino acid tyrosine. Let's break down its key features:
-
o-Tyrosine: The hydroxyl group is positioned on the ortho-carbon (position 2) of the phenyl ring, in contrast to the natural para-position (position 4). This seemingly subtle shift has significant implications for the molecule's steric and electronic properties. o-Tyrosine is known to be formed under conditions of oxidative stress through the hydroxylation of phenylalanine.[9]
-
DL-Racemic Mixture: The "DL" indicates that the compound is a mixture of both the D- and L-enantiomers. The use of a racemic mixture in peptide synthesis will result in the formation of diastereomeric peptides, which will require separation and individual characterization.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the α-amino group.[10][11][12] This is a cornerstone of the "Boc/Bzl" strategy for solid-phase peptide synthesis (SPPS), where the Boc group is removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while side-chain protecting groups are typically benzyl-based and require a stronger acid (like HF) for cleavage.[13][14][15][16]
Comparative Analysis: The Potential Impact of o-Tyrosine Incorporation
While direct comparative data for o-tyrosine-containing peptides is scarce, we can infer its potential effects by examining other tyrosine analogs and the fundamental principles of medicinal chemistry.
Steric and Conformational Effects
The placement of the hydroxyl group at the ortho position introduces steric hindrance that is absent in the native para-tyrosine. This can be expected to:
-
Restrict Side-Chain Rotation: The proximity of the hydroxyl group to the peptide backbone may limit the rotational freedom of the phenyl ring.
-
Induce Specific Peptide Conformations: This restricted rotation can favor specific backbone dihedral angles, potentially locking the peptide into a β-turn or other secondary structure.[17] This is a common strategy to enhance receptor binding affinity.
-
Alter Receptor Interactions: The altered orientation of the hydroxyl group will change how the peptide presents this key functional group to its biological target. This could either enhance or diminish binding, depending on the specific receptor pocket. For example, studies on philanthotoxin analogues showed that steric bulk in the amino acid moiety is well-tolerated for AMPA receptor antagonism.[18]
Electronic and Bonding Effects
The position of the hydroxyl group also influences the electronic properties of the aromatic ring:
-
Altered Hydrogen Bonding: The ortho-hydroxyl group may form intramolecular hydrogen bonds with the peptide backbone, which is not possible with para-tyrosine. This can further stabilize specific conformations.
-
Modulated Acidity (pKa): The pKa of the phenolic hydroxyl group is likely to be different for o-tyrosine compared to p-tyrosine due to the proximity of the electron-withdrawing peptide backbone.
-
Changes in Redox Potential: The redox properties of the phenol ring may be altered, which could be relevant for peptides involved in antioxidant activity or electron transfer processes.
Comparison with Other Tyrosine Analogs
To contextualize the potential of o-tyrosine, let's consider the experimentally verified effects of other tyrosine modifications:
| Modification | Example Compound | Observed Effects on Bioactivity | Rationale |
| Ortho-Alkylation | 2',6'-dimethyl-L-tyrosine (Dmt) | Increased affinity for opioid receptors.[19] | The methyl groups provide steric hindrance, restricting the conformation of the peptide and leading to a better fit with the receptor. |
| O-Methylation | O-Methyl-D-tyrosine | Inhibition of tyrosine hydroxylase.[20] | The methylated hydroxyl group can no longer participate in the catalytic mechanism of the enzyme. The D-configuration can enhance stability. |
| Halogenation | Iodinated Tyrosine | More rapid and complete hydrolysis by MMP-9.[21] | Iodination can alter aggregation propensity and enzyme-substrate interactions. |
| Phosphorylation | Phosphotyrosine | Critical for signal transduction pathways; acts as a recognition motif for other proteins. | The negatively charged phosphate group creates a specific binding site for proteins with SH2 domains. |
Based on this comparison, the introduction of an ortho-hydroxyl group in o-tyrosine is likely to have a pronounced effect on peptide conformation and receptor interaction, similar in principle to ortho-alkylation but with the added dimension of altered hydrogen bonding capabilities.
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) of an o-Tyrosine-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical peptide containing o-tyrosine using the Boc/Bzl strategy.
Workflow Diagram:
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Methodology:
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Attachment of the First Amino Acid: Attach the C-terminal Boc-protected amino acid to the resin.
-
Elongation Cycle:
-
Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminus with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (in this case, this compound) using a coupling agent such as HBTU or HATU in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF). Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Elongation: Repeat the elongation cycle until the desired peptide sequence is assembled.
-
Cleavage and Side-Chain Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to prevent side reactions.
-
Carry out the cleavage using anhydrous hydrogen fluoride (HF) at 0°C for 1 hour.[15]
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Bioactivity Assay: Radioligand Binding Assay
This protocol describes a general method to assess the affinity of the synthesized peptide for a G-protein coupled receptor (GPCR).
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the receptor of interest.
-
Incubation: In a multi-well plate, incubate the membranes with:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Increasing concentrations of the unlabeled test peptide (the o-tyrosine-containing peptide) and a control peptide (the native p-tyrosine-containing peptide).
-
-
Separation: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-old buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). The IC50 value is inversely proportional to the binding affinity of the peptide.
Signaling Pathway Example: Opioid Receptor Activation
Many bioactive peptides, such as enkephalins, target GPCRs like the μ-opioid receptor. The incorporation of unnatural tyrosine analogs has been particularly fruitful in this area.
Caption: μ-Opioid Receptor Signaling Pathway.
Conclusion and Future Directions
The incorporation of this compound into peptides represents an intriguing, albeit underexplored, avenue for modifying bioactivity. Based on established principles, the ortho-positioning of the hydroxyl group is predicted to exert significant steric and electronic effects, leading to altered peptide conformation, receptor binding affinity, and potentially, metabolic stability. While this guide provides a prospective analysis, the definitive efficacy of this modification can only be determined through empirical investigation.
Future research should focus on the asymmetric synthesis of Boc-L-o-tyrosine and Boc-D-o-tyrosine to avoid the complexities of diastereomeric peptide mixtures. The systematic incorporation of these enantiomerically pure building blocks into well-characterized bioactive peptides, followed by comprehensive in vitro and in vivo testing, will be crucial to fully elucidate the potential of this unnatural amino acid in drug discovery.
References
- 1. biosynth.com [biosynth.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction [mdpi.com]
The Stereochemical Dilemma in Synthesis: A Cost-Benefit Analysis of Boc-DL-o-Tyrosine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug discovery, the choice of building blocks is a critical decision that reverberates through the entire development pipeline, influencing everything from reaction efficiency to the biological activity of the final compound. Among the vast arsenal of non-canonical amino acids, o-tyrosine offers a unique structural motif for probing and modulating biological interactions. However, its incorporation presents a fundamental choice with significant cost and labor implications: the use of an enantiomerically pure form (Boc-L-o-tyrosine or Boc-D-o-tyrosine) versus the racemic mixture, Boc-DL-o-tyrosine.
This guide provides an in-depth cost-benefit analysis of utilizing this compound in synthesis, offering a balanced perspective grounded in economic realities and scientific rigor. We will delve into the cost implications of the starting material, the synthetic challenges and opportunities presented by a racemic mixture, and the analytical burden of diastereomeric separation, all supported by experimental insights and detailed protocols.
The Economic Equation: Weighing the Initial Investment
The primary driver for considering a racemic mixture is, unequivocally, cost. The synthesis of enantiomerically pure compounds invariably involves additional steps, whether through asymmetric synthesis or chiral resolution, which adds to the manufacturing cost.
| Compound | Purity | Price (per gram) |
| Boc-L-tyrosine | ≥98% (HPLC) | ~$5.60 - $13.29[1] |
| Boc-D-tyrosine | ≥98% (HPLC) | ~$18.53[2] |
| Boc-DL-tyrosine | ≥99% (HPLC) | ~$18.53 (for p-isomer, o-isomer price not readily available but expected to be lower than enantiopure forms)[3] |
Note: Prices are approximate and can vary significantly between suppliers and batch sizes. The price for this compound is inferred to be lower than its enantiopure counterparts based on general principles of chemical manufacturing.
The Synthetic Crossroads: Navigating Diastereomer Formation
The decision to use this compound introduces a critical complexity into the synthesis workflow: the formation of diastereomeric peptides. When a racemic amino acid is incorporated into a growing peptide chain composed of chiral L-amino acids (the most common in nature), two distinct peptide products are formed. These diastereomers, while having the same molecular weight, possess different three-dimensional structures, which can lead to different physical, chemical, and biological properties.
Caption: Incorporation of this compound into a peptide chain results in a mixture of diastereomers.
This formation of a diastereomeric mixture has profound implications for the subsequent steps of the project. While the initial cost saving on the starting material is appealing, it is crucial to factor in the downstream costs and labor associated with separating and characterizing these two distinct products.
The Purification Hurdle: A Practical Guide to Diastereomer Separation
The separation of diastereomeric peptides is a non-trivial task that requires careful optimization of chromatographic conditions. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Diastereomeric Peptide Separation by RP-HPLC
This protocol provides a general framework for the separation of diastereomeric peptides containing an o-tyrosine residue.
1. Materials and Equipment:
-
Crude peptide mixture (lyophilized)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a UV detector
-
Preparative and analytical C18 columns
2. Procedure:
-
Sample Preparation: Dissolve the crude peptide mixture in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or DMSO) to create a concentrated stock solution.
-
Analytical Method Development:
-
Equilibrate an analytical C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).
-
Inject a small aliquot of the sample and run a linear gradient from 5% to 95% Solvent B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm. The two diastereomers should appear as distinct peaks with different retention times.
-
Optimize the gradient to achieve baseline separation of the two peaks. This may involve adjusting the gradient slope, flow rate, or column temperature.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the crude peptide mixture and collect fractions corresponding to each diastereomer peak.
-
-
Purity Analysis:
Caption: Workflow for the separation of diastereomeric peptides using preparative RP-HPLC.
The complexity and cost of this purification step should not be underestimated. It can be time-consuming, consume significant quantities of expensive solvents, and may result in a lower overall yield of the desired peptide.
Performance in Synthesis: A Comparative Outlook
The use of a racemic mixture can also impact the efficiency of the peptide synthesis itself. While coupling reactions may proceed to completion, the resulting crude product will inherently be a 50:50 mixture of diastereomers, immediately capping the maximum theoretical yield of a single desired stereoisomer at 50%.
| Parameter | Boc-L-o-Tyrosine (or Boc-D-o-Tyrosine) | This compound |
| Theoretical Max. Yield of Single Isomer | ~100% | 50% |
| Crude Product Complexity | Primarily the target peptide and synthesis-related impurities. | A mixture of two diastereomers and synthesis-related impurities for each. |
| Purification Strategy | Standard RP-HPLC to remove synthesis impurities. | More complex RP-HPLC to separate diastereomers and then remove other impurities. |
| Overall Process Yield | Generally higher due to a single target product. | Lower due to the 50% theoretical maximum and potential losses during diastereomer separation. |
In some cases, the presence of two diastereomers can complicate the monitoring of the synthesis, as they may have slightly different coupling kinetics or side-reaction profiles.
Characterization and Validation: Confirming Identity and Purity
Once the diastereomers are separated, they must be independently characterized to confirm their structure and purity. This typically involves a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Both diastereomers will have the identical molecular weight. MS is crucial for confirming the correct mass of the peptide and for sequencing to ensure the correct amino acid incorporation. Fragmentation patterns in MS/MS can provide sequence information.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between diastereomers. The different spatial arrangement of atoms in diastereomers will result in distinct chemical shifts and coupling constants in their NMR spectra. 1D and 2D NMR experiments can be used to confirm the structure and stereochemistry of each isolated peptide.
The Final Verdict: A Strategic Decision
The choice between using this compound and its enantiopure counterparts is a strategic one that depends on the specific goals and resources of the project.
Choose this compound when:
-
Cost is the primary driver: The initial cost savings on the raw material can be substantial, especially for large-scale synthesis.
-
Both diastereomers are of interest: In some drug discovery campaigns, it may be desirable to screen both diastereomers for biological activity.
-
Robust and scalable purification methods are available: If efficient and cost-effective methods for diastereomer separation have been established, the use of a racemic mixture can be a viable option.
Opt for enantiopure Boc-L-o-Tyrosine or Boc-D-o-Tyrosine when:
-
A single, defined stereoisomer is required: For most therapeutic applications, only one stereoisomer will have the desired biological activity, while the other may be inactive or even have undesirable side effects.
-
Time and labor are critical: The additional time and effort required for diastereomer separation can be a significant bottleneck in a research or development timeline.
-
Maximizing yield is essential: Starting with an enantiopure amino acid ensures that all synthetic efforts are directed towards the desired product.
Ultimately, the decision requires a careful and holistic cost-benefit analysis that extends beyond the initial purchase price of the amino acid derivative. Researchers and drug development professionals must weigh the upfront savings against the downstream complexities and costs of purification and characterization to make the most informed and resource-effective choice for their specific application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Peptide Purity Analysis (HPLC, includes reference material) [myskinrecipes.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-DL-o-tyrosine
As researchers dedicated to advancing drug development, our work with specialized amino acid derivatives like N-α-Boc-DL-o-tyrosine is fundamental. While this compound is a crucial building block in peptide synthesis, ensuring the safety of the scientists handling it is paramount. This guide provides a comprehensive, field-tested framework for the safe handling of Boc-DL-o-tyrosine, emphasizing not just the 'what' but the 'why' behind each procedural step.
A critical note on safety data: Specific hazard data for this compound (CAS 142847-18-5) is not extensively documented. Therefore, this guide is synthesized from Safety Data Sheets (SDS) of structurally analogous compounds, including the L-isomer and other Boc-protected tyrosine derivatives. A conservative approach is adopted, treating the compound with the care required for a substance that may cause skin, eye, and respiratory irritation.[1][2]
Hazard Profile and Risk Assessment: The 'Why' Behind the PPE
This compound is a fine, white crystalline powder[3]. The primary physical state dictates the most significant routes of potential exposure:
-
Inhalation: Fine dust can become airborne during weighing or transfer, leading to potential respiratory tract irritation[1][4].
-
Dermal Contact: The powder can settle on skin, and while some sources indicate low dermal toxicity, repeated or prolonged contact may cause skin irritation[1][4].
-
Ocular Contact: Airborne particles can easily come into contact with the eyes, causing serious irritation[4].
-
Ingestion: Accidental ingestion via contaminated hands is a potential, though less common, route of exposure in a laboratory setting.
Given these risks, a multi-layered defense strategy using a combination of engineering controls and personal protective equipment (PPE) is essential.
Core Protective Equipment: Your First Line of Defense
The following table summarizes the essential PPE for handling this compound. The rationale behind each choice is critical for ensuring compliance and understanding the scope of protection.
| PPE Category | Item Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Why: Protects against airborne dust and accidental splashes. Standard prescription glasses are insufficient. Goggles provide a seal for enhanced protection during bulk transfers. |
| Hand Protection | Chemical-resistant nitrile gloves. | Why: Nitrile provides a robust barrier against fine powders and incidental chemical contact. Always inspect gloves for tears before use and remove them before touching personal items or leaving the lab. Change gloves immediately if contamination is suspected.[5] |
| Body Protection | Long-sleeved laboratory coat. | Why: Prevents the powder from settling on clothing and skin. A buttoned lab coat provides a necessary barrier. For large-scale operations, a full suit may be considered.[1] |
| Respiratory Protection | NIOSH-approved N95 dust respirator or higher. | Why: Essential when handling the powder outside of a certified chemical fume hood. This prevents the inhalation of fine particulates that can cause respiratory irritation. Use of a respirator must be in accordance with your institution's respiratory protection program.[1][6] |
The Safe Handling Workflow: A Step-by-Step Operational Plan
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling. The process below integrates PPE use with best-practice engineering controls.
Step 1: Preparation and Area Setup
-
Location: Whenever possible, handle solid this compound within a certified chemical fume hood or a ventilated enclosure to contain dust.[1]
-
Surface: Ensure the work surface is clean and uncluttered. Laying down absorbent, disposable bench paper can simplify cleanup.
-
Gather Materials: Pre-gather all necessary equipment (spatulas, weigh boats, containers, solvents) to avoid leaving the designated handling area mid-procedure.
Step 2: Donning PPE
-
Follow the correct sequence: lab coat, then safety glasses/goggles, and finally, gloves. This ensures that gloves, the most likely items to be contaminated, are put on last.
Step 3: Aliquoting and Handling
-
Weighing: If weighing outside a fume hood, wear an N95 respirator. Open the container slowly to avoid creating a plume of dust. Use a spatula to carefully transfer the powder. Do not pour directly from the main stock bottle if it can be avoided.
-
Technique: Handle the material gently to minimize dust generation. If dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.
Step 4: Post-Handling and Doffing PPE
-
Cleanup: Decontaminate the work surface thoroughly. Use a damp wipe to clean up any residual powder; avoid dry sweeping, which can reaerosolize dust.[4]
-
Doffing: Remove PPE in the reverse order of donning: gloves first, followed by the lab coat and eye protection. Dispose of gloves in the appropriate chemical waste stream. Wash hands thoroughly with soap and water after removing all PPE.[1]
Step 5: Storage
-
Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area, away from strong oxidizing agents.[1][5] Recommended storage temperatures are often between 0-8°C.[3][7]
Emergency and Disposal Plans
Spill Management:
-
Minor Spills: For small spills, gently sweep or scoop the material into a labeled container for chemical waste.[1] Avoid generating dust.[4] Wipe the area with a damp cloth.
-
Major Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Only personnel with appropriate training and PPE should address large spills.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
Disposal Plan: All waste, including contaminated gloves, bench paper, and excess reagent, must be treated as chemical waste.
-
Collection: Place all solid waste into a clearly labeled, sealable container designated for solid chemical waste.
-
Labeling: Label the container "this compound Waste" and include any other identifiers required by your institution.
-
Disposal: Arrange for pickup and disposal through your institution's certified EHS waste management program. Do not dispose of this material in standard trash or down the drain.[1]
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. anaspec.com [anaspec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
